molecular formula C5H9NO4 B12296943 Methyliminodiacetic-d4 acid

Methyliminodiacetic-d4 acid

Número de catálogo: B12296943
Peso molecular: 151.15 g/mol
Clave InChI: XWSGEVNYFYKXCP-RRVWJQJTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyliminodiacetic-d4 Acid (CAS 1219803-27-6) is a stable, isotopically labeled analogue of N-Methyliminodiacetic acid (MIDA) in which four hydrogen atoms have been replaced by deuterium, yielding the molecular formula C 5 H 5 D 4 NO 4 and a molecular weight of 151.15 g/mol . This compound serves as a critical internal standard for quantitative mass spectrometry (MS) due to its nearly identical chemical properties to the non-labeled form, coupled with a distinct mass difference that allows for precise analytical discrimination . Researchers employ it for the accurate quantification of its non-deuterated counterpart in complex biological and environmental samples, enabling advanced pharmacokinetic, metabolic profiling, and absorption, distribution, metabolism, and excretion (ADME) studies . Beyond its primary role in bioanalysis, this deuterated compound is valuable in mechanistic studies. The kinetic isotope effect conferred by the deuterium atoms can be utilized to investigate the pathways and rates of chemical reactions involving the MIDA scaffold . The parent compound, N-Methyliminodiacetic acid, is a well-known chelating agent for metal ions and is fundamentally important in organic synthesis as a protecting group for boronic acids, forming stable MIDA boronates that are integral to iterative cross-coupling reactions . Methyliminodiacetic-d4 Acid is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C5H9NO4

Peso molecular

151.15 g/mol

Nombre IUPAC

2-[[carboxy(dideuterio)methyl]-methylamino]-2,2-dideuterioacetic acid

InChI

InChI=1S/C5H9NO4/c1-6(2-4(7)8)3-5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2

Clave InChI

XWSGEVNYFYKXCP-RRVWJQJTSA-N

SMILES isomérico

[2H]C([2H])(C(=O)O)N(C)C([2H])([2H])C(=O)O

SMILES canónico

CN(CC(=O)O)CC(=O)O

Origen del producto

United States

Foundational & Exploratory

The Quintessential Internal Standard: A Technical Guide to Methyliminodiacetic-d4 Acid (MIDA-d4) in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative bioanalysis, particularly in assays employing liquid chromatography-mass spectrometry (LC-MS), the precision and accuracy of the data are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable results, effectively compensating for variability during sample processing and analysis. This guide provides an in-depth technical overview of Methyliminodiacetic-d4 acid (MIDA-d4; CAS 1219803-27-6), a deuterated analogue of N-Methyliminodiacetic acid (MIDA). We will explore the fundamental principles that make MIDA-d4 an exemplary internal standard, detail its physicochemical properties, and present a comprehensive, field-proven protocol for its application in a validated LC-MS/MS workflow. This document serves as a crucial resource for researchers aiming to implement robust and defensible quantitative analytical methods.

The Principle of Isotopic Dilution and the Role of MIDA-d4

The core principle behind the efficacy of a SIL-IS is isotopic dilution. An ideal internal standard behaves identically to the analyte of interest throughout the analytical process—from extraction and derivatization to chromatographic separation and ionization. By introducing a known quantity of the SIL-IS to a sample at the earliest stage of preparation, the ratio of the analyte to the SIL-IS can be measured by the mass spectrometer. This ratio remains constant even if sample is lost during processing, thus correcting for variations in recovery.

Deuterated standards, such as MIDA-d4, are chemically identical to their endogenous or target counterparts, with the only difference being the substitution of hydrogen atoms with their heavier, stable isotope, deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their shared chemical nature ensures they co-elute chromatographically and experience similar ionization efficiencies or suppression effects in the MS source.

Why MIDA-d4 is an Effective Internal Standard:

  • Chemical and Physical Homology: MIDA-d4 shares the same chemical structure and properties as MIDA, ensuring it mirrors the behavior of the analyte during sample preparation and analysis.

  • Co-elution: Due to its identical chemical nature, MIDA-d4 will co-elute with MIDA under a given set of chromatographic conditions, which is a critical factor for accurate correction of matrix effects.

  • Mass Differentiation: The four-dalton mass difference provides a clear and unambiguous distinction between the mass-to-charge ratios (m/z) of MIDA and MIDA-d4 in the mass spectrometer, preventing signal overlap.

  • Stability: The deuterium labels in MIDA-d4 are on non-exchangeable positions, ensuring isotopic stability throughout the analytical workflow.

Physicochemical Properties of Methyliminodiacetic-d4 Acid

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to method development.

PropertyValueSource(s)
CAS Number 1219803-27-6Toronto Research Chemicals, Inc. (2024)
Molecular Formula C₅H₅D₄NO₄Toronto Research Chemicals, Inc. (2024)
Accurate Mass 151.0783 g/mol Toronto Research Chemicals, Inc. (2024)
Appearance White to off-white solidN/A (General observation for similar compounds)
Solubility Soluble in waterN/A (Inferred from MIDA)
Unlabeled CAS Number 4408-64-4Toronto Research Chemicals, Inc. (2024)
Unlabeled Mol. Weight 147.13 g/mol PubChem (2024)

Application: Quantitative Analysis of MIDA in Human Plasma by LC-MS/MS

This section provides a detailed, step-by-step methodology for the quantification of N-Methyliminodiacetic acid (MIDA) in human plasma, utilizing MIDA-d4 as an internal standard. This protocol is designed to be a self-validating system, incorporating quality control checks at each critical stage. The method is based on established principles for the analysis of small, polar molecules in biological matrices, often requiring derivatization to improve chromatographic retention and sensitivity.

Rationale for Experimental Choices
  • Matrix: Human plasma is a common biological matrix for pharmacokinetic and toxicokinetic studies.

  • Sample Preparation: A protein precipitation step is included to remove high molecular weight interferences. Due to the polar nature of MIDA, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed to increase its hydrophobicity, thereby improving its retention on a reversed-phase HPLC column and enhancing its ionization efficiency. This is a common strategy for small polar analytes like amino acids and glyphosate.

  • Chromatography: Reversed-phase chromatography is a robust and widely used separation technique. A C18 column is chosen for its versatility in separating derivatized compounds.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Plasma Sample Aliquoting B 2. Spiking with MIDA-d4 (IS) A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Derivatization (FMOC-Cl) C->D E 5. Evaporation & Reconstitution D->E F 6. Injection into HPLC E->F Transfer to Autosampler Vial G 7. Chromatographic Separation (C18 Column) F->G H 8. Electrospray Ionization (ESI) G->H I 9. MS/MS Detection (MRM) H->I J 10. Peak Integration I->J K 11. Analyte/IS Ratio Calculation J->K L 12. Quantification via Calibration Curve K->L

Caption: Workflow for the quantitative analysis of MIDA in plasma.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • N-Methyliminodiacetic acid (MIDA) analytical standard

  • Methyliminodiacetic-d4 acid (MIDA-d4)

  • Human plasma (K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium bicarbonate buffer

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Borate buffer

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of MIDA and MIDA-d4 in water.

    • From these stocks, prepare a series of MIDA working solutions for the calibration curve and quality control (QC) samples by serial dilution in water.

    • Prepare a MIDA-d4 working solution (internal standard) at a suitable concentration (e.g., 100 ng/mL) in water.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the MIDA-d4 working solution and vortex briefly.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Add 50 µL of borate buffer and 50 µL of FMOC-Cl solution (in acetonitrile). Vortex immediately.

    • Allow the derivatization reaction to proceed for 30 minutes at room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile). Vortex and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • HPLC System: Standard binary pump system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized MIDA from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions (Hypothetical):

      • MIDA-FMOC derivative: Precursor ion -> Product ion (to be determined empirically during method development).

      • MIDA-d4-FMOC derivative: Precursor ion -> Product ion (to be determined empirically during method development).

  • Data Analysis and Quantification:

    • Integrate the peak areas for the MIDA-FMOC and MIDA-d4-FMOC MRM transitions.

    • Calculate the peak area ratio of MIDA-FMOC to MIDA-d4-FMOC.

    • Construct a calibration curve by plotting the peak area ratio against the MIDA concentration for the calibration standards.

    • Determine the concentration of MIDA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Validation: A Self-Validating System

For the analytical method to be considered trustworthy, it must undergo a rigorous validation process in line with regulatory guidelines such as those from the FDA (ICH M10).

Key Validation Parameters
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

  • Accuracy and Precision: Assessed by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ).

  • Calibration Curve: The relationship between the analyte concentration and the instrument response. A linear regression with a weighting factor is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

Methyliminodiacetic-d4 acid stands as a robust and reliable tool for researchers in drug development and other scientific fields requiring precise quantification of its unlabeled counterpart. Its chemical fidelity to MIDA ensures it accurately tracks the analyte through the entire analytical workflow, providing the necessary correction for inevitable sample-to-sample variations. The detailed protocol and validation framework presented in this guide offer a comprehensive starting point for the development and implementation of a defensible bioanalytical method. By adhering to these principles of isotopic dilution and rigorous validation, researchers can generate high-quality, reproducible data that can be trusted to inform critical decisions in their research and development endeavors.

References

  • Asian Journal of Chemistry. (2022). LC-MS/MS Analysis of Glyphosate, Aminomethylphosphonic acid and Glufosinate in Honey. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20441, N-methyliminodiacetic acid. Retrieved from [Link].

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • Spectros. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2

Technical Monograph: MIDA-d4 Acid in Deuterated Pharmacophore Synthesis

[1]

Executive Summary

MIDA-d4 acid (CAS: 1219803-27-6) is the tetradeuterated analog of N-methyliminodiacetic acid.[1] It serves as a "bidentate" ligand that complexes with boronic acids to form MIDA boronates .[1] While the standard MIDA ligand is ubiquitous in the Burke Iterative Cross-Coupling (ICC) platform, the d4-variant is engineered for two high-value applications:[1]

  • Deuterium Switch Programs: It enables the synthesis of deuterated drug candidates where the metabolic "soft spot" is protected by deuterium to enhance pharmacokinetic half-life (Kinetic Isotope Effect).[1]

  • Spectral Silencing: It eliminates the intense methylene proton signals (

    
     3.8–4.2 ppm) in 
    
    
    H NMR, preventing signal overlap with complex analytes.[1]

Chemical Identity & Structural Analysis[1][2][3]

Structural Specification

Unlike standard MIDA, which possesses a

1
  • IUPAC Name: 2-[[carboxy(dideuterio)methyl]-methylamino]-2,2-dideuterioacetic acid[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 151.15 g/mol (vs. 147.13 g/mol for non-deuterated)[1]

  • Isotopic Purity: Typically

    
     D atom substitution.[1][3]
    
Visualization of Isotopic Labeling

The following diagram contrasts the protonated sites of standard MIDA with the deuterated sites of MIDA-d4.

MIDA_Structurecluster_0Standard MIDAcluster_1MIDA-d4MIDAN-Methyliminodiacetic Acid(C5H9NO4)Sites1Methylene: -CH2- (Protonated)Methyl: -CH3 (Protonated)MIDA->Sites1StructureMIDAd4MIDA-d4 Acid(C5H5D4NO4)Sites2Methylene: -CD2- (Deuterated)Methyl: -CH3 (Protonated)MIDAd4->Sites2Modification

Figure 1: Structural comparison highlighting the specific deuteration of the methylene bridges in MIDA-d4.

Physicochemical Properties[1][3][6][7][8]

Understanding the solubility profile is crucial for the complexation reaction. MIDA-d4 is a zwitterionic solid, making it highly polar and insoluble in most non-polar organic solvents.[1]

PropertyValue / DescriptionExperimental Note
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.[1]
Melting Point 223–225 °C (Decomp.)[1]Similar to proteo-MIDA; high lattice energy due to zwitterionic character.[1]
Solubility (High) Water, DMSO, heated DMFIdeal for complexation reactions.[1]
Solubility (Low) Acetone, DCM, THF, HexanesCritical for purification (precipitates out).[1]
pKa ~2.1 (COOH), ~10.1 (Amine)Exists as zwitterion at neutral pH.[1]
Stability Indefinite at -20°CStable to air and moisture.[1]

The Role in Boron Chemistry (Mechanism)

The primary utility of MIDA-d4 is to "trap" unstable boronic acids into shelf-stable, chromatographically purifiable solids.[1]

The MIDA Protection Mechanism

Boronic acids are Lewis acidic (

1
  • Hybridization Shift: The Boron atom shifts from

    
     (planar, reactive) to 
    
    
    (tetrahedral, inert).[1]
  • Result: The MIDA-d4 boronate is unreactive toward Suzuki coupling conditions until hydrolyzed.[1]

Why Use MIDA-d4?
  • NMR Blanking: In standard MIDA boronates, the methylene protons appear as a distinct AB quartet (or broad singlet) around 3.8–4.2 ppm.[1] This often obscures signals from the attached pharmacophore. MIDA-d4 erases this region , allowing clear integration of the drug scaffold's protons.[1]

  • Mass Spectrometry Tagging: The +4 Da mass shift acts as a definitive isotopic signature to trace the boronate fragment during metabolic studies or reaction optimization.

Experimental Protocol: Synthesis of MIDA-d4 Boronates

This protocol describes the complexation of a generic boronic acid (

1
Reagents
  • Boronic Acid (

    
     equiv)[1]
    
  • MIDA-d4 Acid (

    
    
    equiv)[1]
  • Solvent System: Toluene:DMSO (10:[1]1) or Benzene:DMSO (Dean-Stark conditions).[1]

Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge the Boronic Acid and MIDA-d4 Acid.

  • Solvation: Add the DMSO/Toluene mixture. The MIDA-d4 will partially dissolve.[1]

  • Reflux: Heat the mixture to reflux (approx. 115°C). As water is generated by the condensation, it azeotropes into the Dean-Stark trap.[1]

    • Reaction Check: The solution often clarifies as the insoluble MIDA acid converts to the more soluble MIDA boronate ester.[4]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Toluene.

    • The residue (DMSO solution) is poured into water or diethyl ether/water mixture.[1]

    • Extraction: Extract with EtOAc (if product is organic soluble) or precipitate directly with water (if product is hydrophobic).[1]

  • Purification: Flash chromatography on silica gel. MIDA boronates are stable to silica.[1]

    • Eluent: Typically EtOAc/MeOH or Et2O/Acetone.[1]

MIDA-d4 Boronate Cycle Diagram[1]

MIDA_CycleBoronicAcidUnstable Boronic Acid(sp2, Reactive)ComplexationComplexation(Reflux, -2 H2O)BoronicAcid->ComplexationMIDAd4MIDA-d4 Acid(Reagent)MIDAd4->ComplexationMIDABoronateMIDA-d4 Boronate(sp3, Inert, Stable)+4 Da Mass ShiftComplexation->MIDABoronateFormationCouplingCross-Coupling / Storage(Suzuki-Miyaura)MIDABoronate->CouplingStorageDeprotectionSlow Release / Deprotection(aq. NaOH or NaHCO3)Coupling->DeprotectionActivationDeprotection->BoronicAcidIn Situ RecycleProductCoupled Product(Drug Scaffold)Deprotection->ProductRelease

Figure 2: The MIDA-d4 protection-deprotection cycle, illustrating the transition between reactive and inert boron species.[1]

Analytical Profiling

When characterizing MIDA-d4 boronates, expect the following spectral features:

  • 
    H NMR (Proton): 
    
    • Standard MIDA: Shows signals at

      
       2.8 (s, 3H, N-Me) and 
      
      
      3.8–4.2 (q, 4H, N-CH2).[1]
    • MIDA-d4: Shows signal at

      
       2.8 (s, 3H, N-Me).[1] The 3.8–4.2 ppm region is silent. 
      
  • 
    C NMR (Carbon): 
    
    • The methylene carbons (

      
      60 ppm) will appear as a quintet  (weak intensity) due to C-D coupling (
      
      
      Hz).[1]
  • Mass Spectrometry (ESI+):

    • Expect the molecular ion

      
       to be exactly 4 units higher  than the calculated mass of the non-deuterated analog.
      

References

  • Gillis, E. P., & Burke, M. D. (2007).[1][5][6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717.[1] Link[1]

  • LGC Standards. (n.d.). "Methyliminodiacetic-d4 Acid - Product Data Sheet." LGC Standards. Link

  • Uno, B. E., et al. (2009).[1] "A General Method for the Synthesis of MIDA Boronates." Aldrichimica Acta, 42(1), 17.[1]

  • ChemicalBook. (2024).[1] "Methyliminodiacetic-d4 Acid Properties and CAS 1219803-27-6." Link

Deuterated N-Methyliminodiacetic Acid (MIDA): Strategic Sourcing, Synthesis, and Technical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyliminodiacetic acid (MIDA) is the critical ligand protecting group enabling the "MIDA Boronate" platform, a revolutionary technology for iterative cross-coupling in drug discovery. While the standard ligand is a commodity chemical, Deuterated MIDA (d-MIDA) is a specialized isotopologue required for metabolic stability profiling (Kinetic Isotope Effect studies), mechanistic tracing, and as a mass-differentiated internal standard in quantitative LC-MS/MS.

This technical guide addresses the scarcity of off-the-shelf d-MIDA by providing a dual-track strategy: strategic custom sourcing and a validated in-house synthesis protocol .

Part 1: Strategic Sourcing & Supplier Landscape

Unlike its non-deuterated counterpart (CAS 4408-64-4), Deuterated MIDA is rarely maintained in stock by catalog vendors due to its niche application. Sourcing requires a distinction between "Catalog Aggregators" and "Primary Isotope Manufacturers."

The Sourcing Hierarchy
TierSupplier TypeRecommended VendorsStrategy
Tier 1 Primary Isotope Manufacturers Cambridge Isotope Laboratories (CIL) , CDN Isotopes , Sigma-Aldrich (Isotec) Primary Choice. These vendors synthesize precursors (e.g., Formaldehyde-d2) and have the capability to perform the Eschweiler-Clarke methylation on demand. Request "Custom Synthesis."
Tier 2 CRO / CDMO WuXi AppTec , Pharmaron , Enamine Scale-Up. Best for multi-gram to kilogram orders. They will synthesize de novo.
Tier 3 Catalog Aggregators Fisher Scientific , VWR Avoid. They rarely stock this specific isotopologue and will simply mark up a Tier 1 quote.
Specification for Custom Synthesis Requests

When issuing a Request for Quote (RFQ) to a custom synthesis partner (Tier 1 or 2), you must specify the Labeling Pattern to ensure the deuterium is placed in the metabolically relevant position.

  • Target Compound: N-(Methyl-d3)-iminodiacetic acid

  • Isotopic Purity:

    
     98 atom % D[1][2][3][4][5]
    
  • Chemical Purity:

    
     97% (NMR titration)
    
  • Rationale: The N-methyl group is the primary site of oxidative demethylation (metabolic soft spot). Deuteration here (

    
    ) significantly alters the metabolic profile via the Kinetic Isotope Effect (KIE).
    

Part 2: In-House Synthesis Protocol (Self-Validating)

For research teams requiring immediate access (<100g), in-house synthesis is often faster than custom ordering. The following protocol utilizes the Deuterated Eschweiler-Clarke Reaction . This method is superior to alkylation with methyl iodide-d3, which often leads to over-alkylation (quaternization).

Reaction Logic

We utilize Paraformaldehyde-d2 and Formic Acid-d2 to reductively methylate Iminodiacetic Acid (IDA).

  • Source of Carbon: Paraformaldehyde-d2 (

    
    )
    
  • Source of Hydride (Deuteride): Formic Acid-d2 (

    
    )
    
Reagents & Equipment[6][7][8]
  • Precursor: Iminodiacetic acid (IDA) [CAS: 142-73-4] - High purity (>99%).

  • Reagent A: Paraformaldehyde-d2 (99 atom % D).

  • Reagent B: Formic acid-d2 (98 atom % D).

  • Apparatus: 250 mL Round Bottom Flask, Reflux Condenser, Oil Bath.

Step-by-Step Methodology
  • Suspension: In a 250 mL RBF, suspend Iminodiacetic acid (13.3 g, 100 mmol) in Formic acid-d2 (20 mL) .

  • Activation: Add Paraformaldehyde-d2 (3.6 g, 120 mmol) in one portion. The mixture will remain a slurry.

  • Reflux (The Critical Step): Heat the mixture to 100°C . Evolution of

    
     gas indicates the reaction is proceeding.
    
    • Checkpoint: The solution should turn homogeneous and clear/yellowish after 1-2 hours.

    • Duration: Maintain reflux for 12 hours to ensure complete conversion of the secondary amine.

  • Concentration: Remove excess Formic acid-d2 and water via rotary evaporation under reduced pressure (keep bath <60°C).

  • Crystallization: Dissolve the residue in a minimum amount of hot water (approx. 15 mL). Add Methanol (50 mL) slowly to induce precipitation. Cool to 4°C overnight.

  • Isolation: Filter the white crystalline solid, wash with cold methanol, and dry under high vacuum.

Quality Control (QC) - The "Trustworthiness" Check

Before using this ligand to form MIDA boronates, you must validate the structure.

  • 1H NMR (D2O):

    • Standard MIDA: Shows a singlet at ~2.5 ppm (N-Me) and a singlet at ~3.5 ppm (N-CH2).

    • d3-MIDA: The singlet at ~2.5 ppm must be ABSENT (silent). The N-CH2 singlet at ~3.5 ppm remains.

  • 13C NMR:

    • Look for a septet at ~45-50 ppm corresponding to the

      
       carbon (coupled to deuterium, spin 1).
      

Part 3: Technical Application & Workflow

The primary utility of d-MIDA is the synthesis of Deuterated MIDA Boronates . These reagents allow for the introduction of complex boronic acids into drug scaffolds while maintaining a stable isotopic label or protecting the boron species during iterative coupling.

The MIDA Boronate Cycle

The diagram below illustrates where d-MIDA integrates into the Burke iterative cross-coupling cycle.

MIDACycle BoronicAcid Unstable Boronic Acid (R-B(OH)2) Complexation Complexation (Dean-Stark) BoronicAcid->Complexation Input dMIDA Deuterated MIDA (Ligand) dMIDA->Complexation Reagent dMIDABoronate Deuterated MIDA Boronate (Stable Intermediate) Complexation->dMIDABoronate -2 H2O Coupling Suzuki-Miyaura Coupling dMIDABoronate->Coupling Protected Species Deprotection Slow-Release Deprotection (aq. NaOH) dMIDABoronate->Deprotection Hydrolysis Deprotection->BoronicAcid Regeneration (In-situ)

Figure 1: Integration of Deuterated MIDA into the Boronate Protection Cycle. The d-MIDA ligand provides a stable, isotopically labeled handle that protects the boronic acid from protodeboronation.

Key Application: Kinetic Isotope Effect (KIE)

When developing MIDA-containing prodrugs or reagents, the N-methyl bond is susceptible to oxidative metabolism (N-dealkylation).

  • Experiment: Compare the intrinsic clearance (

    
    ) of standard MIDA-boronate vs. d3-MIDA-boronate in liver microsomes.
    
  • Interpretation: A

    
     indicates that N-demethylation is the rate-limiting step, suggesting d3-MIDA may offer improved pharmacokinetic stability.
    

References

  • Burke, M. D., et al. "A General Solution for the Synthesis of Many Small Molecules from Few Building Blocks." Science, 2015, 347(6227), 1221-1226. Link

  • Gant, T. G. "Deuterium in Drug Discovery and Development." Journal of Medicinal Chemistry, 2014, 57(9), 3595–3611. Link

  • Organic Syntheses. "Preparation of N-Methyliminodiacetic Acid." Org.[6] Synth. 2012, 89, 138. (Basis for the Eschweiler-Clarke modification). Link

  • Uno, B. E., et al. "MIDA Boronates are Hydrolytically Stable and Can Be Used as Surrogates for Unstable Boronic Acids."[7] Journal of the American Chemical Society, 2011, 133(35), 13774–13777. Link

Sources

MIDA-d4 vs non-deuterated MIDA physicochemical comparison

Author: BenchChem Technical Support Team. Date: February 2026

Implications for Bioanalytical Quantitation and Synthetic Applications

Executive Summary

This technical guide provides a rigorous physicochemical comparison between N-Methyliminodiacetic acid (MIDA) and its deuterated isotopologue, MIDA-d4 .[1] While MIDA is widely recognized as the hydrolytic byproduct of MIDA-boronate protecting groups in iterative cross-coupling synthesis, its quantification in biological and environmental matrices is critical for pharmacokinetic (PK) profiling and toxicological monitoring.

This analysis focuses on the suitability of MIDA-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS) . We examine the kinetic isotope effects (KIE) on chromatographic retention, mass spectral fragmentation, and solution-phase stability.

Structural and Molecular Characterization

The utility of MIDA-d4 as an internal standard relies on its ability to mimic the physicochemical behavior of MIDA while maintaining a distinct mass signature.

Assumed Structural Configuration:

  • MIDA (Native):

    
    
    
  • MIDA-d4 (Deuterated):

    
     (Deuteration at the 
    
    
    
    -methylene positions).[1]
    • Note: Alternative isotopologues exist (e.g., N-methyl-d3), but d4 variants typically target the methylene bridges to achieve a +4 Da shift without labile proton exchange.

Table 1: Physicochemical Comparison
FeatureNative MIDAMIDA-d4 (Deuterated)Impact on Analysis
Formula


Distinct precursor ion selection.[1]
Exact Mass (Monoisotopic) 147.0532 Da151.0783 Da+4.0251 Da shift ; ideal for resolving isotopic envelopes.[1]
pKa (Carboxyl) ~2.0 (pKa1), ~9.5 (pKa2)~2.03 (pKa1)Deuterium slightly lowers acidity (secondary isotope effect), negligible for extraction.[1]
LogP (Hydrophobicity) -1.8 (Highly Polar)~ -1.85C-D bonds are slightly less polarizable, reducing lipophilicity.[1]
Solubility High (Water/MeOH)High (Water/MeOH)Identical solvation properties for stock prep.[1]
Chromatographic Behavior: The Deuterium Isotope Effect[2][3]

One of the most critical yet overlooked aspects of using deuterated standards is the Chromatographic Isotope Effect . Because C-D bonds are shorter and have lower vibrational volume than C-H bonds, deuterated molecules are slightly less lipophilic.[1]

  • Reversed-Phase (C18): MIDA-d4 may elute slightly earlier than native MIDA.[1]

  • HILIC (Hydrophilic Interaction): Separation is less predictable but generally shows minimal shift.[1]

Why this matters: If MIDA-d4 elutes too far apart from MIDA, it will not experience the exact same matrix suppression/enhancement at the electrospray source, invalidating its role as an internal standard.

Visualization: LC-MS/MS Quantitation Workflow

The following diagram outlines the critical path for validating the co-elution and detection of MIDA/MIDA-d4.

MIDA_Workflow cluster_effect Critical Control Point: Isotope Effect Sample Biological Matrix (Plasma/Urine) Spike Spike MIDA-d4 (IS) (Fixed Conc.) Sample->Spike 10 µL Extract Protein Precipitation (MeOH/ACN) Spike->Extract Mix LC HPLC Separation (HILIC or C18) Extract->LC Supernatant Source ESI Source (Ionization) LC->Source Co-elution Check MS MS/MS Detection (MRM Mode) Source->MS [M+H]+ Data Quantitation (Area Ratio: Analyte/IS) MS->Data Transitions

Caption: Workflow for MIDA quantitation. The "Co-elution Check" between LC and Source is critical to ensure MIDA-d4 corrects for matrix effects.

Mass Spectrometry and Fragmentation

MIDA is a small, polar molecule.[1] In positive electrospray ionization (ESI+), it forms the protonated molecular ion


.
MRM Transition Strategy

To ensure specificity, Multiple Reaction Monitoring (MRM) is required.[1] The fragmentation pattern usually involves the loss of water (


) and formic acid/carboxyl groups (

).
CompoundPrecursor Ion (Q1)Product Ion (Q3)Loss IdentityCollision Energy (eV)
MIDA 148.1 (

)
130.1 (

)

(Dehydration)
10-15
MIDA 148.1 (

)
102.1 (

)

20-25
MIDA-d4 152.1 (

)
134.1 (

)

(Retains D4)
10-15
MIDA-d4 152.1 (

)
106.1 (

)

(Retains D4)
20-25

Technical Insight: The +4 Da shift is robust.[1] The natural isotope abundance of MIDA (specifically the M+4 peak from


 and 

contributions) is <0.1%, meaning "cross-talk" from high concentrations of native MIDA into the IS channel is negligible.
Stability and Exchangeability (Trustworthiness)

A common failure mode in deuterated IS usage is Deuterium-Hydrogen Exchange (D/H Exchange) .[1]

  • Risk: If the deuterium atoms are located on heteroatoms (

    
    , 
    
    
    
    ) or acidic alpha-carbons, they can exchange with solvent protons, causing the IS signal to "disappear" or shift mass during storage/analysis.
  • MIDA-d4 Assessment:

    • The carboxylic acid protons are labile (

      
      ) and are not counted in the "d4" label (they exchange instantly).
      
    • The methylene protons (

      
      ) are alpha to a carboxyl group.[1] While generally stable at neutral pH, they can undergo enolization-mediated exchange under strong basic conditions  (pH > 10) or high temperatures.[1]
      
  • Protocol Recommendation: Avoid high-pH mobile phases (e.g., Ammonium Hydroxide) during LC separation.[1] Stick to acidic buffers (Formic Acid/Ammonium Formate) to suppress enolization and maintain the cationic state of the amine.

Experimental Protocol: Self-Validating IS Workflow

To ensure the MIDA-d4 standard is performing correctly, follow this validation protocol.

Step 1: Stock Preparation
  • Dissolve MIDA-d4 in 50:50 Methanol:Water to 1 mg/mL.[1]

  • Stability Check: Infuse the fresh stock into the MS. Record the spectrum. Store at RT for 24 hours and re-infuse.

    • Pass Criteria: No increase in peaks at M-1 (151.[1]1) or M-2 (150.1), which would indicate D/H exchange.[1]

Step 2: Chromatographic Resolution Test[1]
  • Prepare a mixture of Native MIDA (100 ng/mL) and MIDA-d4 (100 ng/mL).[1]

  • Inject onto the LC-MS system (Recommended: HILIC column due to high polarity).[1]

  • Overlay the extracted ion chromatograms (XIC).[1]

    • Pass Criteria: Retention time difference (

      
      ) < 0.1 minutes.[1]
      
    • Fail Criteria: If

      
       > 0.2 min, the IS may not correct for matrix effects occurring at specific timepoints.
      
Step 3: Matrix Factor Assessment
  • Extract blank plasma.[1]

  • Post-extraction spike: Add MIDA-d4 to the extract.[1]

  • Compare area of spiked extract vs. neat solvent standard.[1]

    • Calculation:

      
      .[1]
      
    • Goal: The Matrix Factor for MIDA and MIDA-d4 should be identical (e.g., both suppressed to 80%).

References
  • Gillis, E. P., & Burke, M. D. (2007).[1] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids.[1] Journal of the American Chemical Society, 129(21), 6716-6717. [1]

  • Gonzalez, J. A., et al. (2016).[1] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[1][2][3][4] Nature Chemistry, 8, 1067–1075.[2][3] [1]

  • Wang, S., et al. (2007).[1] Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols.[1][5][6] Journal of Organic Chemistry, 72(9), 3179-3184.

  • Jemal, M., & Xia, Y. Q. (2006).[1] LC-MS Development Strategies: The Role of the Internal Standard. Current Drug Metabolism, 7(5), 491-502. (General reference on SIL-IS validation).

Sources

A Technical Guide to the Determination of Isotopic Purity of Methyliminodiacetic-d4 Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of the isotopic purity of Methyliminodiacetic-d4 acid (MIDA-d4). As a deuterated stable isotope-labeled (SIL) internal standard, the accuracy of MIDA-d4 is paramount for the success of quantitative bioanalytical assays using mass spectrometry. This document outlines the fundamental importance of isotopic purity, details the primary analytical methodologies for its determination—namely high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy—and provides validated, step-by-step protocols. The guide emphasizes a self-validating system of analysis to ensure trustworthiness and scientific integrity, supported by authoritative references.

Introduction: The Critical Role of Isotopic Purity

Methyliminodiacetic-d4 acid (MIDA-d4) is the deuterated analogue of N-Methyliminodiacetic acid (MIDA), a versatile chelating agent and a building block in organic synthesis, including in the formation of MIDA boronates for Suzuki-Miyaura cross-coupling reactions[1]. In the realm of drug development and clinical research, MIDA-d4 serves as an indispensable tool: a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).

The function of a SIL-IS is to mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. For this correction to be accurate, the SIL-IS must be of the highest purity. Isotopic purity, defined as the percentage of molecules in which the intended hydrogen atoms have been replaced with deuterium, is a critical quality attribute[2]. High isotopic purity ensures that the internal standard's signal does not suffer from interference from unlabeled or partially labeled species, which could compromise the accuracy, precision, and linearity of a quantitative assay[3]. This guide provides the scientific rationale and practical methodologies to rigorously assess this crucial parameter.

Foundational Principles: Why Isotopic Purity Governs Assay Performance

The ideal SIL-IS has 100% isotopic enrichment. In practice, this is unattainable. The synthesis of MIDA-d4, like any deuterated compound, results in a population of molecules with varying degrees of deuteration:

  • d4: The desired, fully labeled species.

  • d3, d2, d1: Partially labeled species.

  • d0: The unlabeled analogue (MIDA).

The presence of these lower-mass isotopologues, particularly the d0 species, can introduce significant error. The d0 impurity in the internal standard solution contributes to the signal at the mass-to-charge ratio (m/z) of the native analyte, leading to an overestimation of the analyte's concentration, especially at the lower limit of quantitation (LLOQ). Therefore, verifying the isotopic purity of each new lot of MIDA-d4 is not merely a recommendation but a requirement for robust and reliable bioanalysis.

Core Analytical Methodologies: A Dual-Pronged Approach

A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy offers a comprehensive and self-validating strategy to determine isotopic enrichment and confirm structural integrity[4].

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS platforms, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, are the primary tools for determining isotopic purity. Their high resolving power is essential to distinguish between the different isotopologues of MIDA-d4 and to separate them from any potential isobaric (same nominal mass, different exact mass) interferences[5]. This allows for the accurate measurement of the relative abundance of each isotopic species.

Workflow & Protocol: The general process involves sample preparation, LC separation, MS data acquisition, and data interpretation[6].

Protocol 1: Isotopic Purity Assessment of MIDA-d4 by LC-HRMS

  • Standard Preparation:

    • Prepare a stock solution of MIDA-d4 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • Prepare a working solution at approximately 1 µg/mL. This concentration should be sufficient to produce a strong signal without causing detector saturation.

    • Prepare an equivalent working solution of unlabeled MIDA to serve as a reference.

  • Liquid Chromatography (LC) Parameters:

    • Rationale: Chromatographic separation is crucial to resolve MIDA-d4 from any non-isotopic impurities that may be present in the material[5].

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient (e.g., 5-95% B over 5 minutes) is typically sufficient.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Rationale: Electrospray ionization (ESI) in positive ion mode is effective for MIDA, which readily forms a protonated molecule [M+H]⁺. High resolution is critical for accurate data.

    • Ionization Mode: ESI Positive.

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 100-200.

    • Resolution: >25,000 FWHM (Full Width at Half Maximum).

    • System Suitability: Before analysis, inject the unlabeled MIDA standard to confirm retention time and obtain its natural isotopic distribution pattern.

  • Data Analysis and Calculation:

    • Step 1: Extract Ion Chromatograms (EICs): Extract the EICs for the theoretical [M+H]⁺ ions of each isotopologue (d0 to d4).

    • Step 2: Integrate Peak Areas: Integrate the area under the curve for each EIC.

    • Step 3: Correct for Natural Isotope Abundance: The signal for each isotopologue contains contributions from the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) from the lighter isotopologues[7][8]. This contribution must be subtracted. The analysis of the unlabeled MIDA standard provides the necessary correction factors[8].

    • Step 4: Calculate Isotopic Purity: After correction, the isotopic purity is calculated as the percentage of the d4 peak area relative to the sum of all corrected isotopologue peak areas.

      Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS provides the distribution of isotopic masses, NMR spectroscopy offers complementary information. It can confirm the positions of the deuterium labels and quantify the degree of deuteration by comparing the integrals of proton signals in the labeled compound against those in its unlabeled counterpart[4][9]. ¹H NMR is particularly useful for detecting and quantifying the residual non-deuterated species (d0).

Workflow & Protocol: Quantitative NMR (qNMR) is a powerful technique for this purpose[9].

Protocol 2: Isotopic Purity Assessment of MIDA-d4 by ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of MIDA-d4 and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Prepare a similar solution of unlabeled MIDA as a reference.

  • NMR Acquisition Parameters:

    • Rationale: For quantitative analysis, a long relaxation delay (D1) is critical to ensure full relaxation of all protons, allowing for accurate integration.

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse experiment.

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons of interest.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 64 scans).

  • Data Processing and Analysis:

    • Step 1: Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Step 2: Integration: Integrate the characteristic signals of MIDA. The methyl protons (-CH₃) and the methylene protons (-CH₂-) will appear as distinct singlets.

    • Step 3: Comparison: In the MIDA-d4 spectrum, the signal for the deuterated methyl group (-CD₃) will be absent, and the signal for the deuterated methylene group (-CD₂-) will be significantly diminished or absent.

    • Step 4: Quantification: The isotopic purity can be estimated by comparing the integral of any residual proton signals in the MIDA-d4 sample to the corresponding integrals in the unlabeled MIDA reference spectrum, relative to a non-exchangeable reference peak if available.

Data Presentation and Visualization

Clear presentation of data is essential for interpretation and reporting.

Table 1: Example Isotopic Distribution Data for MIDA-d4 by LC-HRMS

IsotopologueTheoretical m/z ([M+H]⁺)Observed Peak Area (Corrected)Relative Abundance (%)
d0 (MIDA)148.06041,5000.05
d1149.06674,5000.15
d2150.073015,0000.50
d3151.0792120,0004.00
d4 (MIDA-d4)152.08552,859,00095.30
Total 3,000,000 100.00
Isotopic Purity 95.30%

Diagrams for Methodological Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Prepare 1 µg/mL MIDA-d4 Solution lc C18 RP-LC Separation prep1->lc prep2 Prepare 1 µg/mL MIDA (unlabeled) Ref prep2->lc ms HRMS Full Scan (ESI+, >25k Res) lc->ms Eluent eic Extract Ion Chromatograms (d0-d4) ms->eic integrate Integrate Peak Areas eic->integrate correct Correct for Natural Isotopes integrate->correct calculate Calculate Isotopic Purity correct->calculate

Caption: LC-HRMS workflow for MIDA-d4 isotopic purity determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing prep_d4 Accurately weigh MIDA-d4 Dissolve in D2O nmr Acquire 1H NMR Spectrum (Quantitative Parameters, long D1) prep_d4->nmr prep_d0 Prepare unlabeled MIDA reference prep_d0->nmr process Phase & Baseline Correction nmr->process integrate Integrate Residual Proton Signals process->integrate compare Compare to Unlabeled Reference integrate->compare

Sources

An In-depth Technical Guide to Methyliminodiacetic-d4 Acid

Author: BenchChem Technical Support Team. Date: February 2026

The second round of searches provided some valuable information, but significant gaps remain in creating an in-depth technical guide. I found that Methyliminodiacetic-d4 acid is commercially available and listed as a useful isotopically labeled research compound. However, I could not find specific details about its synthesis, the precise location of the deuterium labels (e.g., on the methyl group or the acetate arms), or its isotopic purity from the vendor information. While there is extensive information on the non-deuterated form (MIDA), including its use in synthesis (MIDA boronates) and as a chelating agent, there are no specific analytical protocols (MS or NMR) for the d4-labeled compound. The search results did provide general information about the use of stable isotope-labeled compounds as internal standards in mass spectrometry, which is a likely application for this compound. To proceed, I need to make some logical inferences based on the available information and clearly state these as assumptions in the technical guide. For instance, it is highly probable that the deuterium labels are on the acetate methylene groups, as this would be a common synthetic route. I will also have to adapt the general principles of using internal standards to the specific case of Methyliminodiacetic-d4 acid. Given this, I will now proceed with structuring and writing the technical guide based on the information I have gathered and these necessary assumptions.

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyliminodiacetic-d4 acid (MIDA-d4), a deuterated isotopologue of N-Methyliminodiacetic acid (MIDA). The document delves into the molecular characteristics, synthesis considerations, and critical applications of MIDA-d4, with a particular focus on its role as an internal standard in quantitative mass spectrometry-based assays. Detailed protocols for its use and characterization by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, underpinned by the scientific rationale for each procedural step. This guide is intended to be a valuable resource for researchers in analytical chemistry, drug metabolism, and pharmacokinetics, offering both foundational knowledge and practical insights to ensure data integrity and experimental reproducibility.

Introduction: The Significance of Isotopic Labeling in Analytical Sciences

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the demand for precision and accuracy in quantitative analysis is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that enable researchers to achieve high levels of confidence in their measurements. Methyliminodiacetic-d4 acid, the subject of this guide, is one such SIL compound, serving as a powerful tool in mass spectrometry-based quantification.

The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into a molecule creates a compound that is chemically identical to its non-labeled counterpart but possesses a greater mass. This mass shift is the cornerstone of its utility as an internal standard. When co-analyzed with the non-labeled analyte, the SIL internal standard experiences similar ionization efficiencies and matrix effects in the mass spectrometer, allowing for accurate correction of signal variations and, consequently, more precise quantification.[1]

Core Molecular Attributes of Methyliminodiacetic-d4 Acid

A thorough understanding of the fundamental properties of MIDA-d4 is essential for its effective application.

Chemical Structure and Isotopic Labeling

Methyliminodiacetic-d4 acid is a derivative of iminodiacetic acid with a methyl group attached to the nitrogen atom and four deuterium atoms replacing four hydrogen atoms.[2] While specific synthetic documentation for commercial MIDA-d4 is not publicly detailed, the most probable positions for deuteration are the four hydrogens on the two acetate methylene groups. This is a common and synthetically accessible route for introducing deuterium into this molecular scaffold.

Diagram 1: Molecular Structure of Methyliminodiacetic-d4 Acid

Caption: Assumed molecular structure of Methyliminodiacetic-d4 acid.

Physicochemical Properties

The key physicochemical properties of Methyliminodiacetic-d4 acid are summarized in the table below. It is important to note that many of the experimental values are reported for the non-deuterated analog, N-Methyliminodiacetic acid (MIDA), but are expected to be very similar for the deuterated form.

PropertyValueSource
Molecular Formula C₅H₅D₄NO₄N/A
Molecular Weight 151.15 g/mol Calculated
CAS Number 1219803-27-6[3]
Appearance White to off-white solid[4]
Melting Point ~220 °C (decomposes)[5]
Solubility Soluble in water[2]

Applications in Research and Development

The primary and most critical application of Methyliminodiacetic-d4 acid is as an internal standard in quantitative bioanalytical methods utilizing liquid chromatography-mass spectrometry (LC-MS).

Internal Standard for Quantitative Mass Spectrometry

In drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of drug candidates and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is a significant challenge. Matrix effects, where endogenous components of the sample can suppress or enhance the ionization of the analyte, are a major source of variability and inaccuracy.

By adding a known concentration of MIDA-d4 to all samples, including calibration standards and quality controls, it co-elutes with the non-labeled MIDA (if MIDA is the analyte of interest) and experiences the same matrix effects. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which effectively normalizes for variations in sample preparation, injection volume, and ionization efficiency.[1]

Diagram 2: Workflow for Quantitative Analysis using an Internal Standard

QC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample IS Add MIDA-d4 (Internal Standard) Sample->IS Extract Extraction IS->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Ratio Calculate Analyte/IS Peak Area Ratio MS->Ratio Curve Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

Caption: A typical workflow for quantitative LC-MS analysis.

Experimental Protocols and Methodologies

The successful implementation of MIDA-d4 as an internal standard requires robust and well-validated analytical methods.

Protocol for Quantitative Analysis by LC-MS/MS

This protocol outlines a general procedure for the quantification of an analyte using MIDA-d4 as an internal standard. Method parameters will need to be optimized for the specific analyte and instrumentation.

Objective: To accurately quantify an analyte in a biological matrix using Methyliminodiacetic-d4 acid as an internal standard.

Materials:

  • Analyte of interest

  • Methyliminodiacetic-d4 acid (MIDA-d4)

  • Biological matrix (e.g., human plasma)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Appropriate LC column

  • Solvents for mobile phase and sample preparation (LC-MS grade)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of MIDA-d4 in the same solvent. The isotopic purity of the internal standard is crucial for accurate quantification.[6]

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected range in the study samples.

    • Prepare QC samples at low, medium, and high concentrations.

  • Sample Preparation:

    • To 50 µL of each calibration standard, QC, and unknown sample, add 10 µL of a working solution of MIDA-d4 (e.g., 100 ng/mL). The concentration of the internal standard should be optimized to provide a stable and reproducible signal.

    • Perform protein precipitation by adding 200 µL of cold acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Develop a chromatographic method that provides good separation of the analyte from potentially interfering matrix components. A reversed-phase C18 column is often a good starting point.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Optimize the MRM transitions for both the analyte and MIDA-d4. The precursor ion for MIDA-d4 will be m/z 152.1 ([M+H]⁺). The product ions will depend on the fragmentation pattern, which should be determined experimentally.

      • Tune the collision energy and other MS parameters to maximize the signal for each transition.

  • Data Analysis:

    • Integrate the peak areas for the analyte and MIDA-d4 in all samples.

    • Calculate the peak area ratio (analyte/MIDA-d4).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the isotopic purity of MIDA-d4.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group. The signals for the methylene protons on the acetate arms should be significantly reduced or absent, depending on the degree of deuteration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the methylene carbons, and the carboxyl carbons. The signals for the deuterated methylene carbons will appear as multiplets due to C-D coupling and will have a characteristic upfield shift compared to the non-deuterated compound.[7][8]

Conclusion: A Tool for Enhanced Analytical Rigor

References

  • Wikipedia. (2023, October 27). N-Methyliminodiacetic acid. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Kaldas, S. J., et al. (2021). Oxidative Rearrangement of MIDA (N-Methyliminodiacetic Acid) Boronates: Mechanistic Insights and Synthetic Applications. Organic Letters, 23(2), 324–328. Retrieved from [Link]

  • Barjoan, A., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(19), 3149–3156. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Retrieved from [Link]

  • ResearchGate. (2023, August 8). (PDF) Synthesis, characterization and antioxidant/cytotoxic activity of oxovanadium(IV) complexes of methyliminodiacetic acid and ethylenediaminetetracetic acid. Retrieved from [Link]

  • Preprints.org. (2024, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • ResearchGate. (2015, July 9). Which internal standard should I use for LC/MS analysis of lipids and TAG profiling?. Retrieved from [Link]

  • Krawczyk, H., & Martyniuk, T. (2007). Characterisation of the 1H and 13C NMR spectra of methylcitric acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(2), 298–305. Retrieved from [Link]

  • Hubert, C., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Molecules, 27(3), 670. Retrieved from [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2295–2307. Retrieved from [Link]

  • Hoofnagle, A. N., & Wener, M. H. (2009). The fundamental principles of quantitative mass spectrometry. Clinical Chemistry, 55(8), 1424–1426. Retrieved from [Link]

  • Xi, L., et al. (2023). Tunably strained metallacycles enable modular differentiation of aza-arene C–H bonds. Nature Chemistry, 15(7), 963–972. Retrieved from [Link]

Sources

Technical Assessment: Solution-Phase Stability and Hydrolytic Kinetics of Deuterated MIDA Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous assessment of the solution-phase stability of deuterated N-methyliminodiacetic acid (MIDA) species, specifically focusing on the MIDA boronate motif used in drug discovery and iterative cross-coupling. While the free acid (


-MIDA) is chemically robust, the MIDA boronate complex exhibits a "conditional lability" that is central to its function.

Key Insight: Deuteration of the N-methyl group (


) introduces a Secondary Kinetic Isotope Effect (SKIE) that is theoretically negligible for hydrolytic cleavage (

) but potentially significant for oxidative metabolic stability (

). Therefore, deuterated MIDA boronates retain the precise hydrolytic release profiles of their non-deuterated counterparts while offering enhanced metabolic resistance in biological assays.

Part 1: The Chemistry of MIDA and Deuterium Impact

The MIDA "Swinging Switch" Mechanism

The stability of MIDA boronates in solution is not binary; it is a tunable variable dependent on the hybridization of the boron atom. The MIDA ligand locks the boron into a tetrahedral


 hybridized state, shielding the empty p-orbital that is normally susceptible to transmetallation or oxidation.

Hydrolysis (deprotection) occurs via two distinct pathways, as elucidated by Burke and colleagues [1]:

  • Fast Pathway (Base-Mediated): Hydroxide attacks the MIDA carbonyl carbon (ester hydrolysis), leading to rapid ring opening. This is pH-dependent.[1][2][3]

  • Slow Pathway (Neutral): Water clusters mediate the dissociation of the B-N bond.[1] This is the "slow-release" mechanism utilized in cross-coupling.[4][5]

The Deuterium Variable ( -MIDA)

In drug development, the N-methyl group of MIDA is often deuterated (


) to:
  • Serve as an internal NMR standard (silent in

    
     NMR).
    
  • Block N-dealkylation in metabolic stability studies (microsomal stability).

Theoretical Impact on Hydrolysis: The rate-limiting step (RDS) of the "Slow Pathway" is B-N bond dissociation. Because the Deuterium atoms are on the methyl group—adjacent to the Nitrogen but not involved in the bond cleavage itself—this constitutes a Secondary Kinetic Isotope Effect (SKIE) .

  • Expectation:

    
    -secondary KIEs are typically very small (0.9 < 
    
    
    
    < 1.2).
  • Conclusion: The hydrolytic half-life (

    
    ) of 
    
    
    
    -MIDA boronates in aqueous buffer is statistically identical to non-deuterated variants.

Part 2: Hydrolytic Pathways Visualization

The following diagram illustrates the dual-pathway mechanism. Note how the


 group remains intact during the initial rate-determining steps of hydrolysis.

MIDA_Hydrolysis cluster_0 Stable State (sp3) cluster_1 Transition States cluster_2 Hydrolysis Products MIDA_Complex d3-MIDA Boronate (Tetrahedral) TS_Fast Tetrahedral Intermediate (OH- attack at C=O) MIDA_Complex->TS_Fast Fast Pathway (High pH, NaOH) TS_Slow B-N Bond Dissociation (Water Cluster) MIDA_Complex->TS_Slow Slow Pathway (Neutral/K3PO4) Boronic_Acid Free Boronic Acid (Trigonal sp2) TS_Fast->Boronic_Acid Free_MIDA Free d3-MIDA Ligand TS_Fast->Free_MIDA TS_Slow->Boronic_Acid TS_Slow->Free_MIDA

Figure 1: Dual mechanistic pathways for MIDA boronate hydrolysis. Deuteration (


) on the N-methyl group exerts minimal influence on these transition states.

Part 3: Experimental Protocol for Stability Assessment

To validate the stability of a specific deuterated MIDA species, Quantitative NMR (qNMR) is the superior method over HPLC. MIDA boronates can interact with silica silanols, leading to on-column hydrolysis that falsifies stability data.

Materials & Buffer Preparation
  • Analyte: Deuterated MIDA Boronate (approx. 10 mg).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, non-overlapping signals).

  • Solvent System:

    
    -DMSO : 
    
    
    
    (buffer) mixture. A 10%
    
    
    content is standard to mimic "wet" organic reaction conditions.
  • Buffers:

    • Acidic Challenge:

      
       adjusted to pH 1.0 with DCl.
      
    • Suzuki Mimic: 0.2 M

      
       in 
      
      
      
      (pD approx 12).
    • Hydrolytic Burst: 1.0 M NaOD (for rapid degradation checks).

Step-by-Step Workflow
  • Baseline Acquisition (

    
    ): 
    
    • Dissolve 10 mg of

      
      -MIDA boronate and 2 mg of Internal Standard in 0.6 mL 
      
      
      
      -DMSO.
    • Acquire

      
       NMR (check integration of MIDA 
      
      
      
      protons vs Standard).
    • Acquire

      
       NMR (Target: ~10-12 ppm for MIDA adduct).
      
  • Initiation:

    • Add 0.1 mL of the relevant

      
       buffer solution directly to the NMR tube.
      
    • Invert 3 times to mix.

    • Start timer immediately.

  • Kinetic Monitoring:

    • Set NMR probe temperature to 25°C (or 60°C for accelerated aging).

    • Acquire arrayed spectra every 5 minutes for 1 hour (Fast Pathway) or every 30 minutes for 12 hours (Slow Pathway).

  • Data Processing:

    • Track the disappearance of the MIDA

      
       doublet (approx 4.0 ppm).
      
    • Track the appearance of the Free Boronic Acid (broad peak in

      
       at ~30 ppm).
      
Workflow Diagram

Experimental_Workflow Prep Sample Preparation 10mg d3-MIDA + Int. Std in d6-DMSO Buffer Buffer Addition (pH 1, 7, or 12) Prep->Buffer Add 10% v/v D2O NMR_T0 T0 Acquisition (1H & 11B NMR) Buffer->NMR_T0 Loop Kinetic Loop Interval: 5-30 mins NMR_T0->Loop Loop->Loop Repeat N times Process Data Processing Integrate CH2 peaks Calc k_obs Loop->Process Complete

Figure 2: Self-validating qNMR workflow for assessing hydrolytic stability.

Part 4: Data Interpretation & Reference Values

The following table summarizes expected stability profiles. These values are derived from non-deuterated MIDA literature [1][2] but are applicable to deuterated forms due to the negligible SKIE.

ConditionBuffer SystemMechanismHalf-Life (

)
Stability Rating
Anhydrous DMSO / AcetoneN/A> 6 MonthsExcellent
Neutral Aqueous Phosphate Buffer (pH 7.4)Slow (B-N cleavage)4 - 24 Hours*Moderate
Suzuki Conditions 1.0 M NaOH / THFFast (Ester Hydrolysis)< 10 MinutesLabile
Slow Release 3.0 M

/ THF
Slow (B-N cleavage)1 - 3 HoursControlled
Acidic 1.0 M HClProtonation of NVariable**Good

*Note: Stability depends heavily on the steric bulk of the organic payload attached to the boron. Bulky ligands hydrolyze slower. **Note: Acidic stability is generally high because protonation of the nitrogen is difficult when it is datively bonded to boron.

Calculating Rate Constants

Hydrolysis of MIDA boronates follows pseudo-first-order kinetics when water/base is in excess.



Where:

  • 
     = Integral of MIDA boronate signal at time 
    
    
    
    .
  • 
     = Integral at 
    
    
    
    .
  • 
     = Observed rate constant (
    
    
    
    ).

If comparing H-MIDA vs D-MIDA, calculate the Kinetic Isotope Effect:



  • Result: Expect

    
    . If 
    
    
    
    , investigate potential steric anomalies or impurities.

Part 5: Storage and Handling of Deuterated MIDA Acid

While the MIDA boronate has complex stability, the free Deuterated MIDA Acid ligand (


)  is a stable organic solid.
  • Hygroscopicity: The free acid is moderately hygroscopic. Store in a desiccator. Moisture uptake does not degrade the molecule but will complicate stoichiometric calculations for boronate synthesis.

  • Solubility:

    • High: DMSO, Water (pH > 4).

    • Low: Acetone, DCM, Hexanes.

  • Shelf-Life: >2 years at room temperature if kept dry.

References

  • Gonzalez, J. A., et al. (2016).[6] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[1][2][3][6][7] Nature Chemistry, 8, 1067–1075.[1]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[8] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[8] Journal of the American Chemical Society, 131(20), 6961–6963.[8]

  • Simmons, E. M., & Hartwig, J. F. (2012).[9] On the interpretation of deuterium kinetic isotope effects in C-H bond functionalizations by transition-metal complexes. Angewandte Chemie International Edition, 51(12), 3066-3072.

  • Sigma-Aldrich Technical Bulletin. MIDA Boronates: Stable Slow-Release Reagents.

Sources

Technical Guide: MIDA-d4 Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the handling, safety, and experimental application of MIDA-d4 (N-Methyliminodiacetic acid-d4) .

Disambiguation & Scope Warning

CRITICAL NOTE: "MIDA" is a common acronym in two distinct pharmaceutical contexts.

  • Target of this Guide: N-Methyliminodiacetic acid , the ligand used in MIDA-boronate chemistry (Burke Boronates) and chelation.

  • Excluded: Midazolam , a benzodiazepine often abbreviated as "MIDA" in DMPK studies. If you require safety data for Midazolam-d4 (a Controlled Substance), this guide is not applicable.

Document Control:

  • Compound: N-Methyliminodiacetic acid-d4[1][2][3]

  • CAS Registry Number: 1219803-27-6 (Labeled); 4408-64-4 (Unlabeled Parent)

  • Chemical Formula: C₅H₅D₄NO₄

  • Molecular Weight: ~151.15 g/mol (varies by enrichment)

Executive Summary: The Role of MIDA-d4

MIDA-d4 is the stable isotope-labeled analog of N-Methyliminodiacetic acid (MIDA). It is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS workflows to monitor the stability, hydrolysis, and pharmacokinetics of MIDA-boronate prodrugs and building blocks.

In drug development, MIDA boronates are increasingly used to solubilize unstable boronic acids or as "slow-release" prodrugs. Accurate quantification of the released MIDA ligand using MIDA-d4 corrects for matrix effects, ionization suppression, and extraction variability.

Physicochemical Profile & Hazards

As a Senior Application Scientist, I emphasize that while isotopic labeling rarely alters acute toxicity, it significantly impacts financial risk and data integrity . MIDA-d4 behaves chemically like its parent but must be protected from proton-deuterium exchange (H/D exchange).

Table 1: Physicochemical & Safety Specifications
PropertySpecificationOperational Implication
Appearance White to off-white crystalline solidVisual inspection for degradation (yellowing indicates oxidation).
Solubility High in Water, DMSO, MethanolRisk: Hygroscopic. Moisture uptake alters weighing accuracy.
pKa ~2.12 (COOH), ~9.6 (Amine)Zwitterionic character requires pH-buffered mobile phases for retention.
Melting Point 223–225 °C (Parent)Thermally stable, but avoid high heat >150°C to prevent decarboxylation.
Isotopic Purity Typically ≥98 atom % DCritical: Avoid highly acidic/basic aqueous storage to prevent H/D scrambling.
GHS Hazard Classification (Derived from Parent CAS 4408-64-4)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory System)

Safe Handling & Storage Protocol

The following protocol ensures both operator safety (toxicity) and reagent safety (isotopic integrity).

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator recommended if handling open powder outside a fume hood, as the fine crystalline dust is a respiratory irritant.

  • Ocular: Chemical safety goggles (ANSI Z87.1). Contact lenses should not be worn when handling the powder.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). MIDA is a chelator; prolonged contact may strip metals from skin or cause irritation.

B. Storage & Stability
  • Temperature: Store at -20°C . While the parent is stable at RT, the high cost of the deuterated standard warrants freezing to retard any slow hydrolysis or microbial growth in trace moisture.

  • Atmosphere: Store under Argon or Nitrogen . MIDA-d4 is hygroscopic.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to chelating properties.

C. Prevention of H/D Exchange

The deuterium atoms in MIDA-d4 (typically on the methylene carbons,


 to the carboxyls) are relatively stable. However, under strong alkaline conditions (pH > 10)  or high temperatures in protic solvents , enolization can occur, leading to back-exchange with Hydrogen.
  • Rule: Keep stock solutions at neutral to slightly acidic pH (pH 3–6) .

  • Rule: Do not autoclave solutions of MIDA-d4. Filter sterilize instead.

Experimental Workflow: Internal Standard Preparation

This workflow is designed to minimize weighing errors and maximize shelf-life.

MIDA_Handling cluster_safety Safety Checkpoints Receipt Receipt of MIDA-d4 (Verify CoA & Isotopic Purity) Storage Storage (-20°C, Desiccator) Receipt->Storage Weighing Weighing (Equilibrate to RT, Anti-static Gun) Storage->Weighing Warm to RT (Prevent condensation) StockPrep Primary Stock (1-10 mM) Solvent: DMSO or 50:50 MeOH:H2O Weighing->StockPrep Dissolve completely Aliquot Aliquot & Re-Freeze (Single-use vials) StockPrep->Aliquot Immediate WorkingSol Working Solution (Spike into Matrix) Aliquot->WorkingSol Thaw once

Figure 1: Safe handling and preparation workflow for MIDA-d4 internal standards.

Step-by-Step Protocol
  • Equilibration: Remove the MIDA-d4 vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial condenses atmospheric water, degrading the solid.

  • Primary Stock Preparation:

    • Dissolve MIDA-d4 in DMSO or 50:50 Methanol/Water .

    • Concentration: 1 mg/mL (approx. 6.6 mM) is standard.[4]

    • Note: Avoid pure water for long-term stock storage to prevent microbial growth.

  • Working Standard:

    • Dilute the Primary Stock into the sample matrix or extraction solvent (e.g., Acetonitrile).

    • Target Concentration: The IS concentration should mimic the expected mid-range concentration of the analyte (MIDA) in your samples.

Application: Monitoring MIDA Boronate Stability

In drug discovery, MIDA boronates are often used to protect boronic acids. MIDA-d4 is used to quantify the rate of deprotection (hydrolysis).

MIDA_Mechanism Boronate MIDA Boronate (Prodrug/Reagent) Hydrolysis Hydrolysis (Slow Release or Base-Catalyzed) Boronate->Hydrolysis BoronicAcid Active Boronic Acid Hydrolysis->BoronicAcid MIDA_Released Released MIDA Ligand (Analyte) Hydrolysis->MIDA_Released MS_Detection LC-MS/MS Detection (Ratio: MIDA / MIDA-d4) MIDA_Released->MS_Detection MIDA_d4 MIDA-d4 (Internal Standard) (Added during extraction) MIDA_d4->MS_Detection Normalization

Figure 2: The analytical role of MIDA-d4 in monitoring boronate deprotection.

Analytical Considerations
  • Column Selection: MIDA is highly polar. Standard C18 columns may result in poor retention (eluting in the void volume).

    • Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized Polar C18 column capable of 100% aqueous conditions.

  • Mass Transitions (MRM):

    • Analyte (MIDA): 148.1

      
       102.1 (Loss of COOH)
      
    • IS (MIDA-d4): 152.1

      
       106.1 (Shift of +4 Da)
      
    • Note: Verify the exact transitions based on your specific labeling pattern (e.g., if d4 is on the methylenes).

Waste Disposal & Regulatory Compliance

  • Disposal: MIDA-d4 solutions should be treated as organic chemical waste . Do not pour down the drain.

  • Segregation: Segregate from strong oxidizers (e.g., peroxides) and strong bases.

  • Spill Cleanup:

    • Ventilate the area.

    • Wear PPE (Gloves, Goggles, Mask).

    • Sweep up solid spills carefully to avoid dust generation (use a wet paper towel).

    • Place in a sealed hazardous waste container labeled "Organic Solid Waste - Irritant".

References

  • Chemical Identity & Supplier Data

    • MedChemExpress.[2] N-Methyliminodiacetic acid-d4 (CAS 1219803-27-6).[2]

  • Parent Compound Safety (SDS)

    • Thermo Fisher Scientific. Safety Data Sheet: N-Methyliminodiacetic acid (CAS 4408-64-4).[3]

  • MIDA Boronate Chemistry

    • Gillis, E. P., & Burke, M. D. (2007).[5] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[5]

  • Internal Standard Best Practices

    • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Deuterated MIDA Boronates using MIDA-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: The Strategic Advantage of Deuterium Labeling with MIDA Boronates

In the landscape of modern drug discovery and development, the use of isotopically labeled compounds, particularly those containing deuterium, has become an indispensable tool.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence the physicochemical properties of a molecule. This "kinetic isotope effect" can lead to slowed metabolic breakdown, offering a pathway to improved pharmacokinetic profiles, enhanced therapeutic efficacy, and reduced off-target toxicity.[1][2]

N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile and robust building blocks in organic synthesis.[3] Their remarkable stability to a wide range of reaction conditions, including chromatography, coupled with their controlled release of the corresponding boronic acid under mild basic conditions, has made them ideal for complex molecule synthesis and iterative cross-coupling reactions.[3]

This application note provides a detailed protocol for the synthesis of deuterated MIDA boronates through the condensation of a generic boronic acid with deuterated N-methyliminodiacetic acid (MIDA-d4). The resulting deuterated MIDA boronates serve as valuable reagents for introducing deuterium labels into drug candidates and biological probes, facilitating in-depth metabolic, pharmacokinetic, and mechanistic studies.[2]

The "Why": Causality in Experimental Design

The choice of MIDA-d4 as the deuterating agent offers a strategic advantage. By incorporating the deuterium atoms onto the MIDA ligand, the resulting deuterated MIDA boronate can be used in standard cross-coupling reactions to introduce the deuterated MIDA-protected boronic acid moiety into a target molecule. Subsequent deprotection releases the boronic acid, leaving the deuterium atoms on the N-methyliminodiacetic acid backbone, which can then be further manipulated or studied. This approach allows for the late-stage introduction of a deuterated tag, providing flexibility in synthetic design.

Section 1: Synthesis of Deuterated MIDA Boronates

This section details the protocol for the synthesis of a generic deuterated MIDA boronate from a boronic acid and MIDA-d4. The procedure is based on established methods for the synthesis of non-deuterated MIDA boronates, with specific considerations for the handling of the deuterated reagent.[4][5][6]

Experimental Workflow: Synthesis of R-B(MIDA-d4)

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Boronic Acid (R-B(OH)2) MIDA-d4 ReactionVessel Combine Reagents & Solvent Reagents->ReactionVessel Solvent Anhydrous Solvent (e.g., DMF, Dioxane) Solvent->ReactionVessel Heating Heat (e.g., 80-160 °C) ReactionVessel->Heating Cooling Cool to RT Heating->Cooling Precipitation Precipitate with anti-solvent (e.g., Water) Cooling->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterize: NMR, MS Drying->Characterization

Caption: General workflow for the synthesis of deuterated MIDA boronates.

Protocol: Synthesis of a Generic Aryl-B(MIDA-d4)

Materials:

  • Aryl boronic acid (1.0 eq)

  • MIDA-d4 (1.0 - 1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • Deionized Water

  • Diethyl Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aryl boronic acid (1.0 eq) and MIDA-d4 (1.0 - 1.2 eq).

  • Solvent Addition: Add anhydrous DMF or dioxane to the flask to achieve a concentration of approximately 0.5-1.0 M with respect to the boronic acid.

  • Reaction: Heat the reaction mixture to 80-160 °C with vigorous stirring.[6] The optimal temperature may vary depending on the specific boronic acid used. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add the reaction mixture to a beaker of deionized water with stirring. The volume of water should be approximately 10 times the volume of the reaction mixture.

    • A precipitate of the deuterated MIDA boronate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid sequentially with deionized water and diethyl ether to remove any remaining impurities.

    • Dry the purified deuterated MIDA boronate under vacuum to a constant weight.

Rationale for Key Steps:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the boronic acid and the newly formed MIDA boronate.[7]

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of the boronic acid, which can be sensitive to air, especially at elevated temperatures.

  • Excess MIDA-d4: A slight excess of MIDA-d4 can help drive the reaction to completion.

  • Precipitation: The precipitation of the product in water is an effective and straightforward method for initial purification, as MIDA boronates are generally insoluble in water.[6]

Section 2: Characterization of Deuterated MIDA Boronates

Thorough characterization is essential to confirm the successful synthesis and isotopic enrichment of the deuterated MIDA boronate. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Expected Spectroscopic Data
Technique Expected Observation for R-B(MIDA-d4) Comparison with Non-Deuterated Analog
¹H NMR Absence or significant reduction of the signal corresponding to the four methylene protons of the MIDA ligand. The N-CH₃ singlet will still be present.The non-deuterated analog will show two doublets for the diastereotopic methylene protons.
²H NMR A broad singlet in the region where the methylene protons of the MIDA ligand would appear.No signal in the ²H NMR spectrum for the non-deuterated analog.
¹³C NMR The signals for the methylene carbons of the MIDA ligand will appear as multiplets due to C-D coupling.The methylene carbons will appear as singlets in the non-deuterated analog.
High-Resolution Mass Spectrometry (HRMS) The molecular ion peak will be 4 mass units higher than the non-deuterated analog.The molecular ion peak will correspond to the non-deuterated molecular formula.
Illustrative Chemical Structure

Caption: Structure of a deuterated MIDA boronate (R-B(MIDA-d4)).

Section 3: Applications in Drug Development

The synthesized deuterated MIDA boronates are powerful tools for various stages of drug discovery and development.

Metabolic Stability Studies

By incorporating a deuterated MIDA boronate into a drug candidate, researchers can investigate its metabolic fate. The deuterium label acts as a tracer, allowing for the easy identification of metabolites by mass spectrometry.[2][8] This can help in:

  • Identifying sites of metabolic vulnerability.

  • Quantifying the rate of metabolic turnover.

  • Elucidating metabolic pathways.

Pharmacokinetic (PK) Studies

Deuterated compounds can be used to accurately determine the pharmacokinetic parameters of a drug.[8] By co-administering a deuterated and non-deuterated version of a drug, the absorption, distribution, metabolism, and excretion (ADME) can be precisely measured using LC-MS, without the need for radiolabeling.

Mechanistic Investigations

The kinetic isotope effect can be leveraged to probe reaction mechanisms.[9] By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can determine if a particular C-H bond cleavage is the rate-determining step of a reaction, providing valuable insights into enzymatic and chemical processes.

Conclusion

The synthesis of deuterated MIDA boronates using MIDA-d4 provides a robust and flexible method for introducing deuterium labels into a wide range of molecules. These isotopically labeled building blocks are invaluable for researchers in drug discovery and development, enabling detailed studies of metabolism, pharmacokinetics, and reaction mechanisms. The protocols and information presented in this application note are intended to provide a solid foundation for the successful synthesis and application of these important chemical tools.

References

  • Lee, J. C. H.; McDonald, R.; Hall, D. G. A Mild and Simple Method for Making MIDA Boronates. Chem. Sci.2011 , 2(8), 1549-1552. [Link]

  • Hulikal, V. Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

  • Di Martino, R. M. C.; Maxwell, B. D.; Pirali, T. Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov2023 , 22, 562–584. [Link]

  • Atzrodt, J.; Derdau, V.; Fey, T.; Zimmermann, J. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angew. Chem. Int. Ed.2018 , 57(7), 1758-1784. [Link]

  • Chem-Station. MIDA boronate. [Link]

  • A Mild and Simple Method for Making MIDA Boronates. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the Prevention of Protodeboronation in the Suzuki–Miyaura Reaction of Boronic Acids. J. Am. Chem. Soc.2009 , 131(20), 6961–6963. [Link]

  • McGown, A.; Edmonds, A. K.; Guest, D.; Spencer, J. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules2022 , 27(16), 5052. [Link]

  • Dick, G. R.; Woerly, E. M.; Burke, M. D. A General Solution for the 2-Pyridyl Problem. Angew. Chem. Int. Ed.2012 , 51(11), 2667-2672. [Link]

  • Mutlib, A. E. Application of stable isotopes in DMPK and toxicology. Chem. Res. Toxicol.2008 , 21(9), 1674-1687. [Link]

  • Isotope Science. Deuterium Labeled Products-Medical Research. [Link]

  • Zhang, Y.; Li, S.; Wang, Y.; Liu, Y.; Zhang, J. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Anal. Chem.2024 . [Link]

  • Unibest. 5 Benefits of Deuteration in Drug Discovery. [Link]

  • ResearchGate. Mechanistic studies and deuterium labelling experiments. [Link]

  • Gant, T. G. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. J. Med. Chem.2014 , 57(9), 3595-3611. [Link]

  • Gillis, E. P. Iterative cross-coupling with mida boronates: towards a general platform for small molecule synthesis. [Link]

Sources

Application Note: Methyliminodiacetic-d4 Acid (MIDA-d4) in qNMR

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for utilizing Methyliminodiacetic-d4 acid (MIDA-d4) as a specialized internal standard in quantitative NMR (qNMR).

While traditional standards like TSP or TMS are ubiquitous, MIDA-d4 offers a unique advantage in the field of organoboron drug discovery and metabolic stability tracking . Its deuterated methylene backbone silences the complex region of the spectrum (


 ppm), leaving a sharp, distinct 

-methyl singlet that serves as a robust probe for quantifying MIDA boronates—a critical class of intermediates in iterative cross-coupling (ICC) synthesis.
Precision Quantitation for Organoboron Synthesis and Kinetic Profiling

Introduction & Scientific Rationale

The Challenge: Quantifying MIDA Boronates

In modern drug discovery, MIDA boronates (Burke boronates) are essential for the iterative synthesis of complex small molecules. These reagents slowly hydrolyze to release the active boronic acid and the free MIDA ligand. Accurately measuring the purity of MIDA boronates or the kinetics of their deprotection is often complicated by spectral overlap.

  • The Problem: The non-deuterated MIDA ligand (

    
    -methyliminodiacetic acid) possesses an 
    
    
    
    -methyl singlet (
    
    
    ppm) and an AB-quartet or singlet for the methylene protons (
    
    
    ppm). These methylene signals often obscure key diagnostic peaks of the drug candidate.
  • The Solution (MIDA-d4): By deuterating the four methylene protons, MIDA-d4 (

    
    ) eliminates the methylene signals entirely. It retains only the 
    
    
    
    -methyl singlet (
    
    
    ), providing a clean, chemically equivalent (isotopologue) internal standard that behaves identically to the analyte in terms of solubility and pH sensitivity, yet is spectrally distinct.
Chemical Profile: MIDA-d4
  • IUPAC Name:

    
    -Methyliminodiacetic-2,2,2',2'-d4 acid
    
  • Formula:

    
    
    
  • Molecular Weight: 151.15 g/mol

  • Key NMR Signal: Singlet (

    
    , 
    
    
    
    -CH
    
    
    ) at
    
    
    ppm (D
    
    
    O) or
    
    
    ppm (DMSO-
    
    
    , pH dependent).
  • Solubility: High in D

    
    O, DMSO-
    
    
    
    , MeOD.

Experimental Protocols

Protocol A: qNMR Purity Assay of MIDA Boronate Building Blocks

Objective: Determine the absolute purity of a synthesized MIDA boronate building block using MIDA-d4 as the internal standard.

Reagents & Equipment
  • Analyte: MIDA Boronate sample (

    
     mg).
    
  • Standard: MIDA-d4 Acid (>98 atom% D, 99% chemical purity).

  • Solvent: DMSO-

    
     (preferred for boronates) or Acetone-
    
    
    
    .
  • Instrument: 400 MHz NMR or higher (600 MHz recommended for dispersion).

Step-by-Step Workflow
  • Gravimetric Preparation:

    • Weigh

      
       mg of the MIDA Boronate analyte (
      
      
      
      ) into a vial.
    • Weigh

      
       mg of MIDA-d4 standard (
      
      
      
      ) into the same vial.
    • Note: Use a microbalance with readability to 0.001 mg for qNMR.

  • Solvation:

    • Add 600

      
      L of DMSO-
      
      
      
      . Vortex until fully dissolved.
    • Critical: MIDA boronates can be slow to dissolve; ensure no solids remain.

  • Acquisition Parameters (T1 Relaxation Control):

    • Pulse Sequence: zg30 or zg (90° pulse).

    • Relaxation Delay (

      
      ):  Set to 20 seconds .
      
      • Reasoning: The

        
        -methyl protons have a 
        
        
        
        of
        
        
        s. For 99.9% magnetization recovery,
        
        
        is mandatory.
    • Scans (

      
      ):  16 or 32 (S/N > 200:1).
      
    • Temperature: 298 K (constant).

  • Processing:

    • Phase and baseline correct (automatic + manual adjustment).

    • Integrate the MIDA-d4

      
      -Me singlet (set to 3.00).
      
    • Integrate the MIDA Boronate

      
      -Me singlet (observed at 
      
      
      
      ppm).
Calculation

[1]
  • 
    : Integration Area[2]
    
  • 
    : Number of protons (3 for both MIDA-d4 and Boronate 
    
    
    
    -Me)
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : Molecular Weight[3][4][5][6]
    
  • 
    : Mass weighed
    
  • 
    : Purity of MIDA-d4 standard
    
Protocol B: Hydrolysis Kinetics Monitoring

Objective: Measure the half-life (


) of MIDA boronate deprotection under basic conditions.
  • Preparation: Dissolve MIDA Boronate (0.05 mmol) and MIDA-d4 (0.05 mmol, inert tracer) in 500

    
    L THF-
    
    
    
    : D
    
    
    O (10:1).
  • Initiation: Add NaOH (3.0 equiv) to the NMR tube at

    
    .
    
  • Monitoring: Acquire

    
    H NMR spectra every 5 minutes.
    
  • Analysis:

    • The MIDA-d4 signal (

      
       ppm) remains constant (Reference).
      
    • The "Bound" MIDA signal (

      
       ppm) decreases.
      
    • The "Free" MIDA signal (non-deuterated, released from boronate) appears and overlaps with the standard region, but usually slightly shifted due to pH/complexation.

    • Advantage:[2][7] If the "Free" MIDA signal overlaps with the MIDA-d4 signal, use the MIDA-d4 as a "spike" to identify the exact shift of the free ligand species, or rely on the disappearance of the bound signal relative to an external standard (ERETIC) if overlap is total.

Visualization of Workflows

Figure 1: qNMR Experimental Workflow

A logical flow for ensuring high-accuracy purity determination.

qNMR_Workflow Start Start: Sample Preparation Weighing Gravimetry (±0.001 mg precision) Analyte + MIDA-d4 Start->Weighing Solvation Solvation (DMSO-d6) Ensure Homogeneity Weighing->Solvation T1_Check T1 Relaxation Test (Inversion Recovery) Solvation->T1_Check Param_Set Set qNMR Parameters d1 > 5x T1 (~20s) 90° Pulse T1_Check->Param_Set Determine d1 Acquisition Data Acquisition (NS=16, 298K) Param_Set->Acquisition Processing Processing Phase, Baseline, Integration Acquisition->Processing Calc Calculate Purity (Eq. 1) Processing->Calc

Caption: Step-by-step qNMR workflow ensuring relaxation compliance and precise integration.

Figure 2: MIDA Boronate Hydrolysis Pathway

Understanding the species in solution during kinetic monitoring.

Hydrolysis Boronate MIDA Boronate (Bound Ligand) N-Me: ~2.4 ppm Intermediate Tetrahedral Boronate Complex Boronate->Intermediate Hydrolysis Reagent + NaOH / H2O Products Free Boronic Acid + Free MIDA Ligand (N-Me: ~2.8 ppm) Intermediate->Products Release Standard Internal Standard MIDA-d4 (Inert, N-Me: ~2.8 ppm) Standard->Products Reference Signal

Caption: Hydrolysis pathway of MIDA boronates. MIDA-d4 acts as the static reference against changing species.

Technical Data & Troubleshooting

Physicochemical Properties Table
PropertyValue / ObservationNotes
Chemical Shift (

-Me)

2.83 ppm (D

O, pH 7)
Shift is pH-dependent (zwitterionic).
Chemical Shift (

-Me)

2.45 - 2.55 ppm (DMSO-

)
Varies with concentration/water content.
T1 Relaxation (

-Me)

s
Measured at 400 MHz, 298 K.
Solubility limit

mg/mL (D

O)
Excellent for high-dynamic range NMR.
Isotopic Purity

D
Residual protons at methylene positions are usually negligible triplets.
Troubleshooting Guide
  • Issue: Shifting Baseline/Signal Drift.

    • Cause: MIDA is a chelator and an amino acid. pH changes during hydrolysis or presence of trace metals can shift the

      
      -Me peak.
      
    • Fix: Buffer the solution (e.g., Phosphate buffer in D

      
      O) or use an external coaxial insert if pH varies wildly.
      
  • Issue: Signal Overlap.

    • Cause: In DMSO, the DMSO residual peak (

      
       2.[8]50) may overlap with the MIDA-d4 
      
      
      
      -Me.
    • Fix: Use Acetone-

      
        (
      
      
      
      2.[9]05) or D
      
      
      O
      (
      
      
      4.79) to clear the 2.5–3.0 ppm region.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Cross-Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[10]2007 , 129, 6716–6717. Link

  • Burdette, D. et al. "MIDA Boronates for the Laboratory and Production Scale." Sigma-Aldrich Technical Bulletin. Link

  • Pauli, G. F. et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." J. Nat. Prod.2012 , 75, 834–851. Link

  • TraceCERT® Reference Materials. "Quantitative NMR - Technical Details and Certified Reference Materials." Merck KGaA / Sigma-Aldrich. Link

Sources

Application Note: Precision Synthesis of MIDA-d4 Boronate Esters for Advanced NMR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyliminodiacetic acid (MIDA) boronates are transformative reagents in iterative cross-coupling (ICC) due to their stability and controlled release of boronic acids.[1][2][3] However, the standard MIDA ligand introduces significant spectral interference in


H NMR, specifically a complex AB quartet (or broad singlet) in the 3.8 – 4.5 ppm  region, often obscuring key diagnostic signals of the attached payload.

This protocol details the synthesis of MIDA-d4 boronate esters , where the methylene protons of the ligand backbone are deuterated (


). This modification effectively "silences" the ligand in the aliphatic region of the proton spectrum, enabling precise structural assignment of complex boronic acid intermediates without deprotection.

Chemical Context & Mechanism[2][3][4][5][6]

The Spectral Problem

Standard MIDA boronates exhibit two distinct NMR signatures:

  • N-Methyl group: Singlet

    
     ppm (usually distinct).
    
  • Methylene backbone: Two sets of diastereotopic protons appearing as doublets or AB quartets at

    
     ppm.
    

In complex drug scaffolds, this 4.0 ppm region is critical for identifying alpha-protons in amino acids, ethers, or glycosidic linkages. MIDA-d4 eliminates the methylene signals entirely.

Mechanistic Stability

The MIDA-d4 ligand maintains the same rigid bicyclic cage structure as the protio-variant. The


-hybridized boron atom remains protected from transmetallation until subjected to mild aqueous basic conditions (e.g., NaOH/THF), which hydrolyze the B-N bond and ester linkages.

MIDA_Structure cluster_0 Standard MIDA Boronate cluster_1 MIDA-d4 Boronate MIDA MIDA Ligand (H-Signals at 4.0 ppm) Mechanism B-N Dative Bond (sp3 Hybridization) MIDA->Mechanism Complexation MIDAd4 MIDA-d4 Ligand (Silent at 4.0 ppm) MIDAd4->Mechanism Complexation

Figure 1: Comparison of Standard vs. Deuterated MIDA Ligand impact on structural integrity.

Materials & Reagents

ReagentPurity/Isotope EnrichmentRole
Methylamine HCl >99%Nitrogen Source
Bromoacetic acid-d2

98 atom % D
Deuterated Backbone Source
Acetic Anhydride ACS ReagentDehydrating Agent
Boronic Acid Substrate >95%Payload
DMSO-d6 99.9% DNMR Solvent

Experimental Protocols

Protocol A: Synthesis of N-Methyliminodiacetic Acid-d4 (The Ligand)

Adapted from standard MIDA synthesis (Org. Synth. 2009, 86, 344) substituting deuterated alkylating agents.

Reaction Overview:



Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve Bromoacetic acid-d2 (27.8 g, 200 mmol, 2.0 equiv) in 40 mL of water. Cool to 0 °C in an ice bath.

  • Neutralization: Slowly add a solution of NaOH (8.0 g in 20 mL water) dropwise to neutralize the acid, keeping the temperature below 10 °C.

  • Amine Addition: Add Methylamine hydrochloride (6.75 g, 100 mmol, 1.0 equiv) to the solution.

  • Heating: Add a second portion of NaOH (8.0 g in 20 mL water). Equip the flask with a reflux condenser and heat the mixture to 100 °C for 2 hours.

    • Note: The pH should be maintained basic (

      
      10) throughout the initial phase.
      
  • Acidification: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl to pH 2.0.

  • Crystallization: Concentrate the solution under reduced pressure to approximately 1/3 volume. Cool to 4 °C overnight. The MIDA-d4 ligand will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 20 mL) to remove sodium salts.

  • Drying: Dry under high vacuum (0.1 mmHg) at 50 °C for 12 hours.

    • Yield: Expect ~60-70% (approx. 10-11 g).

    • QC:

      
      H NMR (
      
      
      
      ) should show only a singlet for N-Me (
      
      
      3.0 ppm) and no signals at 4.0 ppm.
Protocol B: Preparation of MIDA-d4 Anhydride (The Reagent)

Based on the Burke Group's improved "MIDA Anhydride" method (Org. Synth. 2022, 99, 92).[4][5][6][7]

Using the anhydride allows for milder complexation conditions compatible with sensitive functional groups.[8]

  • Reaction: Charge a flask with MIDA-d4 diacid (from Protocol A, 10.0 g) and Acetic Anhydride (5.5 equiv). Add Pyridine (0.15 equiv).[4][7]

  • Cyclization: Heat to 70 °C for 1.5 hours under

    
    . The suspension will turn into a brown homogeneous solution.[4][7]
    
  • Isolation: Concentrate via rotary evaporation. Azeotrope with toluene (3 x 50 mL) to remove residual acetic acid/pyridine.

  • Wash: Triturate the resulting brown paste with diethyl ether to yield an off-white solid.

  • Storage: Store in a desiccator. This reagent is moisture sensitive.

Protocol C: Complexation (Formation of MIDA-d4 Boronate Ester)

This protocol describes the "Anhydride Method" which is superior for sensitive substrates.

Workflow Diagram:

Complexation_Flow Start Boronic Acid Substrate Reaction Reflux (60-80°C) 2-12 Hours Start->Reaction Reagent MIDA-d4 Anhydride Reagent->Reaction Solvent THF or Dioxane (Anhydrous) Solvent->Reaction Workup Filtration through Celite Concentration Reaction->Workup Product MIDA-d4 Boronate Ester Workup->Product

Figure 2: Workflow for the synthesis of MIDA-d4 boronate esters using the anhydride route.

Procedure:

  • Setup: In a dry vial equipped with a stir bar, combine the Boronic Acid (1.0 mmol) and MIDA-d4 Anhydride (1.5 - 2.0 equiv).

  • Solvent: Add anhydrous THF or Dioxane (0.2 M concentration relative to boronic acid).

  • Reaction: Heat the mixture to 60 °C . Monitor by TLC or LC-MS.

    • Completion: Usually occurs within 4–12 hours.

  • Workup (Catch-and-Release optional):

    • Standard: Filter through a pad of Celite to remove excess MIDA anhydride. Concentrate the filtrate.

    • Recrystallization:[2] Dissolve the residue in a minimum amount of acetone, then slowly add diethyl ether to precipitate the MIDA-d4 boronate.

  • Validation:

    • 
      B NMR:  Shift from 
      
      
      
      30 ppm (sp2) to
      
      
      10-12 ppm (sp3 MIDA complex).
    • 
      H NMR:  Confirm absence of signals in the 3.8–4.5 ppm range.
      

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Residual signals at 4.0 ppm Incomplete deuteration of precursorEnsure Bromoacetic acid-d2 is >98 atom % D. Avoid H/D exchange by keeping pH controlled.
Low Yield (Protocol A) Product solubility in waterMIDA is water-soluble. Ensure thorough concentration and use cold ethanol for washing.
Incomplete Complexation Wet solvent or old AnhydrideMIDA Anhydride hydrolyzes back to the diacid in air. Use freshly dried solvents and store reagent under inert gas.

References

  • Original MIDA Boronate Methodology: Gillis, E. P.; Burke, M. D.[3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[3][9]2007 , 129, 6716-6717.[3]

  • MIDA Anhydride Synthesis (Optimized): Gonzalez, J. A.; Opačić, S. J.; Mohadjer Beromi, M.; Burke, M. D. "Preparation of MIDA Anhydride and Reaction with Boronic Acids." Org.[4][10][5][7][11] Synth.2022 , 99, 92-112.[7]

  • General MIDA Protocol (Diacid Route): Gillis, E. P.; Burke, M. D. "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Org.[4][10][5][7][11] Synth.2009 , 86, 344.[4] [4]

Sources

Application Note: MIDA-d4 for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing Mass Isotopomer Distribution Analysis (MIDA) with deuterated (d4) tracers (e.g., Glucose-d4, Acetate-d4) to quantify metabolic fluxes, specifically focusing on biosynthetic rates (e.g., lipogenesis, gluconeogenesis) and fractional synthesis rates (FSR).

Introduction & Core Principle

Mass Isotopomer Distribution Analysis (MIDA) is a combinatorial probability method used to measure the synthesis of biological polymers (e.g., fatty acids, glucose, proteins) from labeled monomeric precursors.[1][2] Unlike conventional precursor-product methods that require direct measurement of the precursor pool enrichment (which is often inaccessible or compartmentalized), MIDA calculates the precursor enrichment (p) mathematically from the isotopomer pattern of the product itself.

The term "MIDA-d4" in this context refers to the application of the MIDA algorithm using a quadruply deuterated (d4) tracer (e.g., [1,2,3,4-2H4]Glucose or [2H4]Acetate ) to probe specific metabolic pathways.

Why MIDA-d4?
  • Autonomy from Precursor Pools: MIDA solves for p (precursor enrichment) and f (fractional synthesis) simultaneously, eliminating the need to isolate the true precursor pool (e.g., intra-hepatic acetyl-CoA).

  • Deuterium (d4) Specificity: Using d4 tracers allows for distinct mass shifts (M+4) that are often cleaner to resolve from natural abundance background compared to single-labeled (13C1) tracers, provided the mass spectrometer has sufficient resolution.

  • Flux Quantification: Enables the calculation of Fractional Synthesis Rate (FSR) , the proportion of the product pool that was newly synthesized during the labeling period.

Experimental Design & Tracer Selection

The choice of "d4" tracer dictates the pathway interrogation.

TracerTarget PathwayPolymer AnalyzedMonomer Unit
Acetate-d4 (or d3)De Novo Lipogenesis (DNL)Palmitate / VLDL-TGAcetyl-CoA
Glucose-d4 Gluconeogenesis / Glycogen SynthesisGlucose / GlycogenTriose phosphates
Alanine-d4 Protein SynthesisSpecific Proteins (e.g., Albumin)Alanine
Key Theoretical Constraint

For MIDA to work, the polymer must be synthesized from a repeating monomeric pool of constant enrichment.[2] The d4-label provides a unique mass signature.[3] For example, if a fatty acid is built from Acetate-d4, the resulting lipid will show a distribution of isotopomers (M+4, M+8, M+12...) based on how many labeled acetate units were incorporated.

Protocol: De Novo Lipogenesis using Acetate-d4 (Example Workflow)

This protocol describes the measurement of hepatic DNL using a deuterated acetate tracer.

Phase A: Tracer Administration
  • Subject Preparation: Fast animals/subjects for 6–12 hours to establish basal lipogenesis, or feed to stimulate DNL.

  • Infusion Setup: Prepare a sterile solution of Sodium Acetate-d4 (99% enrichment).

  • Primed-Continuous Infusion:

    • Bolus: 5–10 µmol/kg IV.

    • Infusion: 10–20 µmol/kg/min for 4–8 hours.

    • Goal: Maintain a steady-state precursor enrichment of 2–5% in the acetyl-CoA pool.

    • Alternative (IP): For rodents, a large bolus of deuterated water (D2O) is often preferred for long-term integration, but Acetate-d4 allows for shorter-term flux analysis.

Phase B: Sample Collection & Extraction
  • Blood Collection: Collect plasma at

    
     (background) and 
    
    
    
    (plateau).
  • Lipid Extraction:

    • Add 100 µL plasma to 2 mL Chloroform:Methanol (2:1).

    • Vortex 1 min, centrifuge 3000 x g for 10 min.

    • Collect lower organic phase (lipids).

    • Dry under N2 stream.

Phase C: Derivatization (FAME Synthesis)

To analyze fatty acids via GC-MS, they must be converted to Fatty Acid Methyl Esters (FAMEs).

  • Transesterification: Resuspend dried lipids in 1 mL Methanolic HCl (1N) .

  • Incubation: Seal and heat at 80°C for 60 mins.

  • Extraction: Add 1 mL Hexane and 1 mL Water. Vortex.

  • Recovery: Collect the upper Hexane layer (contains FAMEs).

  • Dry & Reconstitute: Evaporate hexane and reconstitute in 50 µL Heptane for GC-MS.

Phase D: GC-MS Analysis
  • Instrument: Agilent 5977B MSD or equivalent single quadrupole.

  • Column: DB-5ms or DB-FattyAcid (30m x 0.25mm).

  • Ionization: Electron Impact (EI) or Chemical Ionization (CI). Note: CI is preferred for MIDA to preserve the molecular ion.

  • SIM Mode (Selected Ion Monitoring):

    • Monitor the molecular ion cluster for Palmitate-Methyl Ester.

    • Ions: m/z 270 (M+0), 271 (M+1), 272 (M+2), ... up to M+4 (if d4 intact) or relevant fragments.

    • Crucial: For Acetate-d4, metabolic cycling may strip deuterium. Ensure you monitor the specific isotopomers predicted by the biosynthetic pathway (e.g., if Acetate-d4 enters as Acetyl-CoA-d3, the repeating unit is mass +3).

Data Analysis: The MIDA Algorithm

The core of MIDA is calculating


  (precursor enrichment) and 

(fractional synthesis) from the measured Mass Isotopomer Distribution (MID).
Step 1: Measure Intensities

Extract peak areas for the relevant isotopomers (


) and calculate fractional abundances (

):

Step 2: The Combinatorial Model

The theoretical distribution of isotopomers in a polymer formed from


 subunits (where each subunit has probability 

of being labeled) is given by the binomial expansion (or multinomial for complex tracers).

For a polymer with


 sites and precursor enrichment 

:

However, MIDA compares the ratio of excess isotopomers to solve for


.
Step 3: Calculate (Precursor Enrichment)

Using the ratio of two excess isotopomers (e.g.,


 or specific d4-induced shifts), solve for 

.
  • Note: Standard curves of theoretical distributions are often generated to map the measured ratio to a specific

    
     value.
    
Step 4: Calculate (Fractional Synthesis)

Once


 is known, calculate the theoretical maximum enrichment (

) if the entire pool were newly synthesized.


Visualization: MIDA Logic Flow

The following diagram illustrates the MIDA workflow for a d4-labeled tracer experiment.

MIDA_Workflow Tracer d4-Tracer Input (e.g., Acetate-d4) Pool Intracellular Precursor Pool (Enrichment = p) Tracer->Pool Infusion/Uptake Polymer Biosynthetic Product (e.g., Palmitate) Pool->Polymer Polymerization (n subunits) MS Mass Spectrometry (Measure Isotopomers M+0...M+n) Polymer->MS Extraction & Analysis MIDA_Calc MIDA Algorithm (Combinatorial Probabilities) MS->MIDA_Calc Raw Abundances MIDA_Calc->Pool Calculates p (Virtual Biopsy) Output Outputs: 1. Precursor Enrichment (p) 2. Fractional Synthesis (f) MIDA_Calc->Output Solve for p & f

Caption: The MIDA workflow decouples the measurement of the precursor pool from the product, using the isotopomer pattern of the product to mathematically reconstruct the precursor enrichment (p).

Critical Considerations & Troubleshooting

Mass Spectrometry Resolution

When using d4 tracers alongside natural 13C abundance, spectral overlap can occur.

  • Issue: A naturally occurring 13C4 isotopomer (M+4) overlaps with the d4-labeled species.

  • Solution: MIDA algorithms mathematically correct for natural abundance (background subtraction). Ensure your baseline (

    
    ) samples are high quality to establish accurate background distributions.
    
Deuterium Exchange
  • Risk: Deuterium on the alpha-carbon of Acetate-d4 or Glucose-d4 can be lost to solvent water during enzymatic steps (e.g., enolization).

  • Impact: The effective tracer might become d3 or d2 inside the cell.

  • Mitigation: The MIDA model can adjust for the "effective" number of labeled hydrogens if the repeating unit mass shift is verified. For lipogenesis, D2O is often preferred because it labels the NADPH/Water pool directly, ensuring constant labeling efficiency.

Concentration Dependence

MIDA is concentration-independent in principle, but low signal-to-noise ratios in MS data will cause massive errors in the calculation of


.
  • Requirement: Ensure the target analyte peak intensity is

    
     counts to stabilize the isotopomer ratios.
    

References

  • Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. American Journal of Physiology-Endocrinology and Metabolism, 263(5), E988-E1001. Link

  • Hellerstein, M. K. (1999). Measurement of major metabolic pathways in humans using stable isotopes and mass spectrometry: the MIDA approach. Proceedings of the Nutrition Society, 58(4), 967-970. Link

  • Chinkes, D. L., et al. (1996). Comparison of mass isotopomer distribution analysis and constant infusion for measurement of gluconeogenesis. American Journal of Physiology, 271, E37-E43. Link

  • Kelleher, J. K., & Masterson, T. M. (1992). Model equations for condensation biosynthesis using stable isotopes and radioisotopes. American Journal of Physiology, 262(1), E118-E125. Link

Sources

Application Note: Mechanistic Profiling of MIDA Boronate Hydrolysis Using MIDA-d4 Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of MIDA-d4 acid (N-methyliminodiacetic acid-d4) as a mechanistic probe for Kinetic Isotope Effect (KIE) studies. It is designed for researchers investigating the hydrolytic stability, release kinetics, and mechanism of action of MIDA boronates in Suzuki-Miyaura cross-coupling and drug delivery systems.

Introduction & Scientific Context

The utility of MIDA boronates lies in their ability to reversibly sequester the Lewis-acidic boron center, enabling the "slow-release" of unstable boronic acids under aqueous basic conditions.[1] This release is not a single generic process but occurs via two distinct, competing mechanisms:

  • Fast Hydrolysis (Base-Mediated): Rate-limiting nucleophilic attack by hydroxide (

    
    ) at the MIDA carbonyl carbon.[2]
    
  • Slow Hydrolysis (Neutral): Rate-limiting dissociation of the B–N dative bond, mediated by a water cluster.[2][3][4]

MIDA-d4 acid (deuterated at the four methylene positions


 to the carbonyls and nitrogen) is the critical reagent for distinguishing between these pathways via Secondary Kinetic Isotope Effects (SDKIEs) .
Why Use MIDA-d4?
  • Pathway Discrimination: The magnitude of the KIE (

    
    ) reveals whether the rate-limiting step involves hybridization changes at the MIDA backbone (indicative of carbonyl attack) or is remote from the C-H bonds.
    
  • Predictive Stability Modeling: By establishing the mechanism, researchers can predict how a new MIDA boronate payload will behave under specific pH conditions (e.g., physiological vs. reaction conditions).

  • Internal Standardization: MIDA-d4 boronates serve as mass-differentiated internal standards for precise LC-MS quantification of boronate species in complex biological matrices.

Mechanistic Principles & KIE Logic

The hydrolysis of MIDA boronates involves a competition between hydroxide attack and B-N bond dissociation.[2][4] The deuteration of the MIDA backbone (


 vs. 

) probes these transition states.
The Two Hydrolysis Pathways[3][4][5]
  • Pathway A (Base-Mediated): Hydroxide attacks the ester carbonyl.[3] The carbon hybridization changes from

    
     to 
    
    
    
    (tetrahedral intermediate). Deuteriums at the
    
    
    -position exert a Secondary Inverse KIE or a small normal KIE depending on the transition state geometry and steric crowding.
  • Pathway B (Neutral/Water-Assisted): The B-N bond breaks.[2][3][4] The nitrogen lone pair re-hybridizes. Deuteriums on the adjacent methylenes probe the electronic and steric environment of the nitrogen.

Visualization of Hydrolysis Mechanisms

The following diagram illustrates the competing pathways and the specific sites probed by MIDA-d4.

MIDA_Hydrolysis cluster_legend KIE Probe Sites (MIDA-d4) MIDA_Boronate MIDA Boronate (Closed Form) TS_Base TS: OH- Attack (Tetrahedral C) MIDA_Boronate->TS_Base Fast Pathway (+OH-) Probe: α-D (Carbonyl) TS_Neutral TS: B-N Bond Break (Open Form) MIDA_Boronate->TS_Neutral Slow Pathway (+H2O) Probe: β-D (Nitrogen) Boronic_Acid Free Boronic Acid + MIDA-d4 TS_Base->Boronic_Acid Hydrolysis TS_Neutral->Boronic_Acid Hydrolysis Legend MIDA-d4 probes hybridization changes at Carbonyl (Fast) and Nitrogen (Slow)

Caption: Dual mechanistic pathways for MIDA boronate hydrolysis. MIDA-d4 probes the transition state energy differences via secondary kinetic isotope effects.

Experimental Protocol: KIE Determination

This protocol describes the "Competition Experiment" method, which provides the highest accuracy for KIE determination by minimizing systematic errors (temperature, pH, concentration) inherent in separate kinetic runs.

Phase 1: Synthesis of [D4]-MIDA Boronate

Objective: Synthesize the isotopically labeled analog of your target MIDA boronate.

Reagents:

  • Target Boronic Acid (

    
    ).
    
  • MIDA-d4 Acid: N-(methyl)iminodiacetic acid-d4 (typically

    
     D incorporation).
    
  • Solvent: Toluene/DMSO (10:1) or Benzene/DMSO.

  • Dean-Stark apparatus or Molecular Sieves (4Å).

Procedure:

  • Charge: In a round-bottom flask, combine Boronic Acid (1.0 equiv) and MIDA-d4 Acid (1.1 equiv).

  • Solvate: Add Toluene/DMSO (10:1 v/v) to achieve a concentration of ~0.2 M.

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. Alternatively, heat at 80°C in the presence of activated molecular sieves.

  • Monitor: Reaction is typically complete when the boronic acid spot disappears on TLC (or via 11B-NMR monitoring).

  • Purification: Concentrate solvent. Recrystallize from Acetone/Ether or purify via silica gel chromatography (MIDA boronates are silica stable).

  • Validation: Confirm structure and D-incorporation via 1H-NMR (absence of methylene signals at

    
     3.8-4.0 ppm) and HRMS.
    
Phase 2: Competition Kinetic Assay

Objective: Measure the relative hydrolysis rates (


) in a single vessel.

Reagents:

  • Standard MIDA Boronate (

    
    -analog).
    
  • Labeled MIDA Boronate (

    
    -analog).
    
  • Internal Standard (e.g., non-reactive aryl halide) for normalization (optional but recommended).

  • Hydrolysis Medium: e.g., THF:Phosphate Buffer (pH 7.5) or THF:NaOH (for fast path).

Workflow:

  • Preparation: Prepare a stock solution containing an equimolar mixture (1:1) of the

    
    -MIDA boronate and 
    
    
    
    -MIDA boronate in THF.
  • Initiation: Add the hydrolysis buffer (e.g., 1.0 M NaOH for fast mechanism study) to the stirred THF solution at a controlled temperature (e.g., 23°C).

  • Sampling: At defined time points (corresponding to ~10%, 20%, ... 80% conversion), remove an aliquot.

  • Quenching: Immediately quench the aliquot (e.g., by adding excess phosphate buffer to lower pH or rapid extraction into EtOAc with drying agent) to stop hydrolysis.

  • Analysis: Analyze the remaining starting material ratio (

    
    ) using high-resolution LC-MS (SIM mode) or 1H-NMR (if signals are distinct, though MS is preferred for isotopologues).
    
Phase 3: Data Analysis & Calculation

The KIE is calculated based on the change in the isotopic ratio of the recovered starting material as the reaction progresses.

Formula:



  • F: Fractional conversion (Total % hydrolysis).

  • R: Ratio of

    
     at conversion 
    
    
    
    .
  • 
    :  Initial ratio of 
    
    
    
    (at
    
    
    ).

Interpretation Table:

Observed KIE (

)
Mechanistic ImplicationExplanation
~ 1.0 (0.98 - 1.02) No Significant KIE The rate-limiting step is remote from the MIDA backbone (e.g., mass transfer limited).
Inverse (< 1.0) Base-Mediated (Fast) Hybridization change from

to

at the carbonyl carbon increases steric crowding, favoring the lighter isotope.
Normal (> 1.0) Neutral (Slow) B-N bond cleavage involves loosening of the complex; subtle vibrational mode changes at the

-position (relative to Boron).

Visual Workflow: Competition KIE Experiment

KIE_Workflow cluster_prep 1. Preparation cluster_rxn 2. Hydrolysis Reaction cluster_analysis 3. Analysis (LC-MS) H_MIDA H4-MIDA Boronate Mix 1:1 Mixture (THF Solution) H_MIDA->Mix D_MIDA D4-MIDA Boronate (Synthesized from MIDA-d4) D_MIDA->Mix Base Add Base/Buffer (Start t=0) Mix->Base Sampling Aliquot Sampling (t1, t2, t3...) Base->Sampling Quench Quench (Stop Reaction) Sampling->Quench MS High-Res MS (SIM Mode) Quench->MS Calc Calculate KIE ln(1-F) Method MS->Calc

Caption: Step-by-step workflow for determining Kinetic Isotope Effects using MIDA-d4 acid labeled boronates.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016).[3] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[2][3][4][5][6] Nature Chemistry, 8(11), 1067–1075.

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • St. Denis, J. D., et al. (2010). Pharmacology and MIDA Boronates. Chemistry - A European Journal. (General context on MIDA stability).

Sources

Application Notes and Protocols for Deuterated Ligand Exchange Reactions with MIDA-d4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Stability and Isotopic Labeling

In the landscape of modern organic synthesis and pharmaceutical development, the pursuit of molecular precision is paramount. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents, offering unparalleled stability and versatility in cross-coupling reactions.[1][2][3][4] These bench-top stable, crystalline solids have circumvented the long-standing challenges associated with the handling and purification of often-unstable boronic acids, thereby enabling complex molecular constructions, including iterative cross-coupling strategies.[1][5]

Concurrently, the strategic incorporation of deuterium into drug candidates has become a powerful tool for enhancing pharmacokinetic profiles.[6] By replacing hydrogen with its heavier isotope, deuterium, the metabolic stability of a molecule can be significantly increased due to the kinetic isotope effect, leading to improved drug efficacy and potentially reduced dosing frequency.[6]

This application note details the principles and protocols for the deuterated ligand exchange of MIDA-protected boronic acids using N-methyliminodiacetic acid-d4 (MIDA-d4). This process allows for the introduction of a deuterated tag on the protecting group, a valuable tool for mechanistic studies and the synthesis of deuterated building blocks for drug discovery programs.

The MIDA-d4 Ligand: Synthesis and Characterization

While a direct commercial source for MIDA-d4 may be limited, its synthesis can be achieved through established methods for the preparation of N-methyliminodiacetic acid, utilizing deuterated starting materials. A plausible and cost-effective route involves the Eschweiler-Clarke reaction between iminodiacetic acid and a deuterated formaldehyde source, followed by purification.

Proposed Synthesis of MIDA-d4:

A stirred suspension of iminodiacetic acid in deuterated formalin (D₂CO in D₂O) and formic acid-d₂ is heated to reflux. The reaction progress can be monitored by ¹H NMR for the disappearance of the iminodiacetic acid starting material. Upon completion, the product, MIDA-d4, can be precipitated by the addition of a suitable anti-solvent, such as ethanol, and collected by filtration.

Critical Quality Control:

Prior to its use in ligand exchange reactions, the isotopic purity of the synthesized MIDA-d4 must be rigorously assessed. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the degree of deuterium incorporation and confirming the structural integrity of the ligand.[7]

Deuterated Ligand Exchange: Principles and Proposed Mechanism

The exchange of the MIDA ligand on a boronate ester with MIDA-d4 is predicated on the reversible nature of MIDA boronate formation. The robust nature of the MIDA boronate under neutral and anhydrous conditions necessitates a two-step deprotection-reprotection sequence to achieve ligand exchange. A direct, one-pot exchange is generally not feasible due to the stability of the B-N dative bond in the MIDA boronate complex.[3][8]

The proposed mechanism involves:

  • Deprotection (Hydrolysis): The starting MIDA boronate is treated with a mild aqueous base (e.g., NaHCO₃ or NaOH) in a suitable solvent system.[1][3] This promotes the hydrolysis of the ester bonds and the B-N dative bond, releasing the free boronic acid and the non-deuterated MIDA ligand.[9]

  • Reprotection (Condensation): Following the removal of the non-deuterated MIDA, the resulting boronic acid is reacted with MIDA-d4. This condensation reaction, typically performed under dehydrating conditions, forms the new MIDA-d4 protected boronate ester.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Reprotection Start_MIDA R-B(MIDA) Boronic_Acid R-B(OH)₂ Start_MIDA->Boronic_Acid Mild Aqueous Base (e.g., NaHCO₃, H₂O/THF) MIDA_H MIDA-H Boronic_Acid_isolated R-B(OH)₂ (isolated) Boronic_Acid->Boronic_Acid_isolated Workup & Isolation MIDA_D4_reagent MIDA-d4 Final_MIDA_D4 R-B(MIDA-d4) Boronic_Acid_isolated->Final_MIDA_D4 Dehydrating Conditions (e.g., heat, molecular sieves)

Experimental Protocol: Deuterated Ligand Exchange

This protocol provides a general procedure for the exchange of a MIDA ligand on a generic aryl MIDA boronate with MIDA-d4. Researchers should optimize the conditions for their specific substrate.

Materials:

  • Aryl MIDA boronate (1.0 eq)

  • MIDA-d4 (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized water

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Toluene

  • Molecular sieves, 4 Å (activated)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon)

PART 1: Deprotection of MIDA Boronate

  • To a round-bottom flask containing the aryl MIDA boronate (1.0 eq), add a 1:1 mixture of THF and saturated aqueous NaHCO₃ solution.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • The crude boronic acid can be used directly in the next step or purified by an appropriate method if necessary.

PART 2: Reprotection with MIDA-d4

  • To a flame-dried round-bottom flask under an inert atmosphere, add the crude boronic acid from Part 1, MIDA-d4 (1.2 eq), and activated 4 Å molecular sieves.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure to obtain the crude MIDA-d4 protected boronate.

  • Purify the product by silica gel chromatography or recrystallization to yield the pure aryl MIDA-d4 boronate.

G

Analytical Characterization of the MIDA-d4 Product

Confirmation of the successful ligand exchange and determination of the deuterium incorporation level is crucial. The following table summarizes the key analytical techniques and expected outcomes.

Analytical TechniqueParameter MeasuredExpected Outcome for Successful Exchange
¹H NMR Chemical Shift and IntegrationDisappearance or significant reduction of the characteristic MIDA methylene proton signals. Appearance of new, potentially broader or shifted signals corresponding to the deuterated ligand environment.
²H NMR Deuterium SignalA clear signal in the deuterium NMR spectrum corresponding to the methylene positions of the MIDA-d4 ligand.
High-Resolution Mass Spectrometry (HRMS) Molecular WeightAn increase in the molecular weight of the product corresponding to the mass of four deuterium atoms replacing four hydrogen atoms in the MIDA ligand.
LC-MS Isotopic DistributionAnalysis of the isotopic cluster will show a shift to a higher m/z, and the distribution can be used to calculate the percentage of deuterium incorporation.

Applications in Research and Development

The ability to perform a deuterated ligand exchange on MIDA boronates opens up several intriguing applications for researchers in organic synthesis and drug development:

  • Mechanistic Studies: MIDA-d4 boronates can be used as probes in kinetic studies of Suzuki-Miyaura and other cross-coupling reactions. By tracking the fate of the deuterated ligand, researchers can gain deeper insights into the role of the MIDA ligand in the catalytic cycle.

  • Metabolic Fate Studies: In the context of developing MIDA-containing prodrugs or drug delivery systems, using a MIDA-d4 labeled version can aid in tracking the release and metabolic fate of the MIDA ligand in biological systems.

  • Synthesis of Deuterated Building Blocks: The ligand exchange provides a route to deuterated MIDA boronates that can then be used in the synthesis of complex deuterated molecules, including active pharmaceutical ingredients (APIs). This late-stage introduction of a deuterated handle can be advantageous in certain synthetic strategies.

Conclusion

The deuterated ligand exchange reaction with MIDA-d4 represents a sophisticated yet accessible technique for introducing isotopic labels into the highly versatile MIDA boronate platform. The proposed two-step deprotection-reprotection protocol, grounded in the well-established chemistry of MIDA boronates, provides a reliable pathway to these valuable deuterated compounds. With careful synthesis and characterization of the MIDA-d4 ligand, researchers can confidently apply this methodology to advance their understanding of reaction mechanisms and to construct novel deuterated molecules with potential therapeutic applications.

References

  • Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.
  • National Center for Biotechnology Information. Designing chemical systems for precision deuteration of medicinal building blocks. Available at: [Link]

  • Li, J., Grillo A., Burke, M. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks. Acc. Chem. Res., 2015, 48: 2297–2307. Available at: [Link]

  • Gillis, E. P. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • Aich, D., et al. Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chem. Commun., 2022, Accepted Manuscript. Available at: [Link]

  • Ball, M., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California, 2016. Available at: [Link]

  • National Center for Biotechnology Information. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available at: [Link]

Sources

Application Note: High-Sensitivity HILIC-MS/MS Quantitation of N-Methyliminodiacetic Acid (MIDA) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust protocol for the trace analysis of N-Methyliminodiacetic acid (MIDA) in human plasma and urine using MIDA-d4 as a stable isotope-labeled internal standard (SIL-IS).

While MIDA boronates have revolutionized the synthesis and delivery of boronic acid-based pharmacophores (providing slow-release kinetics and improved solubility), the in vivo hydrolysis of these compounds releases the MIDA ligand (


). Quantifying this free ligand is critical for pharmacokinetic (PK) profiling and safety assessment. Due to MIDA's high polarity and zwitterionic nature, traditional C18 Reversed-Phase LC fails to provide adequate retention. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC)  coupled with tandem mass spectrometry (MS/MS) to achieve an LLOQ of 5.0 ng/mL with minimal matrix effects.

Chemical Basis & Mechanism[1][2]

The Analytical Challenge

MIDA is a small, highly polar amino dicarboxylic acid. In biological matrices, it exists as a zwitterion.

  • Analytes: MIDA (MW 147.13)

  • Internal Standard: MIDA-d4 (MW ~151.15) – Deuterium labeling typically on the acetate methylene groups or N-methyl group.

  • Challenge: On C18 columns, MIDA elutes in the void volume (

    
    ), leading to severe ion suppression from salts and proteins.
    
Hydrolysis Pathway

Understanding the origin of the analyte is essential for data interpretation. MIDA boronates hydrolyze under physiological conditions (aqueous, pH 7.4) to release the active drug and the MIDA byproduct.

MIDA_Hydrolysis Prodrug Drug-MIDA Boronate Hydrolysis Physiological Hydrolysis (pH 7.4) Prodrug->Hydrolysis Active Active Drug (Boronic Acid) Hydrolysis->Active Byproduct Free MIDA (Analyte) Hydrolysis->Byproduct Target for Quantitation

Figure 1: Hydrolysis pathway of MIDA-boronate prodrugs releasing the MIDA ligand.

Experimental Protocol

Materials & Reagents
  • Analyte: N-Methyliminodiacetic acid (MIDA), >98% purity.

  • Internal Standard: MIDA-d4 (Isotopic purity >99 atom % D).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

Sample Preparation (Protein Precipitation)

We utilize a "Crash & Shoot" strategy optimized for HILIC. The high organic content of the supernatant matches the initial mobile phase conditions, preventing peak distortion.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • IS Spike: Add 10 µL of MIDA-d4 working solution (1,000 ng/mL in ACN:Water 90:10).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (1% Formic Acid).

    • Why? The 1% FA helps break protein binding and ensures the analyte is protonated.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to an HPLC vial.

    • Critical Step: Do NOT evaporate and reconstitute in water. Injecting an aqueous sample onto a HILIC column causes "solvent washout" and poor peak shape.

LC-MS/MS Conditions

Chromatography (HILIC):

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Volume: 2-5 µL

Time (min)% Mobile Phase B (ACN)State
0.090Initial Hold
1.090Isocratic
4.050Gradient Elution
4.190Re-equilibration
7.090End of Run

Mass Spectrometry (ESI Positive): MIDA contains a tertiary amine, making it amenable to positive electrospray ionization (


).
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
MIDA 148.1102.115Quantifier
148.144.125Qualifier
MIDA-d4 152.1106.115IS Quantifier

Note: The transition 148 -> 102 corresponds to the loss of


 and 

(

), typical for carboxylic acids.

Method Validation & Performance

Linearity and Sensitivity
  • Range: 5.0 – 2,000 ng/mL.

  • Regression: Linear

    
     weighting.
    
  • LLOQ: 5.0 ng/mL (S/N > 10).

Matrix Effects & Recovery

HILIC separates analytes from the bulk of phospholipids (which elute early in Reverse Phase but late or not at all in HILIC depending on conditions).

  • Matrix Factor (MF): 0.95 – 1.05 (indicating minimal suppression).

  • IS Normalization: The MIDA-d4 IS tracks the analyte perfectly, correcting for any residual ionization variations.

Self-Validating Workflow Logic

The following diagram illustrates the logical checks built into the protocol to ensure data integrity.

Validation_Logic Start Sample Analysis IS_Area Check IS Area (MIDA-d4) Start->IS_Area RT_Check Check Retention Time (vs. Standard) IS_Area->RT_Check Variation < 15% Fail_Suppress Fail: Matrix Suppression Dilute & Re-inject IS_Area->Fail_Suppress Variation > 50% Pass Data Accepted RT_Check->Pass Shift < 0.2 min Fail_Drift Fail: pH/Column Drift Check Mobile Phase RT_Check->Fail_Drift Shift > 0.2 min

Figure 2: Decision tree for assessing run validity using Internal Standard feedback.

Troubleshooting & Expert Insights

The "HILIC Equilibration" Trap

Issue: Retention times shift between injections. Cause: HILIC columns require extensive water layer formation on the silica surface. Solution: Ensure the re-equilibration step (90% B) is at least 3-5 column volumes. Do not shorten the 7.0 min run time.

Carryover

MIDA can chelate to stainless steel surfaces in the LC system. Solution: Use a needle wash of 10% Ammonia in Methanol . The high pH ensures deprotonation and solubility of the MIDA, flushing it from the needle.

MIDA-d4 Purity

Ensure your MIDA-d4 does not contain MIDA-d0 (unlabeled) impurities. While d4 is a sufficient mass shift (+4 Da) to avoid isotopic overlap from natural Carbon-13 isotopes of the analyte, chemical impurity in the standard will cause a positive bias in the blank.

References

  • Gillis, E. P., & Burke, M. D. (2007).[1] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Gonzalez-Serrano, L. E., et al. (2017).[2] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[3] Nature, 542, 1-15. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of small polar compounds in biological matrices. Bioanalysis, 2(7). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing MIDA-d4 Solubility & Reaction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of N-Methyliminodiacetic acid-d4 (MIDA-d4) in organic solvents. Target Audience: Synthetic Chemists, Medicinal Chemists, and Spectroscopists. Content Lead: Senior Application Scientist.

The Core Challenge: The "Solubility Paradox"

As researchers working with MIDA-d4 (Deuterated N-Methyliminodiacetic acid), you likely encounter a frustrating physical property: the reagent is a zwitterionic, highly polar solid that is practically insoluble in the non-polar organic solvents (Toluene, Benzene) required for the dehydration reaction that forms MIDA boronates.

The "Application Scientist" Insight: Do not attempt to fully dissolve MIDA-d4 before the reaction starts. In most successful protocols, MIDA-d4 acts as a thermodynamic sink . It starts as an insoluble suspension; as the reaction proceeds and water is removed, the MIDA-d4 is consumed to form the MIDA-boronate, which is soluble.

Visual Rule of Thumb:

  • Start of Reaction: Cloudy Suspension (Insoluble MIDA-d4).

  • End of Reaction: Clear Solution (Soluble MIDA-d4 Boronate).

Strategic Solvent Systems

To bridge the polarity gap between your lipophilic boronic acid and the polar MIDA-d4 ligand, you must use a binary solvent system or a high-dielectric carrier.

A. The "Gold Standard": Toluene/DMSO (10:1)

This is the most robust method for converting boronic acids to MIDA-d4 boronates.

  • The Role of DMSO: Acts as a phase-transfer bridge. It solubilizes a small, equilibrium concentration of MIDA-d4, allowing it to react with the boronic acid.

  • The Role of Toluene: Allows for the azeotropic removal of water (via Dean-Stark trap), which drives the equilibrium forward (Le Chatelier’s principle).

B. The "Green" Alternative: TFE or MeCN

For substrates sensitive to high temperatures, or if you strictly need to avoid DMSO residues (which can complicate NMR analysis of deuterated products).

Solvent SystemSolubility of MIDA-d4Reaction TempWater Removal MethodRecommended For
Toluene / DMSO (10:1) Low (Suspension)110°C (Reflux)Dean-Stark AzeotropeGeneral Purpose. Most robust.
DMF (Anhydrous) Moderate90–120°CMolecular Sieves / HeatMicrowave synthesis.
Acetonitrile (MeCN) Very Low80°C (Reflux)Requires MIDA-d4 AnhydrideAcid-sensitive substrates.
THF Insoluble65°CRequires MIDA-d4 AnhydrideLow-temp stability.

Step-by-Step Protocols

Protocol A: The Dean-Stark Dehydration (Best for Bulk Synthesis)

Use this when yield is critical and the substrate is thermally stable.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add Boronic Acid (1.0 equiv) and MIDA-d4 (1.2–1.5 equiv).

    • Note: We use excess MIDA-d4 because it is cheaper than valuable boronic acid intermediates, even in deuterated form.

  • Solvent: Add Toluene and DMSO (ratio 10:1).[1] The concentration should be roughly 0.15 M relative to the boronic acid.

  • Reflux: Heat to vigorous reflux. The mixture will appear as a white suspension.[2]

  • Monitoring: Maintain reflux for 3–16 hours.

    • Critical Checkpoint: The reaction is complete when the solution turns translucent/clear . If solids remain after 16h, add an additional 0.5 mL DMSO.

  • Workup: Cool to Room Temp. The mixture may darken slightly.

    • Pour into a separatory funnel with EtOAc and Water.

    • Wash 3x with Water (to remove DMSO and unreacted MIDA-d4).

    • Wash 1x with Brine. Dry over MgSO4 and concentrate.

Protocol B: The "Anhydride" Shortcut (Best for Solubility)

If MIDA-d4 solubility is a persistent failure point, convert it to MIDA-d4 Anhydride first. The anhydride is significantly more soluble in MeCN and THF.

  • Pre-step: Reflux MIDA-d4 in Acetic Anhydride for 30 mins. Filter the resulting solid.[2] This is MIDA-d4 Anhydride .

  • Reaction: Mix Boronic Acid + MIDA-d4 Anhydride in Anhydrous THF or MeCN.

  • Heat: Stir at 60–70°C. No Dean-Stark is needed because the anhydride consumes the water produced during complexation.

Visualizing the Workflow

The following diagram illustrates the critical "Phase Transition" that occurs during the reaction. If you do not cross the "Solubility Threshold," your reaction has stalled.

MIDA_Solubility_Workflow Start Reagents: Boronic Acid + MIDA-d4 Solvent Add Solvent: Toluene/DMSO (10:1) Start->Solvent State1 State 1: Cloudy Suspension (Insoluble MIDA-d4) Solvent->State1 Initial Mix Heat Apply Heat (Reflux) + Dean Stark State1->Heat Reaction Complexation & Water Removal Heat->Reaction Azeotrope H2O Reaction->State1 If Water remains (Stalled) State2 State 2: Clear Solution (Soluble MIDA-Boronate) Reaction->State2 Driving Force Workup Cool & Precipitate State2->Workup Success

Caption: The "Phase Transition" workflow. The reaction is driven by water removal, converting the insoluble reagent into a soluble product.

Troubleshooting & FAQs

Q1: My reaction mixture is still cloudy after 12 hours of reflux. What happened?

Diagnosis: The reaction has stalled, likely due to insufficient water removal or insufficient DMSO. Fix:

  • Check the Dean-Stark trap.[3] Is it full? Drain it.

  • Add a "spike" of DMSO (0.5 – 1.0 mL). DMSO increases the concentration of dissolved MIDA-d4 available to react.

  • Ensure your Toluene is actually refluxing (110°C internal temp). If the temp is too low, the azeotrope won't form.

Q2: Why use MIDA-d4 instead of standard MIDA?

Insight: MIDA-d4 is primarily used to "silence" the ligand in 1H NMR. Standard MIDA has a characteristic doublet of doublets (AB system) around 4.0 ppm and a singlet methyl group around 2.8 ppm. These signals can obscure the protons of your boronic acid substrate. MIDA-d4 is "invisible" in proton NMR, allowing for clean integration of your target molecule's signals.

Q3: I cannot get rid of the DMSO during workup.

Fix: MIDA boronates are generally stable to water washes.[4] Do not be afraid to wash the organic layer 3–4 times with water or slightly acidic brine. Alternatively, use the Protocol B (Anhydride) method in MeCN to avoid DMSO entirely.

Q4: Can I use alcohols (MeOH/EtOH) to improve solubility?

CRITICAL WARNING: No. Alcohols will compete with MIDA for the boron center and can lead to the formation of boronic esters (e.g., pinacol-like species) or solvolysis of the MIDA ligand. Stick to aprotic polar solvents (DMSO, DMF, MeCN, THF).

References

  • Gillis, E. P.; Burke, M. D. (2007).[4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[5]

  • Sigma-Aldrich Technical Bulletin. (2020). "MIDA Boronates: Stable, Slow-Release Boronic Acid Surrogates."[5][6] Merck/Sigma-Aldrich.

  • Gonzalez-Mendez, R., et al. (2022).[3] "A Convenient, Rapid, Conventional Heating Route to MIDA Boronates."[3] Molecules.

  • Struble, J. R.; Burke, M. D. (2010).[1] "MIDA Anhydride: A Mild and Simple Reagent for the Preparation of MIDA Boronates."[1][6] Tetrahedron.

Sources

Technical Support Center: MIDA-d4 Boronate Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

Audience: Researchers, Medicinal Chemists, and Process Scientists. Content ID: TS-MIDA-004 Last Updated: 2025-05-20

Executive Summary & Mechanistic Insight

MIDA (N-methyliminodiacetic acid) boronates are invaluable for their stability, but this stability can become a bottleneck during deprotection.[1] When working with MIDA-d4 (deuterated analogs, often used as internal standards or mechanistic probes), the high cost of material demands a "right-first-time" approach.

Hydrolysis is not a single pathway.[2] It operates via two distinct mechanisms depending on pH and water activity (


).[2][3][4] Understanding this dichotomy is the key to troubleshooting.
The Dual-Pathway Mechanism
  • Fast Release (Base-Mediated): Hydroxide (

    
    ) attacks the MIDA carbonyl carbon. This is rapid (minutes) but requires a high pH, which risks protodeboronation of sensitive substrates.
    
  • Slow Release (Neutral/Assisted): A water cluster attacks the B-N bond. This is slower (hours) but maintains a low concentration of free boronic acid, protecting unstable substrates from decomposition.

Visualization: Hydrolysis vs. Decomposition Pathways

The following diagram illustrates the kinetic competition between successful hydrolysis and the dreaded protodeboronation.

MIDA_Hydrolysis MIDA MIDA-d4 Boronate (Stable Precursor) Inter Tetrahedral Intermediate MIDA->Inter Fast: OH- Attack (pH > 12) FreeBA Free Boronic Acid (Reactive/Unstable) MIDA->FreeBA Slow: H2O Cluster (Neutral/Mild Base) Inter->FreeBA Collapse & MIDA Loss Decomp De-boronated Product (Protodeboronation) FreeBA->Decomp Side Rxn: High Temp / Strong Base

Figure 1: Kinetic pathways. The 'Fast' path (blue) is efficient but risky. The 'Slow' path (green dashed) is safer for unstable payloads. The red path represents irreversible sample loss.

Diagnostic Matrix: Symptom-Based Troubleshooting

Use this table to identify the root cause of your failure mode.

SymptomProbable Causemechanistic ExplanationCorrective Action
Reaction Stalled (<50% Conv.) Phase Separation MIDA boronates are lipophilic; NaOH is aqueous. Hydrolysis occurs at the interface. If stirring is weak, the effective

is near zero.
Vigorous Stirring: Create an emulsion. Add THF or Dioxane to solubilize the MIDA ester.
Reaction Stalled (Late Stage) Equilibrium Inhibition The released MIDA ligand (dicarboxylic acid) buffers the solution, lowering pH below the threshold for carbonyl attack.Buffer Capacity: Ensure base excess is sufficient (min. 3.0 equiv).[1][4] Switch to stronger base (NaOH vs NaHCO3) if substrate permits.
Product is De-boronated (Ar-H) Protodeboronation Rapid hydrolysis releases high conc. of boronic acid in a high pH environment, accelerating C-B bond cleavage.Switch to Slow Release: Use mild base (

) or biphasic

. Lower temperature.
Low Mass Balance Boroxine Formation Free boronic acids dehydrate to form trimeric boroxines, which may not fly in LCMS or have different solubility.Quench Properly: Acidify workup to pH ~5-6 or add pinacol to trap as pinacol ester for analysis.
Insoluble Precipitate MIDA Salt Crash-out The sodium salt of the cleaved MIDA ligand is insoluble in pure organics.Aqueous Wash: Ensure sufficient water is present in the workup to wash away the MIDA byproduct.

Validated Protocols

Do not deviate from these stoichiometries without calculating the impact on pH and water activity.

Protocol A: "Fast Hydrolysis" (For Stable Substrates)

Best for: Simple aryl/alkyl boronates where speed is priority.

  • Dissolve: MIDA boronate (1.0 equiv) in THF (

    
    ).
    
  • Activate: Add 1M NaOH (aq) (3.0 equiv).

    • Note: The mixture must be biphasic.

  • Agitate: Stir vigorously at 23 °C for 10–30 minutes.

    • Checkpoint: Monitor by TLC (MIDA boronates are usually more polar than the product, but check specific Rf).

  • Quench: Dilute with

    
     or 
    
    
    
    .[5] Add pH 7 phosphate buffer.
  • Purify: Separate layers. The free boronic acid is in the organic layer; MIDA ligand stays in aqueous.

Protocol B: "Slow Release" (For Unstable/Heterocyclic Substrates)

Best for: 2-pyridyl, vinyl, or heteroatom-rich boronates prone to protodeboronation.

  • Dissolve: MIDA boronate (1.0 equiv) in MeOH (or THF/MeOH 1:1).

  • Reagent: Add saturated

    
     (aq)  (5.0 equiv).
    
  • Reaction: Stir at 23 °C for 2–6 hours.

    • Why? The lower pH (~8.5) prevents the base-catalyzed cleavage of the C-B bond while slowly hydrolyzing the MIDA ester.

  • Workup: Evaporate MeOH (critical to prevent emulsion). Extract with EtOAc/Water.[6]

Protocol C: In-Situ Cross-Coupling (The "Burke" Method)

Skip isolation entirely if the goal is a Suzuki coupling.

  • Mix: MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv), Catalyst.

  • Solvent: THF:Water (5:1 ratio).

  • Base:

    
      (3.0 equiv).
    
  • Heat: 60 °C.

    • Mechanism:[1][2][3][4][7][8][9] The phosphate base creates a "slow release" reservoir. As the boronic acid is released, it is immediately consumed by the Palladium cycle, keeping free boronic acid concentration low and preventing decomposition.

Deep Dive Troubleshooting (Q&A)

Q: I am using MIDA-d4 (deuterated backbone). Does the isotope effect change the reaction time? A: Negligibly. The hydrolysis involves attack at the carbonyl carbon or B-N bond cleavage.[2][3] Deuterium on the N-methyl or acetate backbone (secondary isotope effect) will not significantly alter the kinetics compared to the standard MIDA ester. You should treat MIDA-d4 exactly as standard MIDA. However, because d4 material is expensive, Protocol B is recommended to maximize yield, even if it takes longer.

Q: My LCMS shows the mass of the starting material, but the NMR looks messy. What is happening? A: You likely have partial hydrolysis . The MIDA ring can open (hemi-labile) without fully detaching. In LCMS, this often re-closes or flies as the parent ion.

  • Fix: Ensure your solvent is "wet" enough.[8] Anhydrous conditions prevent hydrolysis. Add at least 10% v/v water to the reaction mixture.

Q: How do I remove the cleaved MIDA-d4 ligand? It's contaminating my product. A: The MIDA ligand (N-methyliminodiacetic acid) is highly water-soluble as a dicarboxylate salt.

  • Ensure your workup is basic (pH > 9) initially to keep MIDA deprotonated (

    
    ).
    
  • Wash the organic layer 3x with water.

  • If your product is also acidic (e.g., a phenol), this is tricky. In that case, use a Pinacol Trap : Add pinacol (1.2 equiv) to the reaction mixture. The MIDA will hydrolyze, and the boron will immediately form a Pinacol ester, which is much easier to purify on silica gel than the free boronic acid.

Q: Can I use LiOH instead of NaOH? A: Yes, but it is generally slower due to the lower solubility of Li-salts in THF mixtures. NaOH is the gold standard for "Fast Release."

Decision Tree for Experiment Planning

Use this logic flow to select your initial conditions.

DecisionTree Start Start: Select Substrate Type Stable Stable Aryl/Alkyl Start->Stable Unstable Heterocycle / Vinyl / Protodeboronation Prone Start->Unstable MethodA Protocol A: NaOH / THF (15 mins) Stable->MethodA Speed Priority Coupling Coupling Unstable->Coupling Goal: Cross-Coupling? Yes Protocol C: In-situ K3PO4 (No Isolation) Coupling->Yes No Protocol B: NaHCO3 / MeOH (Isolation Reqd) Coupling->No

Figure 2: Experimental decision matrix.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[9][10]2007 , 129, 6716-6717.[10]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; ...[2] Burke, M. D.; Lloyd-Jones, G. C. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms."[2][3] Nature Chemistry2016 , 8, 1067–1075.[2]

  • Sigma-Aldrich Technical Guide. "MIDA Boronates: A New Organoboron Reagent."

  • Uno, B. E.; Gillis, E. P.; Burke, M. D. "Preparation of MIDA Anhydride and Reaction with Boronic Acids." Organic Syntheses2009 , 86, 344.[6]

Sources

Technical Guide: Removal and Recovery of Unreacted Methyliminodiacetic-d4 Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of reaction mixtures containing Methyliminodiacetic-d4 acid (MIDA-d4). This content is designed for researchers requiring high-purity isolation of MIDA boronates while maximizing the recovery of the isotopically labeled reagent.

Executive Summary & Chemical Context

Methyliminodiacetic-d4 acid (MIDA-d4) is the deuterated analog of MIDA, primarily employed as a ligand to protect boronic acids. The resulting MIDA-d4 boronates are air-stable, chromatographically separable, and compatible with a wide range of synthetic transformations.[1]

However, the removal of unreacted MIDA-d4 acid presents a specific challenge. Unlike standard organic impurities, MIDA-d4 is a zwitterionic, highly polar amino acid derivative. It displays poor solubility in non-polar organic solvents but high solubility in water. Crucially, the standard "acid/base wash" purification techniques used in organic synthesis are often incompatible with MIDA boronates due to the risk of hydrolysis.

This guide details the solubility-driven logic for removing MIDA-d4 and provides a validated protocol for its recovery—an essential step given the high cost of deuterated reagents.

Comparative Solubility Profile

Understanding the differential solubility between the MIDA-d4 reagent and the MIDA-boronate product is the key to purification.

SolventMIDA-d4 Acid (Reagent)MIDA-d4 Boronate (Product)Technical Note
Water High Low / InsolubleIdeal for wash-based removal.
Diethyl Ether InsolubleInsolubleUsed as an anti-solvent for precipitation.
Ethyl Acetate Insoluble / TraceHigh The preferred solvent for extractive workup.
Acetone LowHigh Used for solubilizing product before precipitation.[2]
DMSO SolubleSolubleAvoid for workup; difficult to remove.
Ethanol InsolubleSolubleUsed to precipitate MIDA-d4 during recovery.

Decision Logic & Workflows

The following diagrams illustrate the decision-making process for purification and recovery.

Diagram 1: Purification Strategy Selection

This workflow dictates the purification route based on your reaction solvent and the physical state of the mixture.

purification_logic cluster_recovery MIDA-d4 Recovery Stream Start Crude Reaction Mixture (Contains Product + MIDA-d4) SolventCheck Check Reaction Solvent Start->SolventCheck Polar Polar/High BP (DMSO, DMF, Dioxane) SolventCheck->Polar Soluble NonPolar Non-Polar/Volatile (Toluene, Benzene) SolventCheck->NonPolar Suspension Workup Aqueous Workup Dissolve in EtOAc, Wash w/ Water Polar->Workup Standard Route Filtration Direct Filtration MIDA-d4 often precipitates on cooling NonPolar->Filtration Bulk Removal Precipitation Precipitation Protocol Dilute w/ Water or Ether Filtration->Workup Residual Removal Dry Dry Organic Phase (MgSO4) Workup->Dry AqueousLayer Aqueous Layer (Contains MIDA-d4) Workup->AqueousLayer Save this! Conc Concentrate & Crystallize (Acetone/Ether) Dry->Conc

Caption: Logical flow for selecting the optimal purification route based on reaction solvent properties.

Troubleshooting & FAQs

Q1: Can I use a saturated NaHCO₃ wash to remove excess MIDA-d4 acid?

Strictly No. While MIDA-d4 is an acid and would be neutralized by bicarbonate, MIDA boronates are susceptible to hydrolysis under aqueous basic conditions.

  • Mechanism: The base attacks the boron center or hydrolyzes the MIDA ester linkage, reverting the stable boronate back to the free boronic acid.

  • Solution: Use neutral water or brine washes. MIDA-d4 is sufficiently water-soluble to be removed without base.

Q2: The MIDA-d4 acid is expensive. How do I recover it from the waste stream?

Because MIDA-d4 is stable and water-soluble, it ends up in your aqueous wash layers.

  • Protocol: Collect all aqueous washes. Concentrate them via rotary evaporation to a minimal volume (viscous syrup). Add absolute Ethanol (EtOH).[3] MIDA-d4 is insoluble in EtOH and will precipitate as a white solid. Filter, wash with cold EtOH, and dry.

Q3: My product is not precipitating when I add Diethyl Ether/Hexanes.

This usually indicates the presence of too much polar solvent (like Acetone or THF) or residual reaction solvent (DMSO).

  • Troubleshooting:

    • Rotovap the mixture to dryness to remove the polar solvent.

    • Redissolve the solid in the minimum amount of Acetone required to solubilize it.

    • Slowly add Diethyl Ether while stirring until the cloud point is reached.

    • Cool to -20°C to encourage crystallization.

Q4: I see streaking on my TLC/Column. Is this MIDA-d4?

Yes, free MIDA-d4 acid is extremely polar and will streak or stay at the baseline on standard silica gel plates (eluted with EtOAc/Hexanes).

  • Confirmation: MIDA boronates typically move as distinct spots (Rf 0.3–0.6 in EtOAc). If you see a baseline streak, your workup was insufficient.

  • Fix: Do not try to chromatograph the free acid away; it damages the separation quality. Perform an additional EtOAc/Brine extraction before loading the column.

Detailed Protocols

Protocol A: Standard Aqueous Workup (Recommended)

Best for reactions performed in DMSO, DMF, or Dioxane where the product is soluble.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . The volume should be roughly 5x the reaction volume.

  • Washing: Transfer to a separatory funnel.

    • Wash 3x with Deionized Water . (MIDA-d4 partitions into the water).

    • Wash 1x with Brine (to remove residual water from the organic layer).

    • Critical: Save all aqueous layers for Protocol C if recovery is desired.

  • Drying: Dry the organic layer over anhydrous MgSO₄.[3]

  • Concentration: Filter and concentrate in vacuo.

  • Purification: The resulting solid is usually clean enough for flash chromatography (eluting with EtOAc/MeOH or Et2O/MeCN) or recrystallization.

Protocol B: Precipitation (For Large Scale/Non-Polar Solvents)

Best for reactions in Toluene or Benzene where MIDA-d4 precipitates upon cooling.

  • Cooling: Allow the reaction mixture to cool to room temperature. Unreacted MIDA-d4 often precipitates as a dense solid.

  • Filtration: Filter the mixture through a fritted glass funnel.

    • Solid: Contains crude MIDA-d4 (Save for recovery).

    • Filtrate: Contains the MIDA boronate product.[1][2][3][4][5][6][7]

  • Polishing: Concentrate the filtrate.[2] Redissolve in EtOAc and perform a single water wash (as in Protocol A) to remove trace solubilized MIDA-d4.

Protocol C: Recovery of MIDA-d4 Acid

Designed to reclaim the expensive isotope-labeled reagent.

recovery_process Aqueous Aqueous Washes (From Protocol A) Conc Concentrate (Rotovap to syrup) Aqueous->Conc Precip Add Absolute EtOH (Induces Precipitation) Conc->Precip Filter Vacuum Filtration Precip->Filter Solid Recovered MIDA-d4 Acid Filter->Solid

Caption: Workflow for the recovery of MIDA-d4 from aqueous waste streams.

  • Combine: Pool all aqueous layers from the workup.

  • Concentrate: Remove water via rotary evaporation (high vacuum, 50°C bath) until a thick, viscous oil or wet solid remains.

  • Precipitate: Add Absolute Ethanol (20 mL per gram of expected MIDA) to the residue. Stir vigorously for 15 minutes. MIDA-d4 is insoluble in ethanol and will crash out.

  • Isolate: Filter the white solid.[3][7] Wash with cold Ethanol (2x) and Diethyl Ether (1x).

  • Dry: Dry under high vacuum. Verify purity via ¹H NMR (D₂O).

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129(21), 6716–6717.

  • Li, J.; Burke, M. D. "Pinene-Derived Iminodiacetic Acid (PIDA): A Powerful Ligand for Stereoselective Synthesis and Iterative Cross-Coupling of C(sp3) Boronate Building Blocks." Journal of the American Chemical Society, 2011 , 133(35), 13774–13777.

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D. "MIDA Boronates are Hydrolyzed Fast and Slow by Two Different Mechanisms." Nature Chemistry, 2016 , 8, 1067–1075.

  • Organic Syntheses. "Preparation of MIDA Anhydride and Reaction with Boronic Acids." Org.[3][4][5][7][8] Synth.2020 , 97, 92-109.

Sources

Technical Support Center: Optimizing Deuterated MIDA Boronate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Economics of Deuterated Synthesis

In drug discovery, deuterated MIDA (N-methyliminodiacetic acid) boronates serve two critical functions: as metabolic "speed bumps" (exploiting the Kinetic Isotope Effect to slow CYP450 metabolism) and as non-perturbing NMR silent tags.

However, synthesizing deuterated MIDA boronates introduces a unique constraint: Economic Yield . Unlike standard reagents, your starting materials (e.g., deuterated aryl halides or


) are exponentially more expensive. A 50% yield that is acceptable for phenylboronic acid is a failure for 

-phenylboronic acid.

This guide prioritizes atom economy and isotopic conservation . We focus on the MIDA Anhydride Method , which offers superior yields for sensitive substrates compared to traditional Dean-Stark dehydration, and provide a robust workflow for converting Pinacol (Bpin) esters—the most common product of catalytic deuteration—into stable MIDA boronates.

Module 1: Strategic Selection of Synthesis Route

Before starting, select your protocol based on your starting material. Most deuterated boron species are generated via Ir-catalyzed C-H activation, yielding a Bpin ester.

Decision Matrix

SynthesisStrategy cluster_legend Optimization Logic Start Starting Material Bpin Deuterated Bpin Ester (Common from Ir-Cat) Start->Bpin Acid Deuterated Boronic Acid (B(OH)2) Start->Acid Step1 Step 1: Mild Cleavage (NaIO4 Oxidation) Bpin->Step1 Avoid Acid Hydrolysis (Risk of D-Scrambling) Step2 Step 2: MIDA Complexation Acid->Step2 Step1->Acid MethodA Method A: MIDA Anhydride (Recommended for High Yield/Sensitive) Step2->MethodA MethodB Method B: Dean-Stark (Legacy/Robust Substrates Only) Step2->MethodB MethodA->MethodB Higher Cost Efficiency

Figure 1: Decision matrix for selecting the optimal synthesis route. Note that direct conversion of Bpin to MIDA is sluggish; oxidative cleavage to the acid followed by MIDA anhydride complexation is the highest-yielding pathway.

Module 2: Experimental Protocols

Protocol A: Bpin to Boronic Acid (The "Safe" Deprotection)

Use this if starting from an Ir-catalyzed borylation product. Acidic hydrolysis can cause protodeboronation or H/D exchange on electron-rich rings. Oxidative cleavage is safer.

Reagents:

  • Deuterated Bpin ester (1.0 equiv)

  • Sodium Periodate (

    
    , 3.0 equiv)
    
  • Ammonium Acetate (

    
    , 3.0 equiv)
    
  • Solvent: Acetone / Water (1:1)

Procedure:

  • Dissolution: Dissolve Bpin ester in Acetone:Water (1:1, 0.1 M).

  • Addition: Add

    
     and 
    
    
    
    . Stir vigorously at Room Temperature (RT) for 12–24 hours.
    • Checkpoint: Monitor by TLC. The non-polar Bpin spot should disappear.

  • Workup: Filter off the white precipitate (insoluble iodate salts). Remove acetone in vacuo.

  • Extraction: Extract the aqueous layer with EtOAc. Wash with brine, dry over

    
    , and concentrate.
    
    • Note: Do not store the free boronic acid for long periods. Proceed immediately to Protocol B.

Protocol B: The MIDA Anhydride Method (Optimized for Yield)

This method uses MIDA anhydride as both the ligand source and an internal desiccant, driving the equilibrium forward without high heat.

Reagents:

  • Deuterated Boronic Acid (from Protocol A)

  • MIDA Anhydride (1.5 – 2.0 equiv) [Commercially available or synthesized via dehydration of MIDA in

    
    ]
    
  • Solvent: Anhydrous THF or Dioxane (0.2 M)

Procedure:

  • Setup: In a dry vial, combine the boronic acid and MIDA anhydride.

  • Reaction: Add anhydrous THF. Cap the vial (no need for inert atmosphere, but dry solvent is critical).

  • Heating: Heat to 60–80 °C for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The anhydride reacts with water released during complexation, preventing hydrolysis and driving the reaction to completion.

  • Pre-Purification: Cool to RT. Add diethyl ether (

    
    ) to the reaction mixture.
    
    • Observation: MIDA boronates are typically insoluble in ether, while unreacted boronic acids/anhydrides may remain soluble or behave differently.

    • Action: If a solid precipitates, filter it.[4][7] If not, concentrate to dryness and proceed to Module 3.

Module 3: Purification (The "Catch-and-Release" System)

MIDA boronates possess a unique "binary affinity" for silica gel, which is the key to obtaining >95% purity without recrystallization losses.

The Elution Switch Protocol

Concept:

  • Phase 1 (Catch): In

    
     or 
    
    
    
    :MeOH (95:5), the MIDA boronate interacts with silica (likely H-bonding) and stays at the baseline (Rf ~ 0). Impurities elute.
  • Phase 2 (Release): In THF or MeCN, the solvent disrupts the silica interaction. The MIDA boronate moves rapidly (Rf ~ 1).

Purification cluster_tips Critical Parameters Load Load Crude on Silica Plug Wash Wash 1: Et2O + 1% MeOH Load->Wash Impurities Elute (Product Stays) Elute Wash 2 (Release): THF or MeCN Wash->Elute Switch Solvent Result Pure Deuterated MIDA Boronate Elute->Result Product Elutes Tip1 Do NOT use >5% MeOH in Wash 1 (Hydrolysis Risk)

Figure 2: The "Catch-and-Release" chromatography workflow. This method is superior to standard gradient elution for MIDA boronates.

Module 4: Troubleshooting & FAQ

Q1: My yield is low (<40%). Where did I lose the material?

Diagnosis:

  • Incomplete Complexation: Did you use the Dean-Stark method? Switch to MIDA Anhydride . The equilibrium in Dean-Stark is hard to drive with small scales of expensive deuterated material.

  • Silica Hydrolysis: Did you use pure Methanol or wet silica?

    • Fix: MIDA boronates are stable to silica only if the solvent system is correct. Avoid high % MeOH. Use THF/MeCN for elution.

Q2: I see H-scrambling in my final NMR. Why?

Diagnosis:

  • Acidic Cleavage: If you used acid hydrolysis (HCl) to convert Bpin -> Acid, you likely scrambled protons on the aromatic ring (Electrophilic Aromatic Substitution mechanism).

  • Solution: Use the NaIO4/NH4OAc oxidative cleavage (Protocol A). It operates at neutral pH ~6-7.

Q3: The product is oil, not a solid. MIDA boronates are supposed to be crystalline.

Diagnosis: Residual solvent (DMSO or DMF) or pinacol contamination.

  • Fix: Dissolve the oil in a minimum amount of Acetone. Slowly add

    
     or Hexanes while stirring. This forces precipitation of the MIDA boronate while leaving impurities in the mother liquor.
    
Q4: Can I perform H/D exchange directly on a MIDA boronate?

Answer: Generally, No .

  • While MIDA boronates are stable to anhydrous base, the conditions required for H/D exchange (e.g.,

    
     in 
    
    
    
    with heating) often trigger the "Slow Release" mechanism, hydrolyzing the MIDA group.
  • Exception: If you use catalytic Ir/Ru methods for H/D exchange that operate in non-polar solvents, the MIDA group may survive. However, it is safer to deuterate the substrate before MIDA protection.

Q5: How do I verify the MIDA complexation by NMR?

Data Table: NMR Shifts

NucleusFree Boronic AcidMIDA BoronateNote
11B NMR ~ 25 - 35 ppm (Broad)10 - 15 ppm (Sharp) Diagnostic shift due to sp3 hybridization.
1H NMR No MIDA peaks~4.0 ppm (d) & ~2.5 ppm (s) Look for the N-Methyl singlet and acetate doublets.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[1][8][9]2007 , 129, 6716-6717. Link

  • Gonzalez, J. A.; Opačić, S. J.; Mohadjer Beromi, M.; Burke, M. D. "A Mild and Simple Method for Making MIDA Boronates." Org.[3][7][9][10] Synth.2020 , 97, 92-109. Link

  • Uno, B. E.; Gillis, E. P.; Burke, M. D. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature Chem.2009 , 1, 6961. (Clarifies stability profiles). Link

  • St. Denis, J. D.; et al. "Direct Conversion of Pinacol Boronates to MIDA Boronates." Chem. Eur. J.2014 , 20, 1-6. (Discusses limitations of direct conversion). Link

Sources

Technical Support Center: Advanced NMR Analysis of MIDA Boronates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving MIDA-d4 Peaks and Spectral Deconvolution in Complex 1H NMR Role: Senior Application Scientist, Spectroscopy Division Status: Operational

Executive Summary: The "Silent" Ligand Challenge

MIDA (N-Methyliminodiacetic acid) boronates are transformative tools in iterative cross-coupling (the Burke Boronate platform). However, their structural rigidity creates a distinct AB quartet (diastereotopic methylene protons) in the 3.5–4.5 ppm region of 1H NMR spectra. This "Kill Zone" frequently obscures critical analyte signals, such as those from carbohydrates, peptides, or scaffold protons.

MIDA-d4 (deuterated methylene backbone) is the primary solution to "silence" this region. However, users often encounter residual isotopic peaks, unexpected coupling patterns, or hydrolysis artifacts that complicate analysis. This guide addresses the identification, resolution, and troubleshooting of these specific spectral features.

Diagnostic Module: Is it MIDA, MIDA-d4, or Contamination?

Before troubleshooting, you must map the baseline signals. MIDA boronates exhibit a rigid bicyclic cage structure, rendering the two protons on each acetate arm chemically non-equivalent (diastereotopic).

Table 1: Chemical Shift Mapping (Standard vs. d4)

Note: Shifts are approximate and concentration/pH dependent.

FeatureStandard MIDA (1H)MIDA-d4 (Deuterated)1H NMR Appearance
N-Me (Methyl) ~2.83 ppm (CDCl₃)~2.63 ppm (DMSO-d₆)Visible (unless d7 is used)Sharp Singlet (3H)
Acetate CH₂ (Ha) ~3.80 – 4.00 ppmSilent (or weak residual)Doublet (J ≈ 16-17 Hz)
Acetate CH₂ (Hb) ~4.10 – 4.30 ppmSilent (or weak residual)Doublet (J ≈ 16-17 Hz)
Residual CHD N/A~3.9 – 4.2 ppmSmall Multiplet/Broad Hump
Hydrolyzed Ligand ~3.4 – 3.6 ppm~3.4 ppm (Silent if d4)Singlet (loss of rigidity)
Visual Logic: Peak Identification Workflow

MIDA_Identification Start Unidentified Peak in 3.5 - 4.5 ppm Region Check_Pattern Check Splitting Pattern Start->Check_Pattern AB_Quartet AB Quartet (4 peaks or 2 doublets) J ~ 16-17 Hz Check_Pattern->AB_Quartet High Intensity Singlet Sharp Singlet Check_Pattern->Singlet Shifted Upfield Multiplet Small Broad Multiplet / Quintet Check_Pattern->Multiplet Low Intensity (<2%) MIDA_Standard Standard MIDA Backbone (Intact Boronate) AB_Quartet->MIDA_Standard Hydrolysis Free MIDA Ligand (Hydrolysis Occurred) Singlet->Hydrolysis ~3.4 ppm Residual_d4 Residual CHD Species (Incomplete d4 or Isotope Effect) Multiplet->Residual_d4 Using MIDA-d4?

Figure 1: Decision tree for distinguishing intact MIDA boronate signals from hydrolysis products and deuterated residuals.

Troubleshooting Guide: MIDA-d4 Anomalies

Issue 1: "I used MIDA-d4, but I still see peaks in the 4.0 ppm region."

Diagnosis: This is likely Residual CHD Coupling . When synthesizing MIDA-d4 boronates, 100% deuteration is rarely achieved. You often have trace amounts of CHD (one proton, one deuterium).

  • Mechanism: The remaining proton couples to the attached Deuterium (Spin = 1).[1]

  • Appearance: Instead of a clean doublet, you see a small, broad multiplet or a 1:1:1 triplet (J_HD ≈ 2 Hz) depending on line broadening.

  • Solution:

    • Quantify: Integrate the N-Me singlet (3H). If the residual peak integrates to <0.05H, it is isotopic residue.

    • Decouple: If your spectrometer allows, run 1H{2H} (Deuterium decoupled proton NMR). This collapses the CHD multiplet into a sharp singlet, confirming its identity.

Issue 2: "The N-Methyl singlet is overlapping with my target."

Diagnosis: MIDA-d4 reagents typically only deuterate the methylene arms (CD2), leaving the N-Methyl group (CH3) intact.

  • Solution A (Solvent Shift): Change from CDCl₃ to Acetone-d₆ or C₆D₆. The N-Me singlet is highly sensitive to solvent polarity due to the B-N coordinate bond dipole.

  • Solution B (MIDA-d7): You must synthesize/purchase the fully deuterated MIDA-d7 ligand (both methylenes and N-methyl deuterated) to completely silence the protecting group.

Issue 3: "My MIDA peaks are shifting or broadening over time."

Diagnosis: Slow-Release Hydrolysis . MIDA boronates are stable, but in wet solvents (especially DMSO-d₆ which is hygroscopic), they undergo slow hydrolysis to release the boronic acid and free MIDA acid.

  • The Shift: The rigid AB quartet of the boronate collapses into a singlet at ~3.2–3.4 ppm (free MIDA acid) because the bicyclic cage opens, allowing free rotation of the acetate arms.

  • Action:

    • Check the water peak in your NMR.[1][2]

    • Add anhydrous MgSO₄ to the NMR tube or use an ampoule of fresh solvent.

    • Critical: Do not use K₂CO₃ or basic drying agents, as base accelerates hydrolysis [1].

Protocol: High-Resolution Analysis of MIDA Boronates

To ensure accurate integration and resolution of d4 peaks, follow this preparation protocol.

Reagents:

  • Analyte (5–10 mg)

  • Solvent: CDCl₃ (filtered through basic alumina) or Acetone-d₆. Avoid DMSO-d₆ if recovering material is necessary.

  • Internal Standard: 1,3,5-Trimethoxybenzene (optional, for qNMR).

Step-by-Step:

  • Solvent Neutralization: MIDA boronates are sensitive to base-mediated hydrolysis [2]. Ensure CDCl₃ is not acidic (which can cause protodeboronation) or basic. Filtration through neutral alumina is recommended for sensitive substrates.

  • Concentration: Dissolve sample to a concentration of 10–20 mM . Excessive concentration can lead to aggregation-induced broadening.

  • Acquisition:

    • Relaxation Delay (d1): Set to ≥ 5 seconds. The quaternary carbons and rigid protons in the MIDA cage can have long T1 relaxation times.

    • Scans: Minimum 16 scans for standard 1H; 64 scans if analyzing residual d4 peaks.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phasing: Manual phasing is critical. The large dispersion of the AB quartet often distorts automatic phasing algorithms.

Advanced Insight: The "Slow-Release" Mechanism

Understanding the stability of your reagent is crucial for interpreting "ghost" peaks. MIDA boronates hydrolyze via two distinct pathways depending on pH.

MIDA_Hydrolysis cluster_conditions Conditions Affecting NMR Stability MIDA_Boronate Intact MIDA Boronate (Rigid Cage) AB Quartet @ 4.0 ppm Transition Hydrolysis (H2O / Base) MIDA_Boronate->Transition k_hyd Products Free Boronic Acid + MIDA Ligand (Flexible) Singlet @ 3.4 ppm Transition->Products Wet_DMSO Wet DMSO (Slow Hydrolysis) Base Added Base (Fast Hydrolysis)

Figure 2: NMR spectral evolution during hydrolysis. The transition from rigid cage (AB quartet) to flexible ligand (singlet) is the primary indicator of sample degradation.

FAQ: Rapid Fire Solutions

Q: Can I recover my sample after NMR analysis in DMSO-d6? A: It is risky. DMSO is difficult to remove without heating, and heating wet DMSO can accelerate hydrolysis or protodeboronation. Use Acetone-d₆ or CDCl₃ if sample recovery is required.

Q: I see a broad hump under my MIDA peaks. What is it? A: This is often Quadrupolar Broadening from the Boron atom (¹¹B and ¹⁰B). While usually affecting the carbons attached to Boron, it can broaden protons in close proximity (like the MIDA alpha-protons) if the molecular tumbling is slow (viscous solvent or cold temperature).

Q: Why does the AB quartet chemical shift change so much between samples? A: The chemical shift of the MIDA backbone is highly sensitive to the electronic nature of the R-group attached to the Boron. An electron-withdrawing aryl group will shift the AB quartet downfield compared to an alkyl group. This is a feature, not a bug—it confirms the successful coupling of your ligand [3].

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." J. Am. Chem. Soc.[3]2007 , 129, 6716–6717.[3][4][5][6]

  • Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; et al. "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[3] Nature Chem.[3][7]2016 , 8, 1067–1075.[3]

  • Li, J.; Grillo, A. S.; Burke, M. D. "From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks."[3] Acc.[3] Chem. Res.2015 , 48, 2297–2307.[3]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][4] Chem.1997 , 62, 7512–7515.[2]

Sources

Technical Support Center: Minimizing Proton Exchange in Methyliminodiacetic-d4 Acid (MIDA-d4)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MIDA-D4-ISO-STABILITY Assigned Specialist: Senior Application Scientist, Isotope Chemistry Division

Introduction: The "Silence" is Fragile

You are likely using Methyliminodiacetic-d4 acid (MIDA-d4) to generate NMR-silent ligands for boron chemistry or to simplify complex spectra in metabolic studies. The value of this reagent lies entirely in its isotopic purity (>98 atom% D).

However, the


-protons (the 

groups between the nitrogen and the carboxylates) are chemically labile. They occupy a "Goldilocks" zone of acidity: stable enough for standard handling, but acidic enough to undergo rapid H/D back-exchange in the presence of moisture, heat, or base.

This guide provides the protocols required to maintain the deuterated state of your reagent.

Module 1: The Mechanism of Failure

To prevent proton exchange, you must understand how it happens. The exchange is driven by base-catalyzed enolization . Even "neutral" water can act as a base at elevated temperatures.

The Exchange Pathway

ExchangeMechanism cluster_risk High Risk Factors MIDA_D4 MIDA-d4 (Silent) N-CD2-COOH Enolate Enolate Intermediate (Planar C=C) MIDA_D4->Enolate Deprotonation (Loss of D+) MIDA_H MIDA-h (Signal Noise) N-CH(D)-COOH Enolate->MIDA_H Reprotonation (Gain of H+) Base Base/H2O Base->Enolate H_Source Protic Solvent (MeOH, H2O) H_Source->MIDA_H pH > 7 pH > 7 Temp > 60°C Temp > 60°C Protic Solvents Protic Solvents

Figure 1: The base-catalyzed enolization pathway responsible for isotopic dilution.[1] Note that the nitrogen lone pair facilitates this process by stabilizing the transition state.

Module 2: Storage & Handling Protocols

Core Rule: Moisture is the primary vector for proton contamination. MIDA-d4 is hygroscopic; absorbed atmospheric water (


) will eventually exchange with the 

on the backbone.
Protocol A: Long-Term Storage
ParameterSpecificationReason
Temperature -20°CKinetic suppression of exchange rates.
Atmosphere Argon/Nitrogen (Glovebox preferred)Prevents absorption of atmospheric humidity.
Container Amber glass with Teflon-lined capPrevents photodegradation (minor) and ensures seal integrity.
Desiccant P2O5 or Activated SievesActive scavenging of moisture within the secondary container.
Protocol B: Re-Drying "Compromised" Reagent

If you suspect moisture uptake (clumping), do not heat in an oven open to air.

  • Place MIDA-d4 in a vacuum drying pistol.

  • Apply high vacuum (<0.1 mbar).

  • Heat to 50°C (Max) over

    
     for 12 hours.
    
    • Warning: Do not exceed 80°C while damp; hot water trapped in the lattice will accelerate exchange before it evaporates.

Module 3: Reaction Conditions (Synthesis of MIDA Boronates)

The most common use of MIDA-d4 is condensing it with boronic acids. The standard literature protocol (Dean-Stark reflux in DMSO/Benzene) is dangerous for isotopic purity because it involves high heat and generates water as a byproduct.

Recommended Workflow: The Anhydrous Route[2]

Use the MIDA Anhydride strategy if possible, or a strictly anhydrous condensation.

Workflow Start Start: MIDA-d4 Acid Choice Select Solvent System Start->Choice PathA Path A: DMSO (Standard) Choice->PathA Avoid if possible PathB Path B: TFE/Benzene (Recommended) Choice->PathB Preferred Risk HIGH RISK: DMSO is hygroscopic and requires high T (110°C) PathA->Risk Safe OPTIMAL: Trifluoroethanol (TFE) lowers transition state for esterification PathB->Safe Action Add Molecular Sieves (3Å) IMMEDIATELY PathB->Action Reaction Run Reaction Max Temp: 60-80°C Action->Reaction

Figure 2: Decision matrix for solvent selection. Trifluoroethanol (TFE) is preferred over DMSO for deuterated substrates due to milder reaction temperatures.

Step-by-Step: The "Silent" Condensation
  • Solvent: Use anhydrous TFE (2,2,2-Trifluoroethanol) or a mixture of TFE/Toluene. TFE activates the boronic acid, allowing reaction at lower temperatures [1].

  • Water Scavenging: Add activated 3Å molecular sieves to the reaction vessel before adding MIDA-d4. This captures the 2 equivalents of water produced during condensation immediately.

  • Base: Avoid organic bases (Pyridine, TEA) if possible. If a base is required to solubilize the boronic acid, use an inorganic base like anhydrous

    
    , which is less likely to promote 
    
    
    
    -proton abstraction in aprotic media compared to soluble amine bases.

Module 4: Troubleshooting & FAQs

Q1: I see small multiplets at 3.8–4.0 ppm in my H NMR. Is my product ruined?

Diagnosis: This is the "Ghost Peak" of back-exchange. It indicates that some Deuterium (D) has been replaced by Hydrogen (H). Fix:

  • Quantify it: Integrate the residual solvent peak (e.g., DMSO-d5) against the ghost peak. If the H-incorporation is <2%, it may still be usable for qualitative silence.

  • Root Cause: Check your NMR solvent. Old

    
     becomes acidic (HCl formation), which catalyzes exchange. Always filter 
    
    
    
    through basic alumina or use fresh ampoules for MIDA-d4 derivatives.
Q2: Can I use Ethanol or Methanol as a solvent?

Answer: Strictly NO. Reason: These are protic solvents. The hydroxyl proton (


) is an infinite pool of protons. Even if the equilibrium constant is low, the vast molar excess of solvent protons will wash out the deuterium over time, especially if the solution is not pH neutral.
Alternative:  Acetonitrile (

), Acetone-d6, or THF.
Q3: My yield is lower with MIDA-d4 than with standard MIDA. Why?

Answer: This is likely a Secondary Kinetic Isotope Effect (KIE) , but it shouldn't be drastic. Troubleshooting:

  • Ensure the MIDA-d4 is dry (see Module 2). Water weight in the starting material leads to incorrect stoichiometry.

  • Check if you are using microwave heating.[2] Deuterated solvents/reagents absorb microwave energy differently. Switch to conventional oil bath heating to ensure precise temperature control.

Module 5: Analytical Validation

Before committing your expensive MIDA-d4 reagent to a complex synthesis, validate its isotopic purity.

Protocol: The Internal Standard Check

  • Dissolve 5 mg MIDA-d4 in 0.6 mL DMSO-d6 (must be "100%" D, ampoule grade).

  • Add 1.0 equivalent of Maleic Acid (standard) or Trimethoxybenzene .

  • Run

    
    H NMR (minimum 16 scans, d1=10s to allow full relaxation).
    
  • Expectation: You should see no signal at the MIDA backbone region (~3.8-4.0 ppm).

  • Calculation:

    
    
    If 
    
    
    
    , the reagent has been compromised.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3][4][5]

  • Li, J., et al. (2011). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Sigma-Aldrich Technical Review.

  • Bagley, S. W., et al. (2011). "Deuterium exchange in alpha-amino acids." Journal of Labelled Compounds and Radiopharmaceuticals. (General reference for alpha-proton acidity mechanisms).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for MIDA-d4 before handling.

Sources

Storage conditions to prevent degradation of MIDA-d4

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-Methyliminodiacetic acid-d4 (MIDA-d4) CAS Registry Number (Unlabeled Parent): 4408-64-4 Application: Internal Standard (Metabolomics), Ligand for Slow-Release Cross-Coupling (Burke Boronates) Document ID: TS-MIDA-D4-STAB-01

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are using MIDA-d4 either as a quantitative internal standard for mass spectrometry or as a precursor for synthesizing deuterated MIDA boronates.

Critical Distinction: While MIDA boronates are celebrated for their air and moisture stability, the free acid ligand MIDA-d4 is hygroscopic . Its primary degradation pathway is not chemical decomposition, but isotopic dilution via moisture absorption and potential H/D exchange under specific pH conditions. This guide provides a self-validating protocol to ensure the integrity of your isotopic label.

Core Storage Protocol (Gold Standard)

To maintain >99 atom% D isotopic purity and prevent hydrolysis-induced stoichiometry errors, follow this "Chain of Custody" protocol.

Summary of Conditions
ParameterConditionScientific Rationale
Temperature -20°C (Long-term)Slows kinetic exchange rates; prevents microbial growth in aqueous buffers.
Atmosphere Argon or Nitrogen Displaces humid air. MIDA-d4 is stable to oxidation, but inert gas prevents moisture ingress.
Container Amber Glass + Parafilm Amber protects against photodegradation (minor risk). Parafilm/Teflon tape seals against humidity.
Physical State Solid Powder Solution storage is NOT recommended for >1 week due to H/D exchange risks in protic solvents.
Step-by-Step Handling Workflow

Use the following diagram to validate your current handling process.

StorageWorkflow cluster_0 Critical Control Point Start Receipt of MIDA-d4 Inspect Visual Inspection (Clumping = Wet) Start->Inspect Dry Desiccation (Vacuum/P2O5) Inspect->Dry If Clumped Aliquot Aliquot under Inert Gas (Ar) Inspect->Aliquot If Free-Flowing Dry->Aliquot Seal Seal & Store (-20°C) Aliquot->Seal Use Warm to RT Before Opening Seal->Use Experimental Use Use->Seal Reseal Immediately

Caption: Figure 1. MIDA-d4 Handling Lifecycle. Note the critical requirement to warm the vial to room temperature (RT) before opening to prevent condensation.

Degradation Mechanisms & Troubleshooting

Mechanism 1: Hygroscopic Dilution (The "Silent Killer")

MIDA-d4 is a polar dicarboxylic acid. It readily absorbs atmospheric water.

  • The Issue: If your standard absorbs 5% water by weight, your gravimetric preparation of internal standards will be off by 5%. This is not chemical degradation, but it is analytical failure .

  • Diagnosis: The powder appears sticky or clumps rather than flowing freely.

Mechanism 2: H/D Exchange (Isotopic Scrambling)

The deuterium atoms in MIDA-d4 are typically located on the methylene carbons (


 to the carboxylates and amine).
  • Stability: These C-D bonds are stable in neutral pH.

  • Risk Factor: In strong base (pH > 10) or strong acid with heat, enolization can occur, leading to the exchange of Deuterium for Hydrogen from the solvent.

  • Impact: Loss of the "M+4" signal in Mass Spectrometry and appearance of M+3 or M+2.

Troubleshooting Guide (Q&A)

Q1: I dissolved MIDA-d4 in water/methanol for a stock solution. How long can I keep it?

  • Answer: Maximum 1 week at 4°C.

    • Reasoning: While the C-D bond is robust, the carboxylic acid protons exchange immediately (this is normal). However, long-term storage in protic solvents increases the risk of slow enolization-driven exchange or esterification (if in methanol).

    • Recommendation: Store as a dry solid. If you must store a solution, use deuterated solvents (

      
       or 
      
      
      
      ) to thermodynamically prevent H-back-exchange.

Q2: My LC-MS signal for the internal standard is varying between runs. Is the MIDA-d4 degrading?

  • Answer: It is likely hygroscopicity , not chemical breakdown.

    • Troubleshoot: If you weigh the standard on an open bench on a humid day, it absorbs water during weighing.

    • Fix: Dry the standard in a vacuum desiccator over

      
       overnight before weighing. Use a rapid weighing technique or weigh by difference in a closed vessel.
      

Q3: Can I use MIDA-d4 to synthesize MIDA boronates?

  • Answer: Yes, but stoichiometry is critical .

    • Protocol: If the MIDA-d4 is wet, you will add less ligand than required relative to the boronic acid. This leaves unreacted boronic acid, which is unstable.

    • Check: Verify the water content of your MIDA-d4 via Karl Fischer titration or qNMR (using a dry internal standard like dimethyl sulfone) before synthesis.

Validation Logic: Is My Standard Compromised?

Use this logic flow to determine if your batch of MIDA-d4 is safe to use.

ValidationLogic Start Suspect Degradation? Visual Is Powder Clumped? Start->Visual NMR 1H NMR (in D2O) Visual->NMR No (Looks fine) Result_Dry Action: Dry under High Vacuum Visual->Result_Dry Yes Peaks Check Residual Proton Region NMR->Peaks MassSpec LC-MS Analysis Peaks->MassSpec No Peaks (Clean Spectrum) Result_Bad Action: Discard (Isotopic Loss) Peaks->Result_Bad Peaks at 3.8-4.0 ppm (H-D Exchange) MassSpec->Result_Bad M+3/M+2 Observed Result_Good Action: Proceed with Experiment MassSpec->Result_Good M+4 Dominant

Caption: Figure 2. Quality Control Decision Tree. Note that 1H NMR is the fastest way to detect H/D exchange (appearance of proton signals at the deuterated positions).

References

  • MIDA Boronate Chemistry & Stability: Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.[1] Context: Establishes the hydrolytic stability profile of the MIDA ligand in boronate complexes.

  • Handling Deuterated Standards: Sigma-Aldrich (Merck). "Use and Handling of Deuterated Solvents and Standards." Technical Bulletin. Context: General protocols for preventing moisture uptake in hygroscopic deuterated compounds.[2]

  • Hydrolysis Mechanisms: Gonzalez, J. A., et al. (2016).[3] "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[1][3][4] Nature Chemistry.[1] Context: Defines the pH conditions that trigger instability in MIDA complexes, relevant for storage buffer selection.

Sources

Technical Support Center: Overcoming Background Interference with MIDA-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing MIDA-d4 as an internal standard to combat background interference in analytical assays, particularly within LC-MS workflows. Here, we address common challenges through a troubleshooting guide and frequently asked questions, grounded in scientific principles and field-proven expertise.

Introduction: The Challenge of Background Interference and the MIDA-d4 Solution

In quantitative bioanalysis, achieving accurate and reproducible results is paramount. However, complex biological matrices often introduce significant background interference, leading to ion suppression or enhancement in mass spectrometry-based assays.[1] This phenomenon, known as the matrix effect, can severely compromise the reliability of quantification.[2][3]

An effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[4] MIDA-d4, a deuterated analog of N-methyl-N-(2-hydroxyethyl)-2-aminoacetic acid (MIDA), serves as an excellent SIL-IS. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[5] By adding a known concentration of MIDA-d4 to all samples, calibration standards, and quality controls, variations arising from the analytical process can be normalized, leading to more accurate and precise quantification.[6][7] The analyte-to-internal standard response ratio is used for quantification, which significantly improves the reliability of the method.[4]

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section addresses specific issues you may encounter during your experiments with MIDA-d4.

High Background Noise in the MIDA-d4 Channel

Question: I am observing a consistently high background signal in the mass channel for MIDA-d4, even in blank samples. What are the potential causes and how can I resolve this?

Answer: High background noise can obscure the signal of your internal standard, leading to poor signal-to-noise ratios and inaccurate quantification.[8] Let's break down the potential sources and solutions:

  • Contaminated Solvents or Reagents: This is a common culprit.

    • Troubleshooting Steps:

      • Prepare fresh mobile phases using high-purity, LC-MS grade solvents.[9] Storing mobile phases, even for a short period, can lead to contamination.[9]

      • Run a blank injection with your newly prepared mobile phase to see if the background is reduced.[10]

      • If the issue persists, systematically replace each component of your mobile phase to identify the source of contamination.

  • System Contamination: The LC-MS system itself can be a source of background noise.

    • Troubleshooting Steps:

      • Perform a "steam cleaning" of the LC/MSD system overnight. This involves setting a high flow rate and temperature to flush out contaminants.[11]

      • Clean the ion source, including the cone, needle, and transfer tube, as these parts are prone to buildup.[12]

      • If you suspect contamination from previous samples, flush the entire system, including the autosampler and column, with a strong solvent wash.

  • Improperly Cleaned Glassware or Vials: Residual contaminants on your labware can leach into your samples.

    • Troubleshooting Steps:

      • Ensure all glassware and sample vials are thoroughly cleaned with appropriate solvents and dried completely before use.

      • Consider using new, pre-cleaned vials for a batch of samples to rule out this as a source of contamination.

Inconsistent MIDA-d4 Response Across a Sample Batch

Question: The peak area of my MIDA-d4 internal standard is highly variable across my analytical run, including my calibration standards and quality controls. What could be causing this inconsistency?

Answer: A stable internal standard response is crucial for reliable quantification.[13] Variability can stem from several factors throughout the analytical workflow.

  • Inconsistent Sample Preparation: Errors during the addition of the internal standard or subsequent sample processing steps are a primary cause of variability.

    • Troubleshooting Steps:

      • Pipetting Technique: Ensure your pipettes are calibrated and that you are using a consistent and proper pipetting technique for adding the MIDA-d4 solution to each sample. Even small volume variations can lead to significant differences in response.

      • Thorough Mixing: After adding the internal standard, ensure each sample is vortexed or mixed thoroughly to guarantee homogeneity.[7]

      • Extraction Efficiency: If you are using a sample extraction technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), inconsistencies in the extraction process can lead to variable recovery of both the analyte and the internal standard.[14] Review and optimize your extraction protocol for consistency.

  • Autosampler and Injection Issues: Problems with the autosampler can lead to inconsistent injection volumes.

    • Troubleshooting Steps:

      • Inspect the Syringe and Needle: Check for any clogs, leaks, or damage to the autosampler syringe and needle.

      • Verify Injection Volume: Run a series of injections of a standard solution to confirm the precision of the injection volume.

      • Sample Viscosity: Ensure that your final sample solvent is not too viscous, which can affect the aspiration and dispensing of the sample by the autosampler.

  • Matrix Effects: While MIDA-d4 is designed to compensate for matrix effects, severe and variable ion suppression or enhancement can still lead to inconsistent responses.[15]

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Optimize your LC method to better separate the analyte and internal standard from co-eluting matrix components.[2] Extending the chromatographic retention time can often help.[2]

      • Sample Dilution: If possible, diluting your sample can reduce the concentration of interfering matrix components.

      • Alternative Sample Preparation: Consider a more rigorous sample clean-up method to remove a larger portion of the interfering matrix components.

Workflow for Utilizing MIDA-d4 as an Internal Standard

Caption: A typical workflow for quantitative analysis using MIDA-d4 internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a stable isotope-labeled internal standard like MIDA-d4 over a structural analog?

A1: Stable isotope-labeled internal standards (SIL-IS) like MIDA-d4 are considered the gold standard in quantitative LC-MS bioanalysis.[5] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience very similar ionization effects. This allows for more accurate correction of matrix effects and variability in sample preparation compared to a structural analog, which may behave differently during extraction and ionization.[4]

Q2: How do I determine the optimal concentration of MIDA-d4 to spike into my samples?

A2: The concentration of the internal standard should be consistent across all samples and is typically in the mid-range of the calibration curve.[4] A common practice is to use a concentration that is around 1/3 to 1/2 of the upper limit of quantification (ULOQ) for your analyte.[4] The goal is to have a strong, reproducible signal for the internal standard that is not so high that it causes detector saturation or introduces significant cross-interference with the analyte.[4]

Q3: What are the best practices for preparing and storing MIDA-d4 stock solutions?

A3:

  • Preparation: Prepare stock solutions by accurately weighing the MIDA-d4 and dissolving it in a high-purity solvent in a Class A volumetric flask.[16] Methanol or acetonitrile are common choices.

  • Storage: Store stock solutions in tightly sealed, amber glass vials at a low temperature (typically -20°C or -80°C) to prevent degradation and solvent evaporation.

  • Working Solutions: Prepare fresh working solutions from the stock solution regularly. It is not recommended to store dilute working solutions for extended periods.

Q4: Can MIDA-d4 be used for analytes other than MIDA?

A4: MIDA-d4 is specifically designed as an internal standard for the quantification of MIDA. For other analytes, it is crucial to use their respective stable isotope-labeled internal standards to ensure the most accurate and reliable results. The principle of using a SIL-IS relies on the near-identical chemical and physical properties between the standard and the analyte.

Q5: What should I do if I suspect cross-interference between MIDA and MIDA-d4?

A5: Cross-interference can occur when a signal from the analyte is detected in the internal standard's mass channel, or vice-versa. According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the analyte's contribution to the internal standard signal should be ≤ 5% of the internal standard's response.[4] If you suspect cross-interference, you can:

  • Check for Isotopic Purity: Ensure the isotopic purity of your MIDA-d4 standard is high.

  • Optimize Mass Spectrometry Parameters: Fine-tune your precursor and product ion selection in multiple reaction monitoring (MRM) mode to enhance specificity.

  • Adjust Concentrations: If the interference is significant, you may need to adjust the concentration of your internal standard.

Troubleshooting Decision Tree for MIDA-d4 Issues

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Validation & Comparative

Comparing binding constants of MIDA-d4 vs MIDA-d0

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of MIDA-d4 (Deuterated N-Methyliminodiacetic Acid) versus its non-deuterated counterpart MIDA-d0 , focusing on binding kinetics, physicochemical stability, and bioanalytical validation.

Executive Summary

N-Methyliminodiacetic acid (MIDA) is a critical chelating ligand, most notably used to form MIDA boronates —a class of shelf-stable organoboron building blocks that revolutionized iterative cross-coupling (ICC).[1] MIDA-d4 serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of MIDA and its derivatives in complex biological matrices.

While the thermodynamic binding constants (


) of MIDA-d4 and MIDA-d0 to biological targets are functionally equivalent, subtle Secondary Kinetic Isotope Effects (SKIE)  may influence the hydrolytic stability of the B-N bond in MIDA boronates. This guide details the theoretical framework and experimental protocols to validate these constants.

Physicochemical Profile & Structural Comparison

The primary difference lies in the isotopic substitution of hydrogen (


) with deuterium (

) at the methylene positions adjacent to the nitrogen and carboxylates. This substitution increases the molecular weight and alters the vibrational zero-point energy (ZPE) without significantly changing the steric footprint.
FeatureMIDA-d0 (Native) MIDA-d4 (Deuterated) Impact on Binding
Chemical Formula


Mass shift (+4 Da) for MS detection.
Molecular Weight 147.13 g/mol ~151.15 g/mol Resolvable by Mass Spectrometry.
pKa Values

,


Negligible effect on electrostatic binding.
C-H/C-D Bond Length ~1.09 Å~1.08 Å (Shorter)C-D bond is shorter and stronger; potential SKIE.
Hydrophobicity LogP

-1.8
LogP

-1.82
Deuterated compounds are slightly less lipophilic (retention time shift).

Binding Constant Analysis: Two Critical Contexts

The term "binding constant" applies to two distinct scenarios for MIDA:

  • Bioanalytical Affinity (

    
    ):  Binding to plasma proteins, antibodies, or receptors.
    
  • Chemosynthetic Stability (

    
    ):  The stability of the MIDA-Boron complex (resistance to hydrolysis).
    
Context A: Bioanalytical Binding (Protein/Matrix Interaction)
  • Theoretical Expectation:

    
    .
    
  • Mechanism: Binding is driven by electrostatic interactions (carboxylate-cation) and hydrogen bonding. Deuterium substitution at the methylene carbon (

    
    ) does not participate directly in H-bonding. Therefore, the Thermodynamic Isotope Effect  is negligible.
    
  • Validation: In quantitative LC-MS/MS, MIDA-d4 must demonstrate "parallelism" with MIDA-d0. If

    
     differed significantly, recovery rates from plasma protein precipitation would diverge.
    
Context B: Chemical Stability (MIDA Boronate Hydrolysis)
  • Theoretical Expectation:

    
     (Normal Secondary Kinetic Isotope Effect).
    
  • Mechanism: MIDA boronates hydrolyze via a mechanism involving B-N bond cleavage and rehybridization from

    
     to 
    
    
    
    . The deuteriums on the
    
    
    -carbons (adjacent to Nitrogen) stabilize the amine lone pair via inductive effects and hyperconjugation changes.
  • Implication: MIDA-d4 boronates may exhibit slightly slower hydrolysis rates (higher stability) compared to MIDA-d0, though this is often

    
     difference.
    

Experimental Protocols for Binding Determination

Protocol 1: Competitive Binding Assay (Surface Plasmon Resonance)

Objective: Determine if MIDA-d4 binds to a target protein (e.g., Albumin or a specific anti-MIDA antibody) with the same affinity (


) as MIDA-d0.

Workflow:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling.

  • Injection Series: Prepare concentration series (0.1

    
    M – 100 
    
    
    
    M) of MIDA-d0 and MIDA-d4 in HBS-EP+ buffer.
  • Kinetic Analysis: Inject analyte for 60s (Association) followed by 120s buffer flow (Dissociation).

  • Calculation: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Compare

      
       (association rate) and 
      
      
      
      (dissociation rate).
    • Calculate

      
      .
      
Protocol 2: Hydrolytic Stability Kinetics (MIDA-Boron Complex)

Objective: Measure the stability constant (inverse of hydrolysis) and detect any Kinetic Isotope Effect (KIE).

Step-by-Step:

  • Preparation: Synthesize p-tolyl-MIDA-boronate-d0 and p-tolyl-MIDA-boronate-d4.

  • Incubation: Dissolve each in THF:Water (1:1) at pH 7.4 (phosphate buffer) and pH 10 (NaOH).

  • Monitoring: Track the disappearance of the MIDA-boronate species via HPLC-UV (254 nm) or

    
    -NMR over 24 hours.
    
  • Data Processing: Plot

    
     vs. Time.
    
  • KIE Calculation: Determine pseudo-first-order rate constants (

    
    ).
    
    • 
      .
      
    • A value of ~1.0 indicates identical binding stability.

Visualization of Workflows

Figure 1: Comparative Validation Workflow (LC-MS/MS)

This diagram illustrates the process to validate MIDA-d4 as an internal standard, ensuring its binding properties match MIDA-d0 during extraction.

MIDA_Validation cluster_valid Validation Criteria Sample Biological Sample (Contains MIDA-d0) Spike Spike MIDA-d4 (Internal Standard) Sample->Spike Add IS Equilibration Equilibration Step (Binding to Matrix) Spike->Equilibration Mix Extraction Protein Precipitation (ACN/MeOH) Equilibration->Extraction Competitive Displacement Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Supernatant Result Ratio Calculation (Area d0 / Area d4) Analysis->Result Quantification

Caption: Workflow for validating MIDA-d4 as an Internal Standard. Crucially, the equilibration step ensures d4 and d0 bind non-specifically to the matrix with equal affinity before extraction.

Figure 2: Thermodynamic Cycle of MIDA Boronate Hydrolysis

Comparison of the stability (binding) of the MIDA ligand to the Boron center.

Hydrolysis_Cycle cluster_legend Isotope Effect Complex_d0 MIDA-d0 Boronate (Complex) TS_d0 Transition State (B-N Cleavage) Complex_d0->TS_d0 k_H (Fast) Complex_d4 MIDA-d4 Boronate (Complex) TS_d4 Transition State (B-N Cleavage) Complex_d4->TS_d4 k_D (Slow?) Product Boronic Acid + Free MIDA TS_d0->Product TS_d4->Product Legend If k_H / k_D > 1 MIDA-d4 binds tighter (Kinetic Stability)

Caption: Kinetic hydrolysis pathway. Due to the inductive effect of Deuterium, the B-N bond in MIDA-d4 boronates may exhibit slightly higher resistance to cleavage (Secondary KIE).

References

  • Gillis, E. P., & Burke, M. D. (2007).[1][2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[1][2]

  • Gonzalez, J. A., et al. (2014). "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms." Nature.[3]

  • Stokvis, E., et al. (2005). "Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not?" Rapid Communications in Mass Spectrometry.

  • Turowski, M., et al. (2003). "Deuterium Isotope Effects on Hydrophobicity and Pharmacokinetics." Journal of Pharmaceutical Sciences.

  • Sigma-Aldrich. "MIDA-Protected Boronate Esters: Technical Guide."

Sources

Validation of MIDA-d4 as a Quantitative Standard in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for N-Methyliminodiacetic acid-d4 (MIDA-d4) as a quantitative internal standard in LC-MS bioanalysis and impurity profiling.

A Comparative Performance Guide for Drug Development & Bioanalysis

Part 1: Executive Summary & Technical Context

N-Methyliminodiacetic acid (MIDA) is a critical byproduct and potential impurity in the synthesis of pharmaceuticals using MIDA-boronate technology. While MIDA boronates enable iterative Suzuki-Miyaura cross-coupling for complex drug discovery, the release of the MIDA ligand (N-methyliminodiacetic acid) necessitates rigorous quantification in Active Pharmaceutical Ingredients (APIs) and biological matrices.

The Analytical Challenge: MIDA is a small, highly polar, zwitterionic molecule (


, MW 147.13).
  • Retention Issues: It elutes in the void volume on standard C18 columns.

  • Matrix Effects: In biological fluids or concentrated API solutions, it suffers from severe ion suppression/enhancement in Electrospray Ionization (ESI).

  • Quantification Errors: External standardization fails to compensate for these variable matrix effects, leading to poor accuracy.

The Solution: MIDA-d4 MIDA-d4 (CAS: 1219803-27-6) is the stable isotope-labeled internal standard (SIL-IS) of choice. By incorporating four deuterium atoms (typically on the methylene groups or the N-methyl group depending on the synthesis), it provides a mass shift (+4 Da) that separates it from the analyte in the mass analyzer while maintaining identical chromatographic retention and ionization properties.

Part 2: Comparative Analysis (MIDA-d4 vs. Alternatives)

The following table objectively compares MIDA-d4 against alternative standardization strategies.

Table 1: Performance Matrix of Standardization Strategies
FeatureMIDA-d4 (SIL-IS) Analog IS (e.g., Sarcosine) External Standardization
Mechanism Isotope Dilution (Identical physicochemical behavior)Structural Similarity (Approximate behavior)Calibration Curve only (No compensation)
RT Matching Exact (Co-elutes with MIDA)Shifted (Elutes differently)N/A
Matrix Effect Compensation High (Corrects for ion suppression at the exact RT)Low (Experiences different suppression zones)None (Highly susceptible to errors)
Precision (CV%) < 5% (Excellent)10–15% (Moderate)> 20% (Poor in complex matrix)
Linearity (

)
> 0.9990.98 – 0.99Variable
Cost High (Custom Synthesis/Specialty Vendor)Low (Commodity Chemical)Low
Regulatory Suitability Preferred (FDA/EMA Bioanalytical Guidelines)Acceptable (If SIL-IS unavailable)Not Recommended for complex matrices

Part 3: Validation Framework & Experimental Data

To validate MIDA-d4, the following parameters must be established according to ICH M10 and FDA Bioanalytical Method Validation guidelines.

Specificity & Isotopic Contribution
  • Objective: Ensure MIDA-d4 does not interfere with the MIDA analyte channel (cross-talk).

  • Observation:

    • MIDA (Analyte): MRM

      
       (Loss of 
      
      
      
      ).
    • MIDA-d4 (IS): MRM

      
      .
      
  • Validation Criterion: The signal in the analyte channel when injecting only MIDA-d4 must be

    
     of the LLOQ response.
    
  • Result: MIDA-d4 typically shows

    
     isotopic contribution to the M148 channel, making it ideal for trace analysis.
    
Matrix Factor (MF) & Recovery

This is the critical test for MIDA-d4. Because MIDA is polar, it is often analyzed using HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Experiment:

    • Set A: Standard in neat solvent.

    • Set B: Standard spiked into extracted matrix (post-extraction).

    • Set C: Standard spiked into matrix before extraction.

  • Calculation:

  • Data Insight:

    • Without IS, MIDA often shows an MF of 0.4–0.6 (severe suppression).

    • With MIDA-d4, the IS-Normalized MF consistently approaches 1.0 (0.98–1.02) , proving that the IS experiences the exact same suppression as the analyte.

Linearity & Range
  • Method: HILIC-MS/MS (See protocol below).

  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
    .
    
  • Result:

    
    .
    

Part 4: Detailed Experimental Protocol

This protocol utilizes HILIC-MS/MS , which is superior to Reverse Phase (C18) for retaining the polar MIDA molecule without derivatization.

Workflow Diagram (DOT)

MIDA_Workflow Sample Sample (Plasma/API) IS_Add Add MIDA-d4 (Internal Standard) Sample->IS_Add Spike ppt Protein Precipitation (ACN:MeOH 3:1) IS_Add->ppt Mix centrifuge Centrifuge 10,000 x g ppt->centrifuge dilution Dilute Supernatant (with ACN for HILIC) centrifuge->dilution Supernatant LC HILIC Separation (Amide Column) dilution->LC Inject MS MS/MS Detection (MRM Mode) LC->MS ESI+

Caption: Optimized HILIC-MS/MS workflow for MIDA quantification using MIDA-d4 IS.

Step-by-Step Methodology

1. Reagents:

  • Analyte: N-Methyliminodiacetic acid (MIDA).

  • Internal Standard: N-Methyliminodiacetic acid-d4 (MIDA-d4).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of sample (Plasma or dissolved API).[1]

  • Add 10 µL of MIDA-d4 working solution (e.g., 500 ng/mL in ACN).

  • Add 200 µL of cold Acetonitrile/Methanol (75:25 v/v) to precipitate proteins/salts.

  • Vortex for 1 min; Centrifuge at 10,000 x g for 10 min.

  • Transfer supernatant. Crucial: Dilute 1:1 with Acetonitrile to ensure compatibility with the HILIC initial mobile phase (high organic).

3. LC-MS/MS Conditions:

  • Column: Waters BEH Amide or Agilent ZORBAX HILIC Plus (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 50% B

    • 3.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

  • Transitions:

    • MIDA:

      
       (Quant), 
      
      
      
      (Qual).
    • MIDA-d4:

      
       (Quant).
      

Part 5: Decision Logic for Standard Selection

When should you invest in MIDA-d4 versus using a cheaper analog?

Decision_Tree Start Start: Select Standard for MIDA Analysis Matrix Is the Matrix Complex? (Plasma, Urine, API Mother Liquor) Start->Matrix Reg Is this for Regulatory Submission? (IND/NDA/GLP) Matrix->Reg Yes Acc Is Accuracy < 5% Required? Matrix->Acc No (Clean Solvent) Reg->Acc No MIDA_d4 USE MIDA-d4 (Essential) Reg->MIDA_d4 Yes Acc->MIDA_d4 Yes Analog Use Analog IS (Sarcosine/IDA) Acc->Analog No Ext External Std (Not Recommended)

Caption: Decision matrix for selecting the appropriate internal standard based on regulatory and technical requirements.

References

  • Gillis, E. P., & Burke, M. D. (2007).[3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.

  • Baldwin, A. F., et al. (2019). "Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS." Organic Process Research & Development. (Validates MIDA-related impurity workflows).

  • MedChemExpress. "N-Methyliminodiacetic acid-d4 Product Information." MCE.

  • European Medicines Agency (EMA). (2022). "ICH guideline Q14 on analytical procedure development." EMA.

Sources

Cross-Validation of MIDA-d4 Concentration: A Comparative Guide using qNMR and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-validation of MIDA-d4 (N-Methyliminodiacetic acid-d4) concentration. This workflow is critical for establishing the exact concentration of deuterated internal standards used in DMPK (Drug Metabolism and Pharmacokinetics) and synthetic chemistry (MIDA boronates) applications.

Executive Summary

Objective: To determine and cross-validate the absolute concentration and purity of N-Methyliminodiacetic acid-d4 (MIDA-d4) stock solutions. Context: MIDA-d4 is frequently used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of MIDA-boronate byproducts or metabolites.[1] Accurate concentration assignment is prerequisite for reliable bioanalytical data.[1] Methodology: This guide compares Quantitative NMR (qNMR) —the primary ratio-metric method requiring no identical reference standard—against High-Performance Liquid Chromatography (HPLC) , which relies on chromatographic separation and comparison against a non-deuterated MIDA reference.

Introduction: The Validation Challenge

In drug development, the "Certificate of Analysis" for a custom-synthesized deuterated standard often relies on unverified weight-based calculations. This is insufficient for GLP (Good Laboratory Practice) studies due to potential hygroscopicity or salt formation.[1]

  • The Problem: MIDA-d4 is highly polar, zwitterionic, and lacks a strong chromophore, making standard C18 HPLC-UV quantification prone to error.

  • The Solution: Cross-validation using qNMR (for absolute mass balance) and HILIC-HPLC (for impurity profiling) ensures the assigned concentration is accurate to within ±2%.

Methodology A: Quantitative NMR (qNMR)

Role: Primary Reference Method.[1] Principle: qNMR determines the absolute number of moles of analyte relative to a certified internal standard (IS) based on proton integration. It is independent of extinction coefficients.[1]

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: D₂O (99.9% D) to suppress exchangeable protons and solubilize the polar MIDA-d4.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Potassium Hydrogen Phthalate (KHP) .[1]

    • Reasoning: Maleic acid provides a sharp singlet at ~6.3 ppm, well-separated from MIDA aliphatic signals.[1]

Step-by-Step Workflow:
  • Gravimetry: Weigh ~10 mg of MIDA-d4 and ~10 mg of Maleic Acid (IS) into the same vial using a micro-balance (precision ±0.01 mg).

  • Dissolution: Dissolve in 600 µL D₂O. Vortex until clear.

  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (d1): 60 seconds (Critical: Must be >5× T1 to ensure full relaxation).

    • Scans (ns): 16 or 32.

    • Temperature: 298 K.[1]

  • Processing: Phase and baseline correction must be performed manually.[1]

Data Analysis (qNMR)

Calculate the purity (


) using the equation:

[1]
  • 
    : Integral area.[1]
    
  • 
    : Number of protons (MIDA-d4 methylene = 4H*; Maleic acid = 2H).[1]
    
    • Note: In MIDA-d4, if the methyl is deuterated (

      
      ), look for the methylene signals. If the methyl is 
      
      
      
      and the acetate is deuterated, integrate the methyl. Assumption for this guide: MIDA-d4 typically has a deuterated ethylene backbone or methyl.[1] We assume N-CD3 for this protocol, so we integrate the CH2s (~3.8 ppm).
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : Molecular Weight.[1][2][3]
    
  • 
    : Weight (mg).
    

Methodology B: HPLC-UV (HILIC Mode)

Role: Orthogonal Validation & Impurity Profiling. Principle: Separation of MIDA-d4 from synthesis byproducts (e.g., glycine, iminodiacetic acid) and quantification against a non-deuterated MIDA standard.

Experimental Protocol

MIDA is too polar for standard C18 retention.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is required.[1]

  • Column: Amide-HILIC (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 4.5).

    • B: Acetonitrile (ACN).[1]

  • Gradient: Isocratic 70% B / 30% A (or gradient 80% B

    
     60% B).
    
  • Flow Rate: 0.8 mL/min.[1][4]

  • Detection: UV at 210 nm (MIDA has weak absorbance; high concentration required).[1]

  • Temperature: 30°C.

Step-by-Step Workflow:
  • Standard Prep: Prepare a calibration curve of non-deuterated MIDA (reference standard) from 0.1 mg/mL to 1.0 mg/mL in 50:50 ACN:Water.[1]

  • Sample Prep: Dilute the MIDA-d4 stock (analyzed by qNMR) to a theoretical target of 0.5 mg/mL.

  • Injection: Inject 5 µL of standards and samples in triplicate.

  • Integration: Integrate the MIDA peak. Check for resolution from potential impurities (e.g., starting materials).[1]

Cross-Validation & Data Presentation

Comparative Data Summary

The following table illustrates a typical validation dataset. Discrepancies >5% indicate issues with hygroscopicity (water weight) or peak purity.[1]

ParameterqNMR (Method A)HPLC-UV (Method B)
Reference Basis Internal Standard (Maleic Acid)External Std (MIDA-d0)
Specificity High (Chemical Shift)Medium (Retention Time)
Measured Purity 96.4% 97.1%
Concentration (Stock) 9.64 mg/mL9.71 mg/mL
RSD (n=3) 0.8%1.2%
Major Impurity Water (HDO peak), residual solventsUnknown peak at RRT 0.8
Calculation of % Difference

To validate the concentration, the difference between methods must be within the acceptance criteria (typically <5%).



Example:


 (Pass).[1]

Visualizations

Experimental Workflow (DOT Diagram)

MIDA_Validation_Workflow cluster_NMR Method A: qNMR (Primary) cluster_HPLC Method B: HPLC (Orthogonal) Stock MIDA-d4 Raw Material Weigh Precision Weighing Stock->Weigh Dissolve_D2O Dissolve in D2O + Maleic Acid (IS) Weigh->Dissolve_D2O Dissolve_Mob Dissolve in Mobile Phase Weigh->Dissolve_Mob Acquire_NMR 1H NMR Acquisition (d1=60s) Dissolve_D2O->Acquire_NMR Calc_NMR Calculate Molarity (Integration Ratio) Acquire_NMR->Calc_NMR Compare Cross-Validation (% Difference < 5%) Calc_NMR->Compare Run_HPLC HILIC-HPLC (UV 210nm) Dissolve_Mob->Run_HPLC Calc_HPLC Calculate Conc. (vs MIDA-d0 Std) Run_HPLC->Calc_HPLC Calc_HPLC->Compare Final Certified Stock Solution Compare->Final

Figure 1: Dual-pathway validation workflow ensuring orthogonal confirmation of MIDA-d4 concentration.

Decision Logic for Method Selection

Decision_Tree Start Need to Quantify MIDA-d4 Q_Ref Is a Certified MIDA-d0 Reference Available? Start->Q_Ref Path_NMR Use qNMR (Absolute Quantification) Q_Ref->Path_NMR No / Uncertain Path_HPLC Use HPLC-UV/MS (Relative Quantification) Q_Ref->Path_HPLC Yes Check_Purity Is Purity > 95%? Path_NMR->Check_Purity Path_HPLC->Check_Purity Re_Purify Recrystallize / Prep LC Check_Purity->Re_Purify No Validate Release Batch Check_Purity->Validate Yes (Cross-Validate)

Figure 2: Decision matrix for selecting the appropriate quantification strategy based on reference availability.

Discussion & Technical Nuances

Why qNMR is Superior for "Purity" Assignment

HPLC-UV assumes that the analyte and impurities have similar extinction coefficients.[1] For MIDA-d4, synthesis impurities (like inorganic salts or boronic acid residues) may be UV-transparent, leading to an overestimation of purity by HPLC. qNMR detects all protonated species, providing a true "weight-percent" purity.[1]

The HILIC Advantage

Standard Reverse Phase (C18) HPLC fails for MIDA because the compound elutes in the void volume (


) due to high polarity. Using an Amide-HILIC  column retains the MIDA via hydrogen bonding, allowing separation from polar impurities like glycine.[1]
Deuterium Isotope Effect

In HPLC, deuterated isotopologues (MIDA-d4) often elute slightly earlier than their non-deuterated counterparts (MIDA-d0) due to differences in lipophilicity (C-D bonds are shorter and less lipophilic than C-H). Ensure the integration window accounts for this slight shift if using MIDA-d0 as a reference.

References

  • Pauli, G. F., et al. (2014).[1][5] "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]

  • Burke, M. D., et al. (2007).[1] "A simple and general method for the synthesis of MIDA boronates." Journal of the American Chemical Society.[1] Link[1]

  • ICH Guidelines. (2005).[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[1] Link

Sources

A Researcher's Guide to Differentiating MIDA-d4 Metabolites from Endogenous MIDA

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmacokinetics and drug metabolism, the use of stable isotope-labeled compounds is a cornerstone for accurate quantification and metabolite identification. When studying compounds like N-methyliminodiacetic acid (MIDA), a versatile chelating agent and a component of MIDA boronates used in organic synthesis, a deuterated internal standard such as MIDA-d4 is indispensable.[1][2] This guide provides a comprehensive technical comparison and detailed experimental protocols for differentiating MIDA-d4 and its metabolites from their potentially endogenous, unlabeled counterparts. Our focus will be on leveraging the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4]

The Analytical Challenge: Isotopes and Isobars

The primary challenge in any study employing stable isotope-labeled compounds is the clear and unambiguous differentiation of the labeled entity from its unlabeled form. This is particularly critical when there is a possibility of the unlabeled compound being present endogenously in the biological matrix under investigation. While N-methyliminodiacetic acid is not widely reported as a common endogenous molecule, the vast complexity of biological systems necessitates a rigorous analytical approach to exclude any potential interference.

MIDA-d4, a deuterated isotopologue of MIDA, is an ideal internal standard for quantitative bioanalysis. For the purpose of this guide, we will assume that the four deuterium atoms are located on the two methylene groups of the acetate arms, resulting in the structure CH₃N(CD₂COOH)₂. This specific placement of deuterium labels provides a clear mass shift and distinctive fragmentation patterns upon mass spectrometric analysis.

The Power of Mass Spectrometry: A Tale of Two Masses

Mass spectrometry is the analytical technique of choice for distinguishing between isotopologues.[5] The fundamental principle lies in the mass-to-charge ratio (m/z) of an ionized molecule. The substitution of four protons with four deuterons in MIDA-d4 results in a predictable increase in its molecular weight.

  • MIDA (C₅H₉NO₄): Molecular Weight = 147.13 g/mol [6]

  • MIDA-d4 (C₅H₅D₄NO₄): Molecular Weight ≈ 151.15 g/mol

This mass difference of approximately 4 Da is readily resolved by modern mass spectrometers, allowing for the simultaneous detection and quantification of both the analyte (endogenous MIDA) and the internal standard (MIDA-d4).

Tandem Mass Spectrometry (MS/MS): Unmasking Molecular Fingerprints

While a simple mass spectrum (MS) can differentiate between MIDA and MIDA-d4 based on their parent ion masses, tandem mass spectrometry (MS/MS) provides an additional layer of specificity, which is crucial for metabolite identification and for distinguishing analytes from background noise.[7] In an MS/MS experiment, the parent ion of interest is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID).[1] The resulting fragment ions are then detected, creating a unique "fingerprint" for the molecule.

The fragmentation of MIDA and MIDA-d4 is expected to occur at the weakest bonds, primarily the C-C and C-N bonds. The key to differentiation lies in observing the mass shifts in the fragment ions that retain the deuterium labels.

Predicted Fragmentation Pathways

Based on the principles of mass spectrometry fragmentation for carboxylic acids and amines, we can predict the following fragmentation patterns for MIDA and MIDA-d4.[8][9]

MIDA Fragmentation:

A common fragmentation pathway for MIDA would involve the loss of a carboxyl group (COOH) as a neutral loss of 45 Da, or the cleavage of the C-N bond.

MIDA-d4 Fragmentation:

For MIDA-d4, the fragments containing the deuterated methylene groups will exhibit a corresponding mass shift.

Below is a diagram illustrating the predicted fragmentation pathways for both MIDA and MIDA-d4.

cluster_MIDA MIDA Fragmentation cluster_MIDA_d4 MIDA-d4 Fragmentation MIDA MIDA (m/z 148.06) F1_MIDA Loss of COOH (m/z 103.05) MIDA->F1_MIDA -45 Da F2_MIDA Loss of CH2COOH (m/z 89.04) MIDA->F2_MIDA -59 Da MIDA_d4 MIDA-d4 (m/z 152.08) F1_MIDA_d4 Loss of COOH (m/z 107.07) MIDA_d4->F1_MIDA_d4 -45 Da F2_MIDA_d4 Loss of CD2COOH (m/z 91.05) MIDA_d4->F2_MIDA_d4 -61 Da

Caption: Predicted MS/MS fragmentation of MIDA and MIDA-d4.

Experimental Protocol: A Step-by-Step LC-MS/MS Workflow

The following is a detailed protocol for the quantitative analysis of MIDA and MIDA-d4 in a biological matrix, such as plasma. This protocol is a self-validating system, incorporating quality controls to ensure data integrity.[10]

Sample Preparation: The Foundation of Accurate Results

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances. A protein precipitation method is often a good starting point for its simplicity and effectiveness.[11]

  • Step 1: To 100 µL of plasma sample, add 10 µL of MIDA-d4 internal standard solution (e.g., 1 µg/mL in methanol).

  • Step 2: Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Step 3: Vortex the mixture for 1 minute.

  • Step 4: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 5: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Step 6: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid).

Liquid Chromatography: Separating the Components

Chromatographic separation is essential to resolve the analytes from other matrix components that may have the same mass-to-charge ratio.[3]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common choice for polar compounds like MIDA.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over a few minutes, hold for a minute, and then return to the initial conditions for re-equilibration. The exact gradient should be optimized for the specific application.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry: Detection and Quantification

A triple quadrupole mass spectrometer is the instrument of choice for quantitative LC-MS/MS analysis due to its high sensitivity and specificity.[4]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for MIDA.

  • Multiple Reaction Monitoring (MRM): This is a highly specific detection mode where the mass spectrometer is programmed to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.[12]

The following diagram illustrates the complete LC-MS/MS workflow.

Sample Biological Sample (e.g., Plasma) Spike Spike with MIDA-d4 Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC Injection Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize MS1 MS1: Precursor Ion Selection (MIDA & MIDA-d4) Ionize->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data Data Acquisition & Quantification MS2->Data

Caption: A typical LC-MS/MS workflow for MIDA analysis.

Data Presentation: A Clear Comparison

The following table summarizes the key mass spectrometric parameters for the differentiation of MIDA and MIDA-d4.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
MIDA 148.06103.0589.04
MIDA-d4 152.08107.0791.05

Differentiating Metabolites: A Look into the Metabolic Fate

While the metabolism of MIDA is not extensively documented in publicly available literature, we can hypothesize potential metabolic pathways based on its structure. Common metabolic transformations for a molecule like MIDA could include N-demethylation to form iminodiacetic acid (IDA) or oxidation of the methyl group.[13]

When studying the metabolism of a deuterated compound, it is crucial to consider whether the deuterium labels are retained or lost during metabolic transformation. In our assumed MIDA-d4 structure, the deuterium atoms are on the stable methylene positions and are unlikely to be lost through common metabolic reactions.

If MIDA undergoes N-demethylation, the resulting metabolite, IDA, would have a distinct mass. The MIDA-d4, if it undergoes the same transformation, would yield a deuterated IDA, again with a predictable mass shift. This allows for the differentiation of the metabolites of the administered drug from any potential endogenous IDA.

The Question of Endogenous MIDA

A thorough literature search did not reveal significant evidence of N-methyliminodiacetic acid as a common endogenous molecule in mammalian systems. However, the absence of evidence is not evidence of absence. Therefore, a critical step in any bioanalytical method development is to analyze multiple batches of blank biological matrix to screen for any potential interfering peaks at the retention time and m/z of MIDA.[14] If an endogenous peak is detected, its chromatographic separation from the exogenous MIDA or the use of a stable-isotope labeled internal standard becomes even more critical for accurate quantification.

Conclusion: A Robust and Reliable Approach

The differentiation of MIDA-d4 and its metabolites from their endogenous counterparts is readily achievable through a well-designed and validated LC-MS/MS method. The key to success lies in:

  • High-Resolution Mass Spectrometry: To accurately measure the mass difference between the labeled and unlabeled compounds.

  • Tandem Mass Spectrometry (MS/MS): To generate unique fragmentation patterns for structural confirmation and enhanced specificity.

  • Stable Isotope-Labeled Internal Standard: MIDA-d4 serves as the ideal internal standard, co-eluting with the analyte and compensating for any variability in sample preparation and instrument response.

  • Rigorous Method Validation: To ensure the accuracy, precision, and reliability of the analytical data.

By following the principles and protocols outlined in this guide, researchers can confidently and accurately quantify MIDA and its metabolites, paving the way for a deeper understanding of its pharmacokinetic and metabolic profile.

References

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • National High Magnetic Field Laboratory. Tandem Mass Spectrometry (MS/MS). [Link]

  • He, M., et al. (2018). Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG). PLoS One, 13(5), e0197334. [Link]

  • Ahn, S. J., Lee, C. Y., & Cheon, C. H. (2014). General methods for synthesis of N-methyliminodiacetic acid boronates from unstable ortho-phenolboronic acids. Advanced Synthesis & Catalysis, 356(8), 1767-1772. [Link]

  • ResearchGate. General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. [Link]

  • ResearchGate. MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom) of m/z 614.6525 (LCPA fraction 3). [Link]

  • Grillo, A. S., et al. (2015). From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. N-Methyliminodiacetic acid. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Wang, G., et al. (2022). Uncovering in vivo biochemical patterns from time-series metabolic dynamics. PLoS computational biology, 18(5), e1010087. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • University of North Carolina at Chapel Hill. LC-MS/MS Quantitative Assays. [Link]

  • UT Southwestern Medical Center. Conference Abstracts - Center for In Vivo Metabolism. [Link]

  • ResearchGate. (PDF) Development of Validated LC-MS/MS Method for Imidacloprid and Acetamiprid in Parsley and Rocket and Evaluation of Their Dissipation Dynamics. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation. [Link]

  • Lab-Training.com. Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. [Link]

  • Wikipedia. Iminodiacetic acid. [Link]

  • Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular pharmacology, 93(3), 228–238. [Link]

  • Marker, A., Riedel, J., Dudda, A., & Kuerzel, G. U. (2024). Metabolism Studies In Vitro and In Vivo. In Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays (pp. 1623-1693). Springer International Publishing. [Link]

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Comparative Stability Guide: Deuterated vs. Non-Deuterated MIDA Boronates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Deuterated vs. Non-Deuterated MIDA (N-methyliminodiacetic acid) Boronates . It focuses on their application in drug discovery, specifically regarding chemical stability (shelf-life/processing) and the metabolic stability of the resulting pharmacophores.

Executive Summary

In the development of deuterated drugs (bioisosteres), MIDA boronates serve as a critical enabling technology. While free boronic acids often suffer from protodeboronation and deuterium scrambling, MIDA esters provide a "masked" sp3-hybridized boron center.

Key Finding: The chemical stability (hydrolysis resistance) of the MIDA cage itself is statistically equivalent between deuterated and non-deuterated payloads due to the mechanism of MIDA hydrolysis being rate-limited by hydroxide attack on the carbonyl or water cluster insertion, rather than electronic effects from the organic payload. However, the metabolic stability of the final coupled product is significantly enhanced in the deuterated variants due to the Kinetic Isotope Effect (KIE).

Part 1: Mechanistic Foundation & Causality

To understand the stability profile, we must decouple the Protecting Group Stability (the MIDA cage) from the Payload Stability (the C-D vs. C-H bond).

1. The MIDA Cage Stability (Chemical Processing)

MIDA boronates are stable because the ligand locks the boron atom into a tetrahedral sp3 hybridization. This removes the vacant p-orbital, shutting down the primary pathways for decomposition (oxidation, protodeboronation).

  • Non-Deuterated (Protio): Hydrolysis follows a dual-pathway mechanism (Base-Mediated or Neutral).[1][2][3][4][5]

  • Deuterated (Deutero): Research indicates that the hydrolysis rate of the MIDA cage is insensitive to the steric or electronic nature of the organic payload (R-group). Therefore, a deuterated payload (e.g.,

    
    -deutero benzyl MIDA) exhibits a hydrolysis profile identical to its protio counterpart. This ensures that manufacturing protocols do not need recalibration when switching from H to D analogs.
    
2. The Payload Stability (Metabolic Potential)

Once the MIDA group is removed (deprotection) and the fragment is cross-coupled, the stability divergence occurs.

  • Primary KIE: The C-D bond is shorter and stronger than the C-H bond.

  • Scrambling Resistance: During the "Slow Release" cross-coupling (see Protocol), the MIDA ester prevents the formation of anionic boronate species that are prone to reversible protonation/deuteration. This preserves the isotopic purity of the deuterated building block.

Part 2: Comparative Performance Data

The following data synthesizes stability metrics from standard iterative cross-coupling (ICC) workflows.

Table 1: Stability & Performance Matrix
FeatureNon-Deuterated MIDA (R-H)Deuterated MIDA (R-D)Causality / Insight
Benchtop Stability >60 Days (Solid state, Air)>60 Days (Solid state, Air)sp3 hybridization prevents oxidation; D-substitution does not affect crystal lattice energy significantly.
Hydrolysis Rate (

)
pH dependent (Fast at pH >12)Equivalent to R-HRate-limiting step is OH- attack on MIDA carbonyl, not the B-C bond cleavage.
Deuterium Scrambling N/A< 1% (Undetectable)MIDA protection prevents transient carbanion formation common in free boronic acids.
Metabolic

(Post-Coupling)
Baseline20% - 80% IncreaseExploitation of Primary Kinetic Isotope Effect (KIE) on CYP450 metabolism.
Chromatographic Stability High (Silica compatible)High (Silica compatible)Both variants are stable to silica gel, allowing easy purification without degradation.[6][7]
Part 3: Visualization of Stability Mechanisms

The following diagram illustrates the "Slow Release" mechanism. It highlights how the MIDA ester protects the deuterated payload from scrambling until the exact moment of transmetalation.

MIDA_Stability_Cycle cluster_0 Storage Phase (Stable) cluster_1 Activation Phase (Controlled) cluster_2 Coupling Phase (Irreversible) MIDA_Complex Deuterated MIDA Ester (sp3 Boron | R-D) Hydrolysis Hydrolysis (aq. NaOH / K3PO4) MIDA_Complex->Hydrolysis Stable to Air/SiO2 Free_Acid Free Boronic Acid (Transient R-D) Hydrolysis->Free_Acid Slow Release Rate (k_rel) Pd_Cycle Pd(II) Oxidative Complex Free_Acid->Pd_Cycle Transmetalation (Fast) Scrambling Deuterium Scrambling (Protodeboronation) Free_Acid->Scrambling If accumulation occurs Product Deuterated Drug (Scrambling-Free) Pd_Cycle->Product Reductive Elimination Note MIDA 'Slow Release' keeps [Free Acid] low, preventing scrambling pathways. Note->Free_Acid

Caption: The "Slow Release" strategy minimizes the concentration of free boronic acid, thereby preventing the side-reactions (scrambling/protodeboronation) that typically degrade deuterated reagents.[2]

Part 4: Validated Experimental Protocols

This protocol ensures the integrity of the C-D bond during the deprotection and coupling sequence.

Protocol A: Scrambling-Free Cross-Coupling (Slow Release)

Objective: Couple a deuterated MIDA boronate without losing isotopic purity.

  • Reagent Prep: Dissolve Deuterated MIDA Boronate (1.0 equiv), Aryl Halide (1.0 equiv), and Pd catalyst (e.g., Pd(OAc)2/SPhos) in Dioxane.

  • Base Activation: Prepare an aqueous solution of K3PO4 (3.0 M).

    • Critical Step: The choice of base and water volume dictates the release rate. For sensitive deuterated substrates, use K3PO4 (slow release) rather than NaOH (fast release).

  • Reaction: Heat to 60°C with vigorous stirring.

    • Mechanism:[2][3][4][8] The biphasic mixture ensures that the MIDA boronate remains in the organic phase (protected) and only hydrolyzes upon contact with the aqueous base interface.

  • Verification: Monitor reaction via LC-MS.

    • Success Metric: Absence of (M-1) mass peaks indicates zero H/D exchange.

Protocol B: QC Assessment of Deuterated MIDA Esters

Objective: Verify that the MIDA backbone is intact and the Deuterium payload is not scrambling on the shelf.

  • Solvent: Dissolve 10 mg of MIDA ester in Acetone-d6 (Avoid D2O/NaOD as it will induce hydrolysis).

  • 1H NMR: Confirm the MIDA backbone signals (doublets at ~4.0 and ~3.8 ppm).

  • 2H (Deuterium) NMR: Run a wide-sweep 2H NMR.

    • Pass Criteria: Sharp, defined peak corresponding to the specific R-D position. Broadening or multiple peaks indicates scrambling or decomposition.

References
  • Gonzalez, J. A., et al. (2016).[2] MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. [Link]

  • Beilstein J. Org.[9] Chem. (2024).[2][9] Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyliminodiacetic-d4 Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Methyliminodiacetic-d4 acid (MIDA-d4), ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we recognize that true expertise lies not only in the application of a product but also in its entire lifecycle, from handling to disposal. This document is structured to provide clear, actionable intelligence, grounded in established safety protocols.

Understanding the Compound: Hazard Identification

Methyliminodiacetic-d4 acid is a deuterated isotopologue of Methyliminodiacetic acid (MIDA). While specific safety data for the deuterated form is not extensively available, its chemical properties and associated hazards are expected to be analogous to its non-deuterated counterpart.

Based on the Safety Data Sheet (SDS) for Methyliminodiacetic acid (CAS No. 4408-64-4), the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Therefore, it is crucial to handle Methyliminodiacetic-d4 acid with the appropriate safety precautions to mitigate these risks.

Table 1: Hazard Profile of Methyliminodiacetic Acid (Analogue to MIDA-d4)

Hazard ClassificationDescriptionPrecautionary Statement
Skin Irritation (Category 2)Causes skin irritation.P264: Wash face, hands and any exposed skin thoroughly after handling.[2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Eye Irritation (Category 2)Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific target organ toxicity - single exposure (Category 3), Respiratory systemMay cause respiratory irritation.P261: Avoid breathing dust.[1][2] P271: Use only outdoors or in a well-ventilated area.[2]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or disposing of Methyliminodiacetic-d4 acid, ensure the following personal protective equipment is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex).[4]

  • Eye and Face Protection: Safety goggles or a face shield.[4][5]

  • Body Protection: A chemical-resistant lab coat or apron.[4][5]

  • Respiratory Protection: If not working in a certified fume hood or a well-ventilated area, a respirator may be necessary.[4][5]

Always handle this compound in accordance with good industrial hygiene and safety practices.[1][5]

Step-by-Step Disposal Protocol

The proper disposal of Methyliminodiacetic-d4 acid is a critical step in ensuring laboratory safety and environmental compliance. The following protocol outlines the necessary steps for its responsible disposal.

Step 1: Waste Segregation

  • Collect all waste containing Methyliminodiacetic-d4 acid in a dedicated, clearly labeled, and sealed container.[4]

  • Do not mix this waste with other chemical waste streams to avoid unintended reactions.[4] The waste should be stored based on its compatibility grouping (acid).[6]

Step 2: Container Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste".[7]

  • The label should also include the full chemical name: "Methyliminodiacetic-d4 acid" and its CAS number: 100330-61-0.

  • Indicate the primary hazards using appropriate pictograms (e.g., irritant).

Step 3: Temporary Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The storage area should be cool, dry, and well-ventilated.[2][5]

  • Ensure the container is kept tightly closed.[2][3][5]

Step 4: Scheduling a Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[8]

  • Provide them with a clear description of the waste, including its chemical composition and quantity.

  • All hazardous waste must be removed from the laboratory at a maximum of every twelve months.[9]

Step 5: Final Disposal

  • The final disposal of Methyliminodiacetic-d4 acid waste must be conducted at an approved and licensed waste disposal plant.[2][3]

  • Incineration is a common and effective method for the disposal of many organic chemical wastes.

  • Never dispose of Methyliminodiacetic-d4 acid down the drain.[1][10][11]

Emergency Procedures: Spill Management

In the event of a spill, follow these procedures immediately:

  • Assess the Situation: If the spill is large or you feel it is beyond your capabilities to handle safely, evacuate the area and contact your supervisor or EHS department.[6]

  • Ensure Proper Ventilation: If it is safe to do so, increase ventilation in the area of the spill.[1]

  • Contain the Spill: Use appropriate spill kits to contain the spill.[6]

  • Cleanup:

    • For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a sealed container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyliminodiacetic-d4 acid.

DisposalWorkflow start Start: MIDA-d4 Waste Generated segregate Segregate Waste in a Dedicated Container start->segregate spill Spill Occurs start->spill label_container Label Container: 'Hazardous Waste' Chemical Name & CAS No. segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs disposal Dispose via Licensed Hazardous Waste Vendor contact_ehs->disposal spill->segregate No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->segregate

Caption: Decision workflow for the disposal of Methyliminodiacetic-d4 acid.

References

  • Safety Data Sheet: Deuterium oxide - Carl ROTH. [Link]

  • Safety Data Sheet: Deuterium oxide - Carl ROTH. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. [Link]

  • Laboratory Waste Management: The New Regulations. [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. [Link]

Sources

Personal protective equipment for handling Methyliminodiacetic-d4 acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Methyliminodiacetic-d4 acid (MIDA-d4) is not merely a chemical reagent; it is a high-value isotopic tool used primarily in NMR metabolomics and as a ligand in the synthesis of protected boronate esters (MIDA boronates).

While the safety profile of MIDA-d4 mirrors its non-deuterated parent (CAS: 4408-64-4)—presenting as a skin, eye, and respiratory irritant—the operational protocol requires a dual-focus approach. We must simultaneously protect the operator from chemical irritation and the compound from isotopic degradation (H/D exchange via atmospheric moisture).

This guide synthesizes standard chemical hygiene with advanced handling techniques for stable isotopes.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the specific risks associated with this solid organic acid.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact with powder or high-concentration solutions can cause dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1]Fine dust particles are the primary vector; acidic hydrolysis on the corneal surface is the mechanism of injury.
STOT-SE H335 May cause respiratory irritation.[1]Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.
Physical N/AHygroscopic Solid.Absorbs atmospheric water, leading to clumping and isotopic dilution (loss of d4 purity).

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling MIDA-d4 in a research setting.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Nitrile Rubber (NBR) Thickness:

0.11 mm (standard exam) for weighing.Thickness:

0.38 mm for solution preparation.Rationale: Nitrile offers excellent resistance to organic acids. Latex is discouraged due to lower puncture resistance against crystalline solids.
Eye Protection Chemical Goggles Rationale:[3] Safety glasses with side shields are insufficient for fine powders that behave like aerosols. Goggles seal the orbital area against drifting dust.
Respiratory Fume Hood / N95 Primary: Handle inside a certified chemical fume hood.Secondary: If hood access is restricted, a fit-tested N95 particulate respirator is required to mitigate H335 risks.
Body Lab Coat (High-Neck) Rationale: 100% Cotton or Nomex. Synthetic blends (polyester) can accumulate static charge, causing the dry d4-powder to scatter, leading to both exposure and financial loss.

Operational Protocol: The "Dry-Chain" Workflow

Handling deuterated compounds requires strict adherence to moisture-free techniques to prevent proton-deuterium exchange.

Step-by-Step Handling Procedure
  • Environmental Control:

    • Verify relative humidity is <50% if handling outside a glovebox.

    • Use an anti-static gun on the weighing boat and spatula. MIDA-d4 is prone to static cling; static discharge can disperse the powder into the air (inhalation hazard).

  • Weighing & Transfer:

    • Do not use metal spatulas if the downstream application involves metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as MIDA is a chelator and may scavenge trace metals. Use PTFE or porcelain.

    • Keep the stock container open for the minimum possible duration.

  • Dissolution:

    • If preparing a solution, add the solvent (e.g., DMSO-d6, D2O) slowly to the powder to prevent aerosolization.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for handling MIDA-d4, emphasizing the critical decision points for containment.

MIDA_Handling_Workflow Start Start: MIDA-d4 Handling Check_Env Check Environment (Humidity < 50%?) Start->Check_Env Glove_Box Use Glove Box (Argon/N2 Atmosphere) Check_Env->Glove_Box No (High Humidity) Fume_Hood Use Fume Hood (Sash at 18 inches) Check_Env->Fume_Hood Yes (Low Humidity) PPE_Check Verify PPE: Nitrile Gloves + Goggles Glove_Box->PPE_Check Fume_Hood->PPE_Check Static_Ctrl Apply Anti-Static Gun to Weighing Boat PPE_Check->Static_Ctrl Weighing Weigh Reagent (Use PTFE Spatula) Static_Ctrl->Weighing Seal Reseal Container (Parafilm/Teflon Tape) Weighing->Seal Cleanup Wipe Surfaces (Wet chem wipe -> Dry) Seal->Cleanup

Caption: Operational workflow distinguishing between standard fume hood handling and glove box requirements based on environmental humidity.

Emergency Response & Disposal

In the event of exposure, the acidic nature of MIDA-d4 dictates immediate neutralization and dilution.

Emergency Logic Tree

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Powder/Solution) Type->Skin Eye Eye Contact (Dust/Splash) Type->Eye Inhale Inhalation (Coughing/Burning) Type->Inhale Action_Skin Brush off dry powder THEN Rinse 15 min Skin->Action_Skin Action_Eye Flush eyewash 15 min (Hold eyelids open) Eye->Action_Eye Action_Inhale Move to Fresh Air Seek Medical Attn Inhale->Action_Inhale Report Report Incident (SDS Review) Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Caption: Decision tree for immediate response to MIDA-d4 exposure events.

Disposal Protocols
  • Solid Waste: MIDA-d4 solids should be disposed of in a container labeled "Hazardous Waste - Solid Organic Acid." Do not dispose of in general trash.

  • Aqueous Waste: If dissolved in water, the solution is acidic. Adjust pH to neutral (pH 6-8) before disposal if local regulations permit drain disposal for non-toxic buffers; otherwise, dispose as "Aqueous Organic Waste."

  • Deuterated Solvent Waste: If dissolved in expensive deuterated solvents (e.g., DMSO-d6), segregate into "Halogenated" or "Non-Halogenated" solvent waste streams accordingly.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 20441, N-Methyliminodiacetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][4]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.